Misonidazole-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
121244-83-5 |
|---|---|
Molecular Formula |
C7H11N3O4 |
Molecular Weight |
204.2 |
IUPAC Name |
1-(2-nitroimidazol-1-yl)-3-(trideuteriomethoxy)propan-2-ol |
InChI |
InChI=1S/C7H11N3O4/c1-14-5-6(11)4-9-3-2-8-7(9)10(12)13/h2-3,6,11H,4-5H2,1H3/i1D3 |
InChI Key |
OBBCSXFCDPPXOL-FIBGUPNXSA-N |
SMILES |
COCC(CN1C=CN=C1[N+](=O)[O-])O |
Synonyms |
α-(Methoxymethyl)-2-nitro-1H-imidazole-1-ethanol-d3; α-(Methoxymethyl)-2-nitroimidazole-1-ethanol-d3; 1-(2-Hydroxy-3-methoxypropyl)-2-nitroimidazole-d3; 1-(2-Nitro-1-imidazolyl)-3-methoxy-2-propanol-d3; 2-Nitro-1H-imidazole-1-(3-methoxy-2-propanol)-d |
Origin of Product |
United States |
Foundational & Exploratory
What is Misonidazole-d3 and its primary research uses
An In-depth Examination of a Key Tool in Hypoxia and Radiosensitization Research
This technical guide provides a comprehensive overview of Misonidazole-d3, a deuterated analog of Misonidazole, for researchers, scientists, and drug development professionals. The document details its chemical properties, primary research applications, and methodologies for its use, with a focus on its role as an internal standard in quantitative analysis.
Introduction to Misonidazole and this compound
Misonidazole is a 2-nitroimidazole compound that has been extensively investigated as a radiosensitizer for hypoxic tumor cells.[1][2] Hypoxic cells, characterized by low oxygen levels, are notoriously resistant to radiation therapy. Misonidazole selectively targets these cells, and upon reduction, forms reactive intermediates that sensitize the cells to the cytotoxic effects of ionizing radiation.[1]
This compound is a stable isotope-labeled version of Misonidazole, where three hydrogen atoms on the methoxy group have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for use in quantitative mass spectrometry-based assays, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3] Its chemical behavior is nearly identical to that of Misonidazole, allowing it to mimic the analyte during sample preparation and analysis, thus correcting for variations and improving the accuracy and precision of quantification.[4]
Physicochemical Properties
A summary of the key chemical and physical properties of Misonidazole and this compound is presented in Table 1.
| Property | Misonidazole | This compound |
| IUPAC Name | 1-methoxy-3-(2-nitroimidazol-1-yl)propan-2-ol | 1-(2-nitroimidazol-1-yl)-3-(trideuteriomethoxy)propan-2-ol |
| Molecular Formula | C₇H₁₁N₃O₄ | C₇H₈D₃N₃O₄ |
| Molecular Weight | 201.18 g/mol | 204.20 g/mol |
| CAS Number | 13551-87-6 | 121244-83-5 |
Primary Research Uses of this compound
The primary application of this compound is as an internal standard in the quantitative analysis of Misonidazole in biological matrices such as plasma and tissue samples. This is crucial for several research areas:
-
Pharmacokinetic Studies: Accurate determination of Misonidazole concentrations over time is essential to understand its absorption, distribution, metabolism, and excretion (ADME) profile. This compound enables precise pharmacokinetic modeling.
-
Bioequivalence Studies: When comparing different formulations of Misonidazole, this compound is used to ensure that the analytical method can reliably detect any differences in bioavailability.
-
Correlation of Drug Exposure with Efficacy and Toxicity: By accurately measuring Misonidazole levels in preclinical and clinical studies, researchers can correlate drug exposure with its radiosensitizing effects and potential toxicities.
While this compound itself is not the active therapeutic agent, its use is intrinsically linked to the research and development of Misonidazole as a radiosensitizer and a hypoxia imaging agent.
Mechanism of Action of Misonidazole as a Radiosensitizer
The efficacy of Misonidazole as a radiosensitizer stems from its selective activation under hypoxic conditions. The following diagram illustrates the proposed mechanism.
Under hypoxic conditions, Misonidazole is reduced by nitroreductases to a nitro radical anion.[1] In the absence of oxygen, this radical can be further reduced to reactive metabolites that covalently bind to cellular macromolecules, including DNA, forming adducts.[3] These adducts, in combination with the direct DNA damage from ionizing radiation, lead to an increase in lethal DNA strand breaks, thereby enhancing the radiosensitivity of the hypoxic cells.[3] In normoxic cells, the nitro radical anion is rapidly re-oxidized back to the parent Misonidazole, preventing the formation of toxic metabolites.
Experimental Protocols
Quantitative Analysis of Misonidazole in Human Plasma using LC-MS/MS
This protocol describes a method for the determination of Misonidazole in human plasma using this compound as an internal standard.
5.1.1. Materials and Reagents
-
Misonidazole (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (drug-free)
5.1.2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
5.1.3. Preparation of Standard and Quality Control (QC) Samples
-
Prepare stock solutions of Misonidazole and this compound (1 mg/mL) in methanol.
-
Prepare working standard solutions of Misonidazole by serial dilution of the stock solution with 50:50 acetonitrile:water.
-
Prepare a working internal standard solution of this compound (e.g., 100 ng/mL) in 50:50 acetonitrile:water.
-
Prepare calibration standards by spiking blank human plasma with the appropriate working standard solutions to achieve a concentration range (e.g., 1-1000 ng/mL).
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
5.1.4. Sample Preparation
-
To 100 µL of plasma sample (unknown, calibration standard, or QC), add 25 µL of the internal standard working solution.
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
5.1.5. LC-MS/MS Conditions
The following table summarizes typical LC-MS/MS parameters.
| Parameter | Setting |
| LC Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5-95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | ESI Positive |
| MRM Transitions | Misonidazole: [M+H]⁺ → fragment ionthis compound: [M+H]⁺ → fragment ion |
| Collision Energy | Optimized for each transition |
5.1.6. Data Analysis
Quantify Misonidazole in the unknown samples by constructing a calibration curve of the peak area ratio of Misonidazole to this compound versus the concentration of the calibration standards.
Workflow for a Pharmacokinetic Study of Misonidazole
The following diagram illustrates a typical workflow for a preclinical or clinical pharmacokinetic study of Misonidazole.
This workflow begins with the administration of Misonidazole to the study subjects, followed by the collection of biological samples at various time points. In the bioanalytical phase, this compound is added as an internal standard before sample preparation and analysis by LC-MS/MS. The resulting concentration data is then used in the data analysis phase to determine the key pharmacokinetic parameters of Misonidazole.
Conclusion
This compound is an indispensable tool for researchers working with Misonidazole. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable data, which is fundamental for advancing our understanding of Misonidazole's pharmacokinetics and its clinical potential as a hypoxic radiosensitizer. This guide provides the foundational knowledge and methodologies to effectively incorporate this compound into research and development workflows.
References
- 1. Radiosensitizing effects of misonidazole and SR 2508 on a human melanoma transplanted in nude mice: influence on repair of potentially lethal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Radiosensitization by hypoxic pretreatment with misonidazole: an interaction of damage at the DNA level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. texilajournal.com [texilajournal.com]
An In-depth Technical Guide to the Synthesis and Characterization of Deuterated Misonidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed methodology for the synthesis and characterization of deuterated misonidazole. Misonidazole is a 2-nitroimidazole compound of significant interest as a hypoxic cell sensitizer in cancer therapy. Deuterium labeling of pharmaceuticals can offer advantages in metabolic stability and pharmacokinetic profiling. This document outlines a potential synthetic route, detailed experimental protocols, and characterization techniques, supported by illustrative data and workflow visualizations.
Introduction to Deuterated Misonidazole
Misonidazole is selectively metabolized in hypoxic cells through the reduction of its nitro group, leading to the formation of reactive species that bind to cellular macromolecules. This mechanism forms the basis of its efficacy as a radiosensitizer and its use as a marker for hypoxic tissues. The introduction of deuterium in place of hydrogen at specific positions in the misonidazole molecule can potentially alter its metabolic fate due to the kinetic isotope effect, leading to a longer half-life and modified pharmacokinetics. This guide details a proposed approach for the synthesis and rigorous characterization of deuterated misonidazole.
Proposed Synthesis of Deuterated Misonidazole
2.1. Synthesis of Misonidazole
The synthesis of misonidazole typically proceeds via the reaction of 2-nitroimidazole with 1-chloro-2,3-dihydroxypropane in the presence of a base.
2.2. Deuteration of Misonidazole via H-D Exchange
The imidazole ring of misonidazole can be deuterated at the C4 and C5 positions through an acid- or base-catalyzed H-D exchange reaction in a deuterated solvent like deuterium oxide (D₂O).
Experimental Protocols
Protocol 1: Synthesis of 1-(2-hydroxy-3-methoxypropyl)-2-nitroimidazole (Misonidazole)
Materials:
-
2-Nitroimidazole
-
3-chloro-1-methoxy-2-propanol
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-nitroimidazole (1 equivalent) in ethanol.
-
Add a solution of sodium hydroxide (1.1 equivalents) in water and stir the mixture for 30 minutes at room temperature.
-
To this mixture, add 3-chloro-1-methoxy-2-propanol (1.2 equivalents) dropwise.
-
Heat the reaction mixture to reflux and maintain for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield pure misonidazole.
Protocol 2: Deuteration of Misonidazole
Materials:
-
Misonidazole
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
Deuterated acetic acid (CD₃COOD) (as a catalyst, optional)
-
Lyophilizer
Procedure:
-
Dissolve the synthesized misonidazole (1 equivalent) in deuterium oxide.
-
If an acidic catalyst is used, add a catalytic amount of deuterated acetic acid.
-
Heat the mixture in a sealed vessel at 100-120 °C for 24-48 hours. The progress of deuteration can be monitored by ¹H NMR by observing the disappearance of the signals corresponding to the imidazole ring protons.
-
After the desired level of deuteration is achieved, cool the mixture to room temperature.
-
Remove the deuterium oxide by lyophilization to obtain the deuterated misonidazole.
-
The product can be further purified by recrystallization from a suitable solvent system if necessary.
Characterization of Deuterated Misonidazole
The successful synthesis and deuteration of misonidazole must be confirmed through rigorous characterization. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the structure of the synthesized compound and determining the positions and extent of deuterium incorporation.
-
¹H NMR: A proton NMR spectrum will show the disappearance or significant reduction in the intensity of the signals corresponding to the protons on the imidazole ring that have been replaced by deuterium.
-
²H NMR: A deuterium NMR spectrum will show signals at the chemical shifts corresponding to the positions where deuterium has been incorporated, providing direct evidence of successful deuteration.
-
¹³C NMR: The carbon NMR spectrum can also be used to confirm the structure of the molecule.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the deuterated misonidazole and to quantify the level of deuterium incorporation. The mass spectrum of the deuterated product will show a molecular ion peak at a higher mass-to-charge ratio (m/z) compared to the non-deuterated compound, corresponding to the number of deuterium atoms incorporated.
Data Presentation
The following tables summarize hypothetical but realistic quantitative data for the synthesis and characterization of deuterated misonidazole.
Table 1: Synthesis Yield and Isotopic Purity
| Compound | Starting Material | Yield (%) | Isotopic Purity (atom % D) |
| Misonidazole | 2-Nitroimidazole | 75 | N/A |
| Deuterated Misonidazole | Misonidazole | 90 | > 95% |
Table 2: ¹H NMR Data (400 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Misonidazole | 7.65 | s | H-4 (imidazole) |
| 7.12 | s | H-5 (imidazole) | |
| 4.50 - 4.30 | m | -CH₂-CH(OH)-CH₂O- | |
| 3.25 | s | -OCH₃ | |
| Deuterated Misonidazole | 4.50 - 4.30 | m | -CH₂-CH(OH)-CH₂O- |
| 3.25 | s | -OCH₃ |
Note: The signals for H-4 and H-5 of the imidazole ring are expected to be absent or significantly reduced in the ¹H NMR spectrum of the deuterated product.
Table 3: Mass Spectrometry Data (ESI-HRMS)
| Compound | Calculated m/z ([M+H]⁺) | Observed m/z ([M+H]⁺) | Deuterium Incorporation |
| Misonidazole | 202.0773 | 202.0771 | 0 |
| Deuterated Misonidazole | 204.0899 | 204.0895 | 2 |
Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the bioreduction pathway of misonidazole and the experimental workflows for its synthesis and characterization.
Deuterium Labeling of Misonidazole: A Technical Guide to Enhancing Radiosensitizer Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the purpose and potential benefits of deuterium labeling in Misonidazole, creating Misonidazole-d3. Misonidazole is a well-established radiosensitizing agent, enhancing the efficacy of radiation therapy in hypoxic tumor cells. However, its clinical application has been hampered by dose-limiting neurotoxicity. Deuterium labeling presents a promising strategy to mitigate these limitations by leveraging the kinetic isotope effect to favorably alter the drug's metabolic profile. This guide details the underlying scientific principles, expected pharmacokinetic modifications, and the experimental protocols required to validate the efficacy and safety of this compound.
Introduction: The Challenge of Hypoxia in Radiotherapy and the Role of Misonidazole
Radiation therapy is a cornerstone of cancer treatment, primarily inducing cell death through the generation of reactive oxygen species (ROS) that damage cellular DNA. The presence of molecular oxygen is crucial for "fixing" this DNA damage, making it permanent and irreparable. However, many solid tumors contain regions of low oxygen concentration, a phenomenon known as hypoxia. Hypoxic tumor cells are notoriously resistant to radiotherapy, contributing significantly to treatment failure and tumor recurrence.
To overcome this challenge, hypoxic cell radiosensitizers have been developed. Misonidazole, a 2-nitroimidazole derivative, is one of the most extensively studied compounds in this class.[1] Its mechanism of action is predicated on its selective bioreductive activation within hypoxic cells.
Mechanism of Action of Misonidazole
Under hypoxic conditions, intracellular nitroreductases, such as cytochrome P450 reductase, reduce the nitro group of Misonidazole.[2][3] This process generates a highly reactive nitroso intermediate and other reduced metabolites.[3] These reactive species can then interact with and damage cellular macromolecules, including DNA, mimicking the effects of oxygen and thereby sensitizing the hypoxic cells to radiation. In normoxic (normal oxygen) tissues, the initial one-electron reduction product of Misonidazole is rapidly re-oxidized back to the parent compound, preventing the formation of toxic metabolites and conferring selectivity for hypoxic regions.[2]
The Rationale for Deuterium Labeling: The Kinetic Isotope Effect
Despite its efficacy as a radiosensitizer, the clinical utility of Misonidazole has been limited by peripheral neuropathy, a dose-dependent side effect.[1] This toxicity is associated with the systemic metabolism of the drug. Deuterium labeling, the substitution of hydrogen atoms with their stable isotope deuterium, offers a strategic approach to modulate drug metabolism and potentially improve the therapeutic index of Misonidazole.[4][5]
The foundation of this strategy lies in the kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when a deuterium atom is present at that position.[5]
By strategically replacing hydrogen atoms with deuterium at sites of metabolic oxidation on the Misonidazole molecule to create this compound, it is hypothesized that its metabolic clearance can be slowed. This can lead to several potential advantages:
-
Improved Metabolic Stability: A reduced rate of metabolism can lead to a longer plasma half-life and increased overall drug exposure (Area Under the Curve - AUC).[5]
-
Reduced Formation of Toxic Metabolites: If the neurotoxicity of Misonidazole is linked to specific metabolic byproducts, slowing their formation could decrease the incidence and severity of this adverse effect.
-
Enhanced Tumor Accumulation: A longer circulation time may allow for greater penetration and accumulation of the drug in hypoxic tumor tissues.
Expected Pharmacokinetic and Pharmacodynamic Modifications
While specific quantitative data for this compound is not yet widely available in peer-reviewed literature, the principles of the kinetic isotope effect allow for the formulation of clear hypotheses regarding its anticipated properties compared to non-deuterated Misonidazole.
| Pharmacokinetic Parameter | Expected Change in this compound | Rationale |
| Half-life (t½) | Increased | Slower metabolic clearance due to the kinetic isotope effect. |
| Clearance (CL) | Decreased | Reduced rate of enzymatic metabolism. |
| Area Under the Curve (AUC) | Increased | Greater overall drug exposure due to slower clearance. |
| Bioavailability (F) | Potentially Increased | Reduced first-pass metabolism if applicable. |
| Toxicity | Potentially Decreased | Reduced formation of toxic metabolites. |
| Radiosensitizing Efficacy | Maintained or Enhanced | The core nitroimidazole structure responsible for radiosensitization remains unchanged. Increased tumor exposure could potentially enhance efficacy. |
Experimental Protocols for Evaluation
To validate the hypothesized benefits of deuterium labeling in this compound, a series of well-defined experiments are necessary. The following sections provide detailed methodologies for key assays.
Synthesis of this compound
A detailed, step-by-step protocol for the synthesis of this compound would be proprietary to the manufacturing entity. However, a general synthetic scheme can be inferred from the synthesis of Misonidazole and its analogues. The key step would involve the introduction of deuterium atoms at specific positions on the side chain, likely through the use of deuterated starting materials.
General Synthetic Approach:
The synthesis of Misonidazole typically involves the alkylation of 2-nitroimidazole with a suitable side chain precursor. For this compound, this precursor would be synthesized using deuterated reagents. For example, to introduce deuterium into the methoxypropyl side chain, deuterated glycidol or a deuterated 3-methoxy-1,2-propanediol derivative could be employed.
Illustrative Synthetic Workflow:
Caption: General workflow for the synthesis of this compound.
In Vitro Evaluation of Radiosensitizing Efficacy: Clonogenic Survival Assay
The clonogenic assay is the gold standard for determining the radiosensitizing effect of a compound at the cellular level. It assesses the ability of single cells to proliferate and form colonies after treatment with radiation, with and without the sensitizing agent.
Protocol:
-
Cell Culture: Human cancer cell lines known to exhibit hypoxia (e.g., FaDu, HT-29, A549) are cultured in appropriate media and conditions.
-
Hypoxia Induction: Cells are plated in gas-permeable dishes and placed in a hypoxic chamber (e.g., 95% N₂, 5% CO₂, <0.1% O₂) for a sufficient time to induce a hypoxic state (typically 4-6 hours).
-
Drug Treatment: Misonidazole or this compound is added to the cell culture medium at various concentrations. Control plates receive vehicle only.
-
Irradiation: The plates are irradiated with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated radiation source.
-
Colony Formation: Following irradiation, the cells are returned to normoxic conditions and incubated for 10-14 days to allow for colony formation.
-
Staining and Counting: Colonies are fixed with a methanol/acetic acid solution and stained with crystal violet. Colonies containing at least 50 cells are counted.
-
Data Analysis: The surviving fraction of cells is calculated for each dose and treatment condition. The data is then fitted to a linear-quadratic model to generate survival curves. The sensitizer enhancement ratio (SER) is calculated as the ratio of radiation doses required to produce the same level of cell killing in the absence and presence of the drug.
In Vitro Assessment of Bioreductive Activation: Nitroreductase Activity Assay
This assay measures the rate at which Misonidazole and this compound are metabolized by nitroreductases under hypoxic conditions.
Protocol:
-
Enzyme Source: Purified bacterial nitroreductase or the S9 fraction from hypoxic cancer cell lysates can be used as the enzyme source.
-
Reaction Mixture: A reaction mixture is prepared containing the enzyme source, a cofactor (e.g., NADH or NADPH), and either Misonidazole or this compound in a suitable buffer.
-
Hypoxic Conditions: The reaction is carried out under anaerobic conditions, typically in a sealed vial purged with nitrogen gas.
-
Incubation: The reaction mixture is incubated at 37°C for a defined period.
-
Quantification: The rate of metabolism can be determined by measuring the depletion of the parent compound (Misonidazole or this compound) over time using High-Performance Liquid Chromatography (HPLC). Alternatively, the consumption of the NADH cofactor can be monitored spectrophotometrically at 340 nm.
-
Data Analysis: The rate of metabolism for Misonidazole and this compound are compared to determine the kinetic isotope effect.
Signaling Pathways and Logical Relationships
Bioreductive Activation of Misonidazole
The following diagram illustrates the bioreductive activation pathway of Misonidazole in hypoxic cells, leading to its radiosensitizing effect.
Caption: Bioreductive activation of Misonidazole in hypoxic versus normoxic cells.
Experimental Workflow for Comparative Evaluation
The logical flow for a comprehensive preclinical evaluation of this compound is depicted below.
Caption: Experimental workflow for the preclinical evaluation of this compound.
Conclusion
Deuterium labeling of Misonidazole to create this compound represents a scientifically grounded strategy to enhance its clinical utility as a hypoxic cell radiosensitizer. By leveraging the kinetic isotope effect, it is anticipated that this compound will exhibit a more favorable pharmacokinetic profile, characterized by increased metabolic stability and potentially reduced neurotoxicity. The experimental protocols outlined in this guide provide a robust framework for the preclinical validation of these hypotheses. Successful development of this compound could lead to a more effective and safer treatment option for patients with hypoxic tumors, addressing a significant unmet need in radiation oncology.
References
- 1. The effect of misonidazole in combination with radiation dose fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic considerations of misonidazole in therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Basic Chemical and Physical Properties of Misonidazole-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental chemical and physical properties of Misonidazole-d3, a deuterated analog of the radiosensitizing and antineoplastic agent, Misonidazole. The information herein is intended to support research and development activities by providing key data points, experimental methodologies, and a visualization of its mechanism of action.
Core Chemical and Physical Properties
This compound is a stable isotope-labeled version of Misonidazole, where three hydrogen atoms on the methoxy group have been replaced with deuterium. This labeling is useful in metabolic studies, allowing researchers to trace the compound's fate in biological systems. The core properties of this compound are summarized below. Data for the non-deuterated parent compound, Misonidazole, are included for comparison where specific data for the deuterated form is not available, as their physical properties are expected to be very similar.
Table 1: General Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 1-(2-nitroimidazol-1-yl)-3-(trideuteriomethoxy)propan-2-ol | [1] |
| Synonyms | This compound | [1] |
| CAS Number | 121244-83-5 | [1] |
| Molecular Formula | C₇D₃H₈N₃O₄ | [1] |
| Molecular Weight | 204.20 g/mol | [1] |
| Unlabelled CAS | 13551-87-6 | [1] |
Table 2: Physical Properties
| Property | Value | Reference |
| Appearance | Yellow to Orange Solid | [2] |
| Melting Point | 107-109°C (Misonidazole) | [2] |
| Storage Temperature | Refrigerator | [2] |
Table 3: Solubility Data (for Misonidazole)
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | 15 mg/mL | [3] |
| Dimethyl sulfoxide (DMSO) | 15 mg/mL | [3] |
| Ethanol | 5 mg/mL | [3] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 2 mg/mL | [3] |
| Methanol | Slightly Soluble | [2] |
| Chloroform | Slightly Soluble (Heated) | [2] |
Stability Profile (for Misonidazole)
-
Bulk: When protected from light, a sample stored for 90 days at 60°C showed no decomposition. However, when exposed to light at room temperature, a 3% decomposition was observed after 90 days.[4]
-
Solution: A solution in 0.1 N HCl showed no decomposition after 4 days. A 2% solution at room temperature is also stable for at least 4 days, with or without light exposure. Less than 1% decomposition occurs when kept in a refrigerator for 15 days.[4]
Experimental Protocols
The following sections describe the general methodologies for determining the key physical properties outlined above.
2.1. Melting Point Determination
The melting point of a solid is a key indicator of its purity and is determined as a temperature range from the point of initial melting to complete liquefaction.
-
Principle: A small, powdered sample of the compound is heated at a controlled rate, and the temperature at which the substance transitions from a solid to a liquid is recorded.[5] Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C.[6]
-
Methodology (Capillary Method):
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a thin-walled capillary tube to a height of about 3 mm.[7]
-
Apparatus Setup: The capillary tube is placed in a heating block apparatus (such as a Mel-Temp) alongside a calibrated thermometer.[7]
-
Heating: The sample is initially heated rapidly to determine an approximate melting point.[4][6]
-
Measurement: A second, fresh sample is then heated slowly, with the temperature rising at a rate of about 2°C per minute as it approaches the approximate melting point.[6] The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the entire sample becomes liquid is the end of the range.
-
2.2. Solubility Determination
Solubility is defined as the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature to form a saturated solution.
-
Principle: Excess amounts of the solute (this compound) are mixed with a fixed amount of the solvent. The mixture is agitated until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is measured.
-
Methodology (Shake-Flask Method):
-
Preparation: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., DMSO, Ethanol) in a sealed vial or flask.
-
Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a prolonged period (typically 24 hours or more) to ensure equilibrium is reached.[8] The presence of undissolved solid material confirms saturation.
-
Separation: The saturated solution is filtered or centrifuged to separate the undissolved solid from the liquid phase.
-
Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.
-
Calculation: The solubility is expressed in units such as mg/mL or moles/liter.
-
Mechanism of Action: Bioreductive Activation in Hypoxic Cells
Misonidazole and its deuterated analog act as radiosensitizers, meaning they make tumor cells more susceptible to the damaging effects of radiation therapy.[9] This effect is particularly pronounced in hypoxic (low oxygen) cells, which are typically resistant to radiation.
The mechanism is initiated by the reduction of the nitro group on the imidazole ring, a process that occurs selectively under hypoxic conditions.[3] In the presence of oxygen, the initially formed radical anion is rapidly re-oxidized back to the parent compound in a futile cycle. However, in the absence of sufficient oxygen, further reduction occurs, leading to the formation of highly reactive cytotoxic species, such as nitroso and hydroxylamine derivatives.[7] These reactive metabolites can then covalently bind to cellular macromolecules, including DNA, causing strand breaks and inhibiting DNA synthesis, which ultimately leads to cell death.[6][10]
The following diagram illustrates this hypoxia-selective activation pathway.
Caption: Hypoxia-selective activation of Misonidazole.
References
- 1. Solubility & Method for determination of solubility | PPTX [slideshare.net]
- 2. npra.gov.my [npra.gov.my]
- 3. Misonidazole and other hypoxia markers: metabolism and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SSERC | Melting point determination [sserc.org.uk]
- 5. westlab.com [westlab.com]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. Determination of Melting Point [wiredchemist.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. How to Determine Solubility: 14 Steps (with Pictures) - wikiHow [wikihow.com]
The Advent of a Hypoxic Cell Radiosensitizer: An In-depth Technical Guide to the Early Studies and Development of Misonidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The challenge of treating solid tumors is often compounded by the presence of hypoxic regions, areas with insufficient oxygen supply that render cancer cells resistant to conventional radiotherapy. In the mid-20th century, this understanding spurred a search for compounds that could selectively sensitize these radioresistant hypoxic cells, thereby enhancing the efficacy of radiation treatment. This technical guide delves into the early, pivotal studies and development of Misonidazole, a 2-nitroimidazole derivative that emerged as a significant candidate in the quest to overcome tumor hypoxia. This document provides a comprehensive overview of the preclinical and clinical investigations that defined its potential and limitations, offering valuable insights for today's researchers in oncology and drug development.
Mechanism of Action: Targeting the Hypoxic Niche
Misonidazole's efficacy as a radiosensitizer is intrinsically linked to the unique biochemical environment of hypoxic cells. As a weak electron-affinic compound, it is not readily metabolized in well-oxygenated tissues. However, in the low-oxygen conditions characteristic of solid tumors, Misonidazole undergoes a series of reduction reactions. The nitro group of the imidazole ring is reduced by cellular nitroreductases to form a highly reactive nitro radical anion. In the absence of oxygen, which would typically reverse this reaction, the radical anion can undergo further reduction to form even more reactive intermediates, including the nitrosoimidazole.
These reactive species are pivotal to Misonidazole's radiosensitizing effect. They are believed to "fix" or make permanent the DNA damage induced by ionizing radiation. Radiation generates free radicals on DNA, which are typically short-lived. In the presence of oxygen, these radicals react to form stable peroxides, leading to permanent DNA damage. Misonidazole's reactive metabolites mimic this action of oxygen in hypoxic cells, reacting with the radiation-induced DNA radicals to create stable adducts, thus preventing their repair and ultimately leading to cell death. This selective action in hypoxic environments formed the basis of its therapeutic rationale.
Preclinical Studies: Establishing the Proof-of-Concept
The initial promise of Misonidazole was established through a series of rigorous preclinical investigations, both in vitro and in vivo. These studies were crucial in quantifying its radiosensitizing effect and understanding its pharmacological properties.
In Vitro Radiosensitization
Early in vitro experiments utilized various cancer cell lines, most notably Chinese hamster V79 cells, to demonstrate Misonidazole's ability to enhance radiation-induced cell killing under hypoxic conditions. The key metric used in these studies was the Sensitizer Enhancement Ratio (SER), defined as the ratio of the radiation dose required to produce a given level of cell killing in the absence of the sensitizer to that required in its presence.
Table 1: Summary of Key In Vitro Preclinical Studies on Misonidazole
| Cell Line | Misonidazole Concentration | Hypoxic Conditions | Radiation Dose (Gy) | Sensitizer Enhancement Ratio (SER) | Reference |
| Chinese Hamster V79 | 10 mM | Nitrogen gassing | 10-30 | ~2.5 | Adams et al. |
| Human Pancreatic Carcinoma | Not specified | In vivo (xenograft) | Not specified | 1.8 (assayed at 0h), 1.3 (assayed at 18h) | Courtenay et al.[1] |
| Human Fibrosarcoma (HT-1080) | 10 mM | Not specified | Not specified | Similar to V79 cells | Stratford et al.[2] |
| Human Colon Adenocarcinoma (LoVo) | 10 mM | Not specified | Not specified | Similar to V79 cells | Stratford et al.[2] |
In Vivo Radiosensitization
Following the encouraging in vitro results, studies in animal models were conducted to assess the efficacy of Misonidazole in a more complex biological system. These experiments typically involved transplantable tumors in mice and utilized endpoints such as tumor growth delay and tumor control dose 50 (TCD50), the radiation dose required to control 50% of the tumors.
Table 2: Summary of Key In Vivo Preclinical Studies on Misonidazole
| Animal Model | Tumor Type | Misonidazole Dose | Radiation Dose (Gy) | Endpoint | Key Findings | Reference |
| C3H Mice | KHT Sarcoma | 2.5 mmol/kg | 0-35 | Tumor regrowth delay, animal survival | Misonidazole enhanced tumor response by a factor of ~1.8-1.9 | Siemann & Hill[3] |
| Mice | Murine Fibrosarcoma | 0.2 mg/g/fraction | 5-15 | Lung colony assay | SER of 1.3 in oxic tumor subpopulation, 1.9 in hypoxic subpopulation | Milas et al.[4] |
| Mice | WHFIB and SA F tumors | 2.5 mM or more (prolonged exposure) | Not specified | Tumor growth delay, cloning assay | SER increased from 2.2 to 2.5 in WHFIB tumors with prolonged exposure | McNally et al.[5] |
Clinical Trials: Translating Preclinical Promise to Patient Care
The promising preclinical data paved the way for a series of clinical trials in the late 1970s and 1980s to evaluate the safety and efficacy of Misonidazole in cancer patients. These trials were conducted across various tumor types, with a particular focus on those known to have significant hypoxic fractions, such as head and neck cancers and glioblastomas.
Phase I/II Studies and Pharmacokinetics
Initial clinical studies focused on determining the maximum tolerated dose (MTD) and characterizing the pharmacokinetic profile of Misonidazole. The dose-limiting toxicity was found to be peripheral neuropathy, a finding that would significantly impact the design of subsequent trials. Pharmacokinetic analyses revealed a plasma half-life of approximately 12 hours, which allowed for the drug to be present in the tumor at the time of radiation.
Phase III Randomized Trials
Several large-scale, randomized Phase III trials were conducted to definitively assess the clinical benefit of adding Misonidazole to standard radiotherapy regimens. The results of these trials were largely disappointing, with most failing to demonstrate a significant improvement in overall survival or local-regional control.
Table 3: Summary of Key Phase III Clinical Trials of Misonidazole
| Trial Name / Identifier | Tumor Type | Number of Patients | Misonidazole Arm | Control Arm | Key Findings | Reference |
| DAHANCA 2 | Larynx and Pharynx Carcinoma | 626 | Misonidazole (11 g/m²) + split-course radiotherapy | Placebo + split-course radiotherapy | No overall significant improvement in loco-regional control (37% vs. 34%). A benefit was observed in patients with pharynx carcinomas (38% vs. 27%).[6][7] | Overgaard et al. |
| RTOG 79-15 | Head and Neck Squamous Cell Carcinoma | 306 | Misonidazole (2.0 g/m²/wk x 6) + altered fractionation radiotherapy | Standard fractionation radiotherapy | No advantage in local-regional control (22% vs. 26% at 2 years) or survival.[8] | Fazekas et al. |
| RTOG 79-04 | Head and Neck Squamous Cell Carcinoma | 40 | Misonidazole (1.5 g/m² 3x/wk x 7) + high fractional dose radiotherapy | High fractional dose radiotherapy alone | No improvement in initial complete response rate (48% vs. 53%) or 2-year loco-regional control (17% vs. 10%).[9] | Marcial et al. |
| RTOG 79-18 | Malignant Glioma | 245 | Misonidazole (2.5 g/m²/wk x 6) + radiotherapy + BCNU | Radiotherapy + BCNU | No significant difference in median survival (10.7 months vs. 12.6 months).[10] | Nelson et al. |
| RTOG/ECOG Combined Analysis | Anaplastic Astrocytoma | 24 (Miso arm) | Radiotherapy + Chemotherapy + Misonidazole | Radiotherapy only; Radiotherapy + Chemotherapy | Patients treated with Misonidazole had a significantly worse prognosis. Median survival was 1.2 years in the Misonidazole arm.[11] | Shaw et al. |
The lack of significant clinical benefit was attributed to several factors, including the dose-limiting neurotoxicity which prevented the administration of Misonidazole at concentrations high enough to achieve the enhancement ratios seen in preclinical studies. Furthermore, the complexities of tumor biology, such as reoxygenation during fractionated radiotherapy, may have diminished the impact of a hypoxic cell sensitizer.
Experimental Protocols: Methodologies of Key Investigations
The following sections provide detailed methodologies for the key experimental assays used in the early evaluation of Misonidazole.
In Vitro Radiosensitization: Clonogenic Survival Assay
The clonogenic survival assay is the gold standard for assessing the effect of cytotoxic agents on cell viability.
Methodology:
-
Cell Culture: Maintain a continuous culture of the desired cancer cell line (e.g., Chinese hamster V79) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Cell Plating: Harvest a single-cell suspension using trypsinization and plate a known number of cells into 60 mm petri dishes. The number of cells plated is adjusted based on the expected toxicity of the treatment to yield a countable number of colonies.
-
Induction of Hypoxia: Place the plated cells in an airtight chamber and flush with a mixture of 95% nitrogen and 5% carbon dioxide for at least 90 minutes to achieve hypoxic conditions (pO2 < 10 ppm).
-
Misonidazole Treatment: Add Misonidazole, dissolved in sterile medium, to the plates at the desired final concentrations. A control group without Misonidazole is included.
-
Irradiation: Irradiate the plates with a range of X-ray doses using a calibrated radiation source.
-
Incubation: After irradiation, replace the treatment medium with fresh growth medium and incubate the plates in a humidified incubator at 37°C with 5% CO2 for 7-14 days to allow for colony formation.
-
Staining and Counting: Fix the colonies with methanol and stain with a 0.5% crystal violet solution. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment group. The SER is then determined by comparing the radiation dose-response curves of the Misonidazole-treated and control groups.
In Vivo Radiosensitization: Tumor Growth Delay Assay
The tumor growth delay assay is a common method to evaluate the efficacy of cancer therapies in animal models.
Methodology:
-
Tumor Implantation: Inject a known number of tumor cells (e.g., KHT sarcoma cells) subcutaneously into the flank of immunocompromised or syngeneic mice.
-
Tumor Growth and Measurement: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³). Measure the tumor dimensions regularly using calipers and calculate the tumor volume.
-
Randomization: Randomly assign the tumor-bearing mice to different treatment groups (e.g., control, radiation alone, Misonidazole alone, Misonidazole + radiation).
-
Misonidazole Administration: Administer Misonidazole to the designated groups, typically via intraperitoneal injection, at a specified time before irradiation.
-
Tumor Irradiation: Irradiate the tumors with a single or fractionated dose of X-rays. The rest of the animal's body is shielded.
-
Post-Treatment Monitoring: Continue to measure the tumor volume of each mouse at regular intervals until the tumors reach a predetermined endpoint size or for a specified duration.
-
Data Analysis: Plot the mean tumor volume for each group as a function of time. The tumor growth delay is calculated as the difference in time for the tumors in the treated groups to reach a certain size compared to the control group.
Pharmacokinetic Analysis: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture. It was a key tool for measuring Misonidazole concentrations in biological fluids during clinical trials.
Methodology:
-
Sample Preparation: Collect blood samples from patients at various time points after Misonidazole administration. Separate the plasma by centrifugation.
-
Protein Precipitation: Add a protein precipitating agent (e.g., acetonitrile or perchloric acid) to the plasma sample to remove proteins that can interfere with the analysis. Centrifuge to pellet the precipitated proteins.
-
Chromatographic Separation: Inject a known volume of the supernatant onto an HPLC system equipped with a reverse-phase column (e.g., C18). The mobile phase, a mixture of an aqueous buffer and an organic solvent, is pumped through the column to separate Misonidazole from other plasma components.
-
Detection: Use a UV detector set at a wavelength where Misonidazole has maximum absorbance (e.g., 320 nm) to detect and quantify the drug as it elutes from the column.
-
Quantification: Create a calibration curve using standard solutions of Misonidazole of known concentrations. The concentration of Misonidazole in the plasma samples is determined by comparing their peak areas to the calibration curve.
Conclusion and Future Perspectives
The story of Misonidazole is a seminal chapter in the history of radiation oncology. While it ultimately failed to deliver the transformative clinical outcomes that were initially hoped for, its development laid a critical foundation for the entire field of hypoxic cell radiosensitizers. The early studies meticulously characterized its mechanism of action, quantified its effects, and, importantly, identified the challenges of translating preclinical efficacy into clinical success. The dose-limiting neurotoxicity of Misonidazole spurred the development of second and third-generation radiosensitizers with improved therapeutic indices.
For today's researchers, the Misonidazole experience offers several enduring lessons. It underscores the importance of the tumor microenvironment in treatment response and highlights the necessity of developing targeted therapies that can overcome barriers like hypoxia. The detailed experimental protocols and quantitative data from these early studies remain a valuable resource for validating new therapeutic agents and for designing more effective clinical trials. The logical frameworks and experimental workflows established during the Misonidazole era continue to inform the development of novel cancer therapies, ensuring that the legacy of this pioneering radiosensitizer endures in the ongoing fight against cancer.
References
- 1. The effect of misonidazole on the radiation response of clonogenic human pancreatic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radiosensitization by misonidazole, pimonidazole and azomycin and intracellular uptake in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Increased therapeutic benefit through the addition of misonidazole to a nitrosourea-radiation combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tumor sensitizing effect by misonidazole in a clinically relevant radiation dose range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of prolonged high dose misonidazole on tumor response to radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.au.dk [pure.au.dk]
- 7. Misonidazole combined with split-course radiotherapy in the treatment of invasive carcinoma of larynx and pharynx: report from the DAHANCA 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Failure of misonidazole-sensitized radiotherapy to impact upon outcome among stage III-IV squamous cancers of the head and neck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A phase I/II study of the hypoxic cell sensitizer misonidazole as an adjunct to high fractional dose radiotherapy in patients with unresectable squamous cell carcinoma of the head and neck: a RTOG randomized study (#79-04) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A randomized comparison of misonidazole sensitized radiotherapy plus BCNU and radiotherapy plus BCNU for treatment of malignant glioma after surgery; preliminary results of an RTOG study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Long-term survival in treated anaplastic astrocytomas. A report of combined RTOG/ECOG studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Bioreductive Activation Pathway of Misonidazole-d3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bioreductive activation pathway of Misonidazole, a renowned hypoxic cell radiosensitizer, with a special focus on its deuterated analog, Misonidazole-d3. This document delves into the core mechanisms of action, presents available quantitative data, outlines detailed experimental protocols for its study, and provides visual representations of the key pathways and workflows.
Introduction: The Significance of Bioreductive Activation
Misonidazole, a 2-nitroimidazole derivative, has been extensively studied for its ability to selectively sensitize hypoxic tumor cells to radiation therapy.[1][2] Its mechanism of action is contingent upon its bioreductive activation in the low-oxygen environment characteristic of solid tumors. Under hypoxic conditions, Misonidazole undergoes a series of reduction reactions, leading to the formation of reactive intermediates that are cytotoxic and enhance the lethal effects of ionizing radiation.
The substitution of hydrogen with deuterium (D) to create this compound is a strategy employed to potentially modulate the drug's metabolic profile. The C-D bond is stronger than the C-H bond, which can lead to a kinetic isotope effect (KIE), potentially slowing down metabolic processes that involve the cleavage of this bond.[3] While direct experimental data on the bioreductive activation of this compound is limited in publicly available literature, this guide will provide a thorough understanding of the parent compound's pathway, which is essential for predicting and evaluating the effects of deuteration.
The Bioreductive Activation Pathway of Misonidazole
The selective toxicity of Misonidazole towards hypoxic cells is a direct consequence of its reductive metabolism. In well-oxygenated (normoxic) cells, the initial one-electron reduction of the nitro group is a reversible process. Molecular oxygen rapidly re-oxidizes the resulting nitro radical anion back to the parent compound in a "futile cycle," preventing the formation of cytotoxic species.[4] However, under hypoxic conditions, the lower oxygen tension allows for further reduction of the nitro radical anion to proceed, leading to the formation of highly reactive intermediates.
The key steps in the bioreductive activation pathway are as follows:
-
One-Electron Reduction: The nitro group of Misonidazole is reduced by one electron to form a nitro radical anion. This reaction is catalyzed by various flavin-containing reductases, such as NADPH-cytochrome P450 reductase.[4]
-
Oxygen-Dependent Re-oxidation (Normoxia): In the presence of sufficient oxygen, the nitro radical anion is rapidly re-oxidized to the parent Misonidazole molecule, with the concomitant formation of a superoxide radical.
-
Further Reduction (Hypoxia): In the absence of oxygen, the nitro radical anion undergoes further reduction. This can proceed through a series of one-electron or two-electron steps.
-
Formation of Reactive Intermediates: The multi-electron reduction of the nitro group leads to the formation of a nitroso intermediate, followed by a hydroxylamine, and ultimately an amine. The nitroso and hydroxylamine intermediates are highly reactive electrophiles.
-
Cellular Damage: These reactive intermediates can covalently bind to cellular macromolecules, including DNA and proteins, leading to cytotoxicity and radiosensitization.[5]
Below is a Graphviz diagram illustrating this signaling pathway.
Caption: Bioreductive activation pathway of Misonidazole under normoxic and hypoxic conditions.
Quantitative Data
The efficiency of bioreductive activation is influenced by several quantitative parameters. Below are tables summarizing key data for Misonidazole and the theoretical basis for expected differences with this compound.
Table 1: One-Electron Reduction Potentials of Nitroimidazoles
The one-electron reduction potential (E¹₇) is a critical determinant of the ease with which a nitro compound accepts an electron. A more positive reduction potential generally correlates with a faster rate of reduction by nitroreductases.
| Compound | One-Electron Reduction Potential (E¹₇ at pH 7) (mV) | Reference |
| Misonidazole | -389 | [6] |
| 1-(2-hydroxyethyl)-2-nitroimidazole | -398 | [6] |
| 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole | -486 | [6] |
| 4-nitroimidazole | ≤–527 | [6] |
| 5-formyl-1-methyl-2-nitroimidazole | -243 | [6] |
Table 2: Kinetic Parameters of Nitroreductases with Nitroaromatic Substrates
The kinetic parameters of nitroreductases, such as the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ), quantify the efficiency of the enzyme in metabolizing its substrate. A lower Kₘ indicates a higher affinity of the enzyme for the substrate, while a higher Vₘₐₓ indicates a faster turnover rate. The catalytic efficiency is often expressed as Vₘₐₓ/Kₘ. There is a linear relationship between the logarithm of Vₘₐₓ/Kₘ and the one-electron reduction potential of the nitroaromatic compound.
| Enzyme | Substrate | Kₘ (µM) | Vₘₐₓ (nmol/min/mg protein) | Vₘₐₓ/Kₘ (L/min/mg protein) | Reference |
| E. coli Nitroreductase B (NfsB) | Nitrofurazone | 1847 | 225,000 | 121.8 | [7] |
| E. coli Nitroreductase A (NfsA) | Various Nitroaromatics | - | - | log(Vₘₐₓ/Kₘ) correlates with E¹₇ | [8] |
Note: Specific kinetic data for Misonidazole with purified nitroreductases are not consistently reported in a standardized format across the literature.
Kinetic Isotope Effect (KIE) for this compound
Direct experimental data on the KIE for the bioreductive activation of this compound is not available in the reviewed literature. However, a theoretical consideration can be made. The rate-limiting step in the initial one-electron reduction of the nitro group is the electron transfer itself and is not expected to involve the cleavage of a C-H bond. Subsequent steps in the metabolic cascade, particularly those involving enzymatic protonation or hydrogen atom transfer to the reduced nitro group intermediates, could potentially be affected by deuteration. If a C-D bond cleavage is involved in a rate-determining step of the formation of the ultimate cytotoxic species, a primary KIE would be observed, resulting in a slower rate of activation for this compound compared to Misonidazole. However, it is more likely that any observed KIE would be a secondary effect, arising from changes in the vibrational modes of the molecule upon reduction, which would be expected to be small.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the bioreductive activation of Misonidazole.
Induction of Hypoxia in Cell Culture
Objective: To create a low-oxygen environment to study the bioreductive metabolism of Misonidazole in cultured cells.
Materials:
-
Cell line of choice (e.g., HeLa, HT29)
-
Complete cell culture medium
-
Hypoxia chamber or incubator with O₂ and CO₂ control
-
Gas mixture (e.g., 1% O₂, 5% CO₂, 94% N₂)
-
Misonidazole or this compound stock solution
Protocol:
-
Seed cells in culture plates and grow to 70-80% confluency.
-
Prepare fresh medium containing the desired concentration of Misonidazole or this compound.
-
Remove the existing medium from the cells and replace it with the drug-containing medium.
-
Place the culture plates in the hypoxia chamber or incubator.
-
Purge the chamber with the hypoxic gas mixture and seal it.
-
Incubate the cells for the desired period (e.g., 2, 4, 8 hours).
-
At the end of the incubation, promptly harvest the cells for downstream analysis to prevent re-oxygenation.
Below is a Graphviz diagram illustrating the experimental workflow for inducing hypoxia.
Caption: Experimental workflow for inducing hypoxia in cell culture for Misonidazole studies.
In Vitro Nitroreductase Assay
Objective: To measure the kinetic parameters of a purified nitroreductase enzyme with Misonidazole as a substrate.
Materials:
-
Purified nitroreductase (e.g., E. coli NfsA or NfsB)
-
NADPH
-
Misonidazole or this compound stock solutions of varying concentrations
-
Anaerobic reaction buffer (e.g., 50 mM Tris-HCl, pH 7.0, degassed)
-
Spectrophotometer capable of kinetic measurements
-
Anaerobic cuvettes or plate reader with an anaerobic chamber
Protocol:
-
Prepare all solutions in the anaerobic buffer and maintain them under an inert atmosphere (e.g., nitrogen or argon).
-
In an anaerobic cuvette, add the buffer, a fixed concentration of NADPH (e.g., 100 µM), and the nitroreductase enzyme.
-
Initiate the reaction by adding a specific concentration of Misonidazole or this compound.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Record the initial rate of the reaction.
-
Repeat steps 2-5 for a range of Misonidazole concentrations.
-
Plot the initial reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.
LC-MS/MS Analysis of Misonidazole and its Metabolites
Objective: To identify and quantify Misonidazole and its reduced metabolites in cell lysates.
Materials:
-
Hypoxically treated cells
-
Acetonitrile with 0.1% formic acid (extraction solvent)
-
Internal standard (e.g., a structural analog of Misonidazole)
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
C18 reverse-phase HPLC column
Protocol:
-
Sample Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells by adding the cold extraction solvent containing the internal standard.
-
Vortex and centrifuge to pellet cell debris.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the sample onto the C18 column.
-
Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode.
-
Define the specific precursor-to-product ion transitions for Misonidazole and its expected metabolites (e.g., the hydroxylamine and amine derivatives).
-
-
Data Analysis:
-
Integrate the peak areas for each analyte and the internal standard.
-
Generate calibration curves using standards of known concentrations.
-
Quantify the concentrations of Misonidazole and its metabolites in the samples.
-
EPR Spin Trapping of the Misonidazole Radical Anion
Objective: To detect and characterize the short-lived Misonidazole nitro radical anion.
Materials:
-
Anaerobic cell suspension or a system containing a nitroreductase and NADPH
-
Spin trapping agent (e.g., DMPO - 5,5-dimethyl-1-pyrroline N-oxide)
-
EPR spectrometer
-
Flat cell or capillary tube for EPR measurements
Protocol:
-
Prepare the reaction mixture (cells or enzyme system) in an anaerobic environment.
-
Add the spin trapping agent (DMPO) to the mixture.
-
Initiate the reduction of Misonidazole (e.g., by adding NADPH to the enzyme system).
-
Quickly transfer the sample to the EPR flat cell or capillary tube.
-
Place the sample in the EPR spectrometer cavity and record the spectrum.
-
The resulting spectrum should be a composite of the spin adducts formed by the trapping of the Misonidazole radical anion and any other radical species present. Analysis of the hyperfine splitting constants can help to identify the trapped radical.
Below is a Graphviz diagram illustrating the logical relationship in an EPR spin trapping experiment.
Caption: Logical workflow of an EPR spin trapping experiment for detecting radical intermediates.
Conclusion
The bioreductive activation of Misonidazole is a well-established mechanism that underpins its efficacy as a hypoxic cell radiosensitizer. While direct experimental data on the deuterated analog, this compound, is scarce, the principles of nitroaromatic reduction and kinetic isotope effects provide a strong framework for predicting its behavior. The detailed experimental protocols provided in this guide offer a practical starting point for researchers aiming to investigate the nuanced differences between Misonidazole and this compound. Further studies are warranted to quantitatively assess the impact of deuteration on the bioreductive metabolism of Misonidazole, which could have significant implications for the development of next-generation radiosensitizers with improved therapeutic profiles.
References
- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 2. Misonidazole - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Misonidazole and other hypoxia markers: metabolism and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. One-electron reduction potentials of substituted nitroimidazoles measured by pulse radiolysis - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
The Impact of Deuteration on the Pharmacokinetics and Metabolism of Misonidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of the hypoxic cell radiosensitizer Misonidazole, with a forward-looking analysis of the anticipated effects of deuteration on its in vivo behavior. While specific in vivo data for Misonidazole-d3 is not currently available in published literature, this document extrapolates from the known metabolic pathways of Misonidazole and the established principles of the kinetic isotope effect. By understanding these principles, researchers can anticipate altered metabolic stability and potentially improved therapeutic profiles for deuterated analogs. This guide also outlines detailed experimental protocols for future in vivo studies of this compound and presents key information in structured tables and diagrams to facilitate research and development.
Introduction: Misonidazole and the Rationale for Deuteration
Misonidazole is a 2-nitroimidazole compound that has been extensively studied as a radiosensitizer for hypoxic tumors. Its efficacy is linked to its selective metabolism in low-oxygen environments, leading to the formation of reactive species that enhance the cytotoxic effects of radiation. The clinical use of Misonidazole, however, has been limited by dose-dependent neurotoxicity.
Deuteration, the substitution of hydrogen atoms with their stable isotope deuterium, has emerged as a strategy to modulate the pharmacokinetic properties of drugs.[1][2][3] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of metabolic reactions that involve the cleavage of this bond—a phenomenon known as the kinetic isotope effect (KIE).[4] By strategically deuterating Misonidazole at sites of metabolic attack, it may be possible to slow down its metabolism, potentially leading to:
-
Improved Metabolic Stability: A longer half-life and increased exposure of the parent drug.
-
Reduced Formation of Toxic Metabolites: Altering metabolic pathways to favor less toxic routes.
-
Enhanced Efficacy: Sustained concentrations in target tissues.
This guide will first detail the known pharmacokinetics and metabolism of Misonidazole and then explore the theoretical implications of deuteration, providing a framework for the preclinical assessment of this compound.
Pharmacokinetics of Misonidazole (Non-deuterated)
Studies in both animal models and humans have characterized the absorption, distribution, metabolism, and excretion (ADME) of Misonidazole.
Absorption and Distribution
Misonidazole is readily absorbed after oral administration, with peak plasma levels observed between one to four hours in humans.[5] It is widely distributed to all tissues, including the brain and tumors.[6]
Metabolism
The metabolism of Misonidazole is a critical determinant of both its efficacy and toxicity. The primary metabolic pathways include:
-
O-Demethylation: The major metabolite of Misonidazole is its O-demethylated product, Ro-05-9963.[5]
-
Reduction of the Nitro Group: Under hypoxic conditions, the nitro group of Misonidazole is reduced to form reactive intermediates, including a hydroxylamino derivative, which can covalently bind to cellular macromolecules.[7][8] This reductive metabolism is crucial for its radiosensitizing activity.
-
Formation of Aminoimidazole: Further reduction of the nitro group leads to the formation of an aminoimidazole derivative.[6]
-
Glucuronidation: Misonidazole and its metabolites can undergo conjugation with glucuronic acid to form more water-soluble compounds for excretion.[6]
Excretion
Misonidazole and its metabolites are primarily excreted in the urine.[9][10]
Pharmacokinetic Parameters of Misonidazole
The following table summarizes key pharmacokinetic parameters of Misonidazole from various studies. It is important to note that these values are for the non-deuterated compound and may vary depending on the species and experimental conditions.
| Parameter | Species | Value | Reference |
| Half-life (t½) | C3H Mice | 1.0 - 1.5 hours (IV/IP) | [6] |
| Humans | 5 - 10 hours | [5] | |
| Time to Peak Concentration (Tmax) | Humans | 1 - 4 hours (oral) | [5] |
| Major Metabolite | Humans | O-demethylated product (Ro-05-9963) | [5] |
| Bioavailability (IP in mice) | Mice | ~80% | [11] |
Predicted Effects of Deuteration on Misonidazole Pharmacokinetics (this compound)
Based on the known metabolism of Misonidazole, deuteration at the methoxy group (-OCH3) to yield this compound (-OCD3) is predicted to have the most significant impact on its pharmacokinetics due to the kinetic isotope effect.
Anticipated Impact on Metabolism
-
Slower O-Demethylation: The primary metabolic pathway of O-demethylation involves the cleavage of a C-H bond in the methoxy group. Replacing these hydrogens with deuterium would create stronger C-D bonds, thus slowing down this metabolic step.
-
Metabolic Shunting: A decrease in the rate of O-demethylation could lead to "metabolic shunting," where a greater proportion of the drug is metabolized through alternative pathways, such as nitroreduction or glucuronidation.[12]
-
Increased Half-life: By slowing the primary route of metabolism, the overall elimination of this compound is expected to be slower, resulting in a longer plasma half-life and increased systemic exposure (AUC).
The following diagram illustrates the predicted shift in the metabolic pathway of Misonidazole upon deuteration of the methoxy group.
Caption: Predicted metabolic shift of this compound due to the kinetic isotope effect.
Proposed Experimental Protocols for In Vivo Studies of this compound
To empirically determine the pharmacokinetics and metabolism of this compound, the following experimental protocols are proposed.
Animal Model
-
Species: Male C3H mice bearing KHT sarcomas (as a relevant tumor model).[6]
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
Dosing and Sample Collection
-
Drug Administration: A single dose of this compound (e.g., 100 mg/kg) is administered via intraperitoneal (IP) or oral (PO) gavage.
-
Blood Sampling: Blood samples (approximately 50 µL) are collected from the tail vein at multiple time points (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-administration into heparinized tubes.
-
Tissue Harvesting: At the final time point, animals are euthanized, and tissues of interest (liver, kidney, brain, and tumor) are collected.
-
Urine and Feces Collection: Animals are housed in metabolic cages for the collection of urine and feces over 24 hours.
Sample Analysis
-
Instrumentation: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).
-
Sample Preparation:
-
Plasma: Protein precipitation with acetonitrile followed by centrifugation.
-
Tissues: Homogenization in a suitable buffer, followed by protein precipitation.
-
Urine: Dilution with mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) for this compound and its predicted metabolites.
-
Experimental Workflow Diagram
The following diagram outlines the proposed workflow for an in vivo pharmacokinetic study of this compound.
Caption: Proposed experimental workflow for an in vivo pharmacokinetic study of this compound.
Conclusion
While direct experimental data on the in vivo pharmacokinetics and metabolism of this compound are lacking, a strong theoretical basis exists to predict that deuteration will significantly alter its disposition. The kinetic isotope effect is expected to slow the O-demethylation of Misonidazole, leading to a longer half-life, increased exposure, and a potential shift in metabolic pathways. The experimental protocols outlined in this guide provide a clear path for the preclinical evaluation of this compound. Such studies are essential to determine if the anticipated pharmacokinetic benefits translate into an improved therapeutic window, with enhanced efficacy and reduced toxicity, for this class of radiosensitizers. The findings from these proposed studies will be critical for the future development of deuterated Misonidazole analogs for clinical applications in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 4. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 5. The in vivo response of a C3H mammary carcinoma to treatment with misonidazole, cyclophosphamide and radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism and pharmacokinetics of the hypoxic cell radiosensitizer and cytotoxic agent, misonidazole, in C3H mice (Journal Article) | OSTI.GOV [osti.gov]
- 7. In vitro metabolism of misonidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Misonidazole and other hypoxia markers: metabolism and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and pharmacodynamics of the nitroimidazole antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dose-dependence and related studies on the pharmacokinetics of misonidazole and desmethylmisonidazole in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Stability and Degradation of Misonidazole-d3
Disclaimer: This document primarily discusses the stability and degradation of Misonidazole. Due to a lack of specific data for Misonidazole-d3, this information serves as a close and scientifically sound proxy. The isotopic substitution of hydrogen with deuterium is not expected to significantly alter the chemical degradation pathways outlined herein.
Misonidazole is a 2-nitroimidazole compound that has been extensively studied as a radiosensitizer for hypoxic tumor cells.[1] Its efficacy and toxicity are closely linked to its chemical stability and metabolic fate, particularly under low-oxygen (hypoxic) conditions.[2][3] Understanding the degradation pathways and the factors that influence the stability of Misonidazole is critical for researchers, scientists, and drug development professionals in optimizing its therapeutic potential and ensuring its quality and reliability in experimental and clinical settings.
Degradation Pathways of Misonidazole
The degradation of Misonidazole proceeds through several key pathways, predominantly driven by reductive metabolism, O-demethylation, and photolysis. The most significant of these is the reduction of the nitro group, which is substantially enhanced in hypoxic environments.
1. Reductive Metabolism (under Hypoxic Conditions)
Under hypoxic conditions, the nitro group of Misonidazole can be enzymatically reduced to form a series of reactive intermediates.[4] This process is considered central to both its radiosensitizing effect and its cytotoxicity.[2][5] The initial step is the formation of a nitro radical-anion, which, in the absence of oxygen, can undergo further reduction to a nitroso and then a hydroxylamino derivative.[4][5] The gut microbiota can also metabolize Misonidazole to form 1-(2-aminoimidazol-1-yl)-3-methoxypropan-2-ol.[6]
2. O-Demethylation
Misonidazole can undergo O-demethylation to form its major metabolite, desmethylmisonidazole (DEMIS).[7][8] This metabolic process is a key route of elimination in vivo.[7]
3. Radiolytic and Photolytic Degradation
Exposure to radiation or light can induce degradation. Under anaerobic radiation, a stable reduction product identified is a cyclic guanidinium ion.[9] Photochemical studies have shown that fragmentation can lead to the loss of the NO2 group.[10] Like many nitroaromatic compounds, Misonidazole is susceptible to photolytic degradation.[11]
Quantitative Stability Data
Quantitative data on the degradation kinetics of Misonidazole is limited. However, studies on related nitroimidazole compounds and general pharmacokinetic data provide insight into its stability profile. The following table summarizes relevant quantitative observations.
| Parameter | Condition | Observation | Reference(s) |
| Pharmacokinetics | |||
| Half-life | In human subjects | 5 to 10 hours | [8] |
| Clearance | In human subjects (oral dose) | Clearance of (+)-misonidazole is 14% greater than for (-)-misonidazole. | [12] |
| Forced Degradation (Analog Compounds) | |||
| Hydrolysis (Tinidazole) | Alkaline medium | Extensive degradation occurred. | [13] |
| Hydrolysis (Tinidazole) | Acidic and neutral media | Mild degradation was observed. | [13] |
| Oxidation (Tinidazole) | Hydrogen Peroxide | Extensive degradation occurred. | [13] |
| Photolysis (Tinidazole) | Exposure to light | Extensive degradation occurred. | [13] |
| Thermal Stress (Tinidazole) | Heat | The drug was found to be stable. | [13] |
| Temperature (Metronidazole) | Elevated temperatures (30°C, 37°C, 45°C) | The rate of degradation increased with temperature. | [11] |
Experimental Protocols
Standardized protocols are essential for assessing the stability of this compound. Below are methodologies for key stability-indicating experiments.
Protocol 1: In Vitro Hypoxic Metabolism Study
This protocol is designed to assess the metabolic degradation of this compound in a controlled hypoxic cell culture system.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells are cultured in appropriate media until they reach exponential growth phase.[5][14]
-
Hypoxia Induction: Cells are placed in a sealed hypoxia chamber and purged with a certified gas mixture (e.g., 95% N2, 5% CO2) to reduce the oxygen concentration to <10 ppm.
-
Drug Incubation: this compound (often radiolabeled, e.g., with ¹⁴C) is added to the cell culture medium at a predetermined concentration.[5] Cultures are incubated at 37°C for various time points (e.g., 1, 2, 4, 8 hours). Aerobic control cultures are maintained in a standard incubator (95% air, 5% CO2).[3]
-
Sample Collection: At each time point, both the cells and the culture medium are collected separately.
-
Metabolite Extraction: Cells are lysed, and proteins are precipitated. The supernatant and the culture medium are subjected to extraction (e.g., with ethyl acetate) to separate metabolites.[5]
-
Analysis: The extracts are analyzed using High-Performance Liquid Chromatography (HPLC) with UV and/or a radioactivity detector to separate and quantify this compound and its metabolites.[5][8] Thin-Layer Chromatography (TLC) can also be used for separation.[5]
-
Identification: Metabolite structures are elucidated using Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 2: Forced Degradation (Stress Testing) Study
This protocol follows ICH Q1A(R2) and Q1B guidelines to evaluate stability under various stress conditions.[15][16]
-
Sample Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.[16]
-
Acid and Base Hydrolysis:
-
Acid: Mix the stock solution with 0.1 N HCl.
-
Base: Mix the stock solution with 0.1 N NaOH.
-
Neutral: Mix the stock solution with purified water.
-
Incubate all solutions at room temperature or elevated temperature (e.g., 60°C) for a specified period (e.g., up to 7 days), sampling at intervals.[16] Neutralize the acid and base samples before analysis.
-
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Incubate at room temperature, protected from light, and sample at intervals.[16]
-
Thermal Degradation: Expose solid this compound powder to dry heat in a calibrated oven (e.g., 70°C). Sample at various time points.
-
Photolytic Degradation:
-
Expose the stock solution and solid drug substance to a light source providing a combination of visible and UV light, as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[15]
-
A dark control sample should be stored under the same conditions but protected from light.
-
-
Analysis: All samples are analyzed by a validated stability-indicating HPLC method to separate the parent drug from any degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended. LC-MS can be used to identify the mass of the degradation products.
References
- 1. Misonidazole - Wikipedia [en.wikipedia.org]
- 2. Misonidazole and other hypoxia markers: metabolism and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the toxicity and radiosensitizing ability of misonidazole under conditions of prolonged incubation. [Increased uptake, toxicity, and radiosensitizing effect in CHO cells under hypoxic conditions] (Journal Article) | OSTI.GOV [osti.gov]
- 4. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro metabolism of misonidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Dose-dependence and related studies on the pharmacokinetics of misonidazole and desmethylmisonidazole in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Misonidazole as a radiosensitizer in the radiotherapy of glioblastomas and oesophageal cancer. Pharmacokinetic and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stable reduction product of misonidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Kinetics of misonidazole enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HPLC and LC-MS studies on stress degradation behaviour of tinidazole and development of a validated specific stability-indicating HPLC assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Misonidazole and potentially lethal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ema.europa.eu [ema.europa.eu]
- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
The Cellular Journey of Misonidazole-d3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular uptake mechanisms of Misonidazole-d3, a deuterated analogue of the 2-nitroimidazole radiosensitizer, Misonidazole. While direct studies on this compound are limited, its cellular transport and retention are predicated on the well-established mechanisms of its parent compound. The minor isotopic substitution is not expected to significantly alter the physicochemical properties that govern its passage across the cell membrane. Therefore, this guide will focus on the extensive research conducted on Misonidazole, providing a robust framework for understanding the cellular pharmacology of this compound.
Core Cellular Uptake Mechanism: Passive Diffusion
The primary mechanism by which Misonidazole enters cells is through passive diffusion, a process driven by the concentration gradient across the cell membrane.[1] This non-saturable uptake is largely dictated by the molecule's physicochemical properties, particularly its lipophilicity.
Several studies have demonstrated that Misonidazole and other nitroimidazoles enter microorganisms and mammalian cells via diffusion, with no evidence of facilitated or active transport systems.[1][2] The rate of uptake is directly correlated with the lipophilicity of the compound, as expressed by the octanol:water partition coefficient (P).[2] Misonidazole, with a partition coefficient (P) of 0.43, exhibits a relatively rapid entry into cells.[2]
The intracellular to extracellular concentration ratio (Ci/Ce) of Misonidazole remains relatively constant at approximately 0.7 across a physiological pH range of 6.6-7.6 in V79-379A hamster cells.[3] This indicates that under normal physiological conditions, the drug does not accumulate against a concentration gradient.
Quantitative Analysis of Misonidazole Uptake
The cellular uptake of Misonidazole has been quantified in various cell lines. The following table summarizes key quantitative data from the literature.
| Cell Line | Compound | Intracellular:Extracellular Concentration Ratio (Ci/Ce) | Reference |
| V79-379A (Hamster Fibroblast-like) | Misonidazole | ~0.7 (at pH 6.6-7.6) | [3] |
| HT-1080 (Human Fibrosarcoma) | Misonidazole | 0.8 | [4] |
| LoVo (Human Colon Adenocarcinoma) | Misonidazole | 0.7 | [4] |
| V79 (Chinese Hamster) | Misonidazole | 0.7 | [4] |
| Chinese Hamster Ovary (CHO) | Misonidazole | 0.20-0.40 (at 37°C) | [2] |
| Chinese Hamster Ovary (CHO) | Misonidazole | 1.0 (at 44-45°C for 15 min) | [2] |
The Role of Hypoxia in Misonidazole Retention
A critical aspect of Misonidazole's cellular pharmacology is its selective retention in hypoxic cells. This phenomenon is not due to an altered uptake mechanism but rather to the intracellular metabolic activation that occurs under low-oxygen conditions.
Under hypoxia, the nitro group of Misonidazole is reduced by cellular nitroreductases to form a highly reactive nitro radical anion.[5][6] This intermediate can be further reduced to a 5-nitrosoimidazole.[6] These reactive metabolites can then covalently bind to cellular macromolecules, particularly proteins and non-protein thiols like glutathione.[5][7][8] This covalent binding effectively traps the drug and its metabolites within the hypoxic cell, leading to a significant increase in the intracellular concentration over time.[1][7] This selective trapping is the fundamental principle behind the use of radiolabeled Misonidazole (such as 18F-FMISO) as a clinical imaging agent for tumor hypoxia.[9]
The activation of Hypoxia-Inducible Factor 1 (HIF-1) is a central element of the cellular response to hypoxia, upregulating genes involved in various survival pathways.[9][10] While HIF-1 does not directly participate in the uptake of Misonidazole, it is a key indicator of the hypoxic microenvironment where Misonidazole is selectively retained.[10]
Signaling and Metabolic Pathways
The following diagram illustrates the cellular uptake and hypoxic activation of Misonidazole.
Caption: Cellular uptake and hypoxic activation of this compound.
Experimental Protocols
The study of Misonidazole's cellular uptake typically involves the following key experimental methodologies:
Cell Culture
-
Cell Lines: Various cancer cell lines are used, such as V79 (Chinese hamster lung fibroblasts), HT-1080 (human fibrosarcoma), and LoVo (human colon adenocarcinoma).[4]
-
Culture Conditions: Cells are maintained in appropriate culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Hypoxic Conditions: To study hypoxic uptake and retention, cells are typically placed in a hypoxic chamber or incubator with a low-oxygen gas mixture (e.g., <10 ppm O2, balanced with N2 and 5% CO2).[11]
Misonidazole Uptake Assay
The following workflow outlines a typical experiment to measure Misonidazole uptake.
Caption: Workflow for quantifying this compound cellular uptake.
Analytical Quantification
-
High-Performance Liquid Chromatography (HPLC): A common method for separating and quantifying Misonidazole from cell lysates.[3][4] The intracellular concentration is determined by comparing the peak area of the drug in the sample to a standard curve.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Offers higher sensitivity and specificity for quantifying this compound, allowing for the differentiation from its non-deuterated counterpart if necessary.
-
Radiolabeling and Autoradiography: Using radiolabeled Misonidazole (e.g., [3H]-Misonidazole or [14C]-Misonidazole) allows for visualization of its distribution within tissues or cell populations via autoradiography, providing spatial information about hypoxic regions.[7][12]
Factors Influencing Misonidazole Uptake
Several factors can modulate the cellular uptake of Misonidazole:
-
Lipophilicity: As previously mentioned, higher lipophilicity generally leads to faster and more extensive uptake.[2]
-
Extracellular pH: While Misonidazole uptake is relatively stable across a physiological pH range, significant changes in extracellular pH can influence the intracellular concentration of ionizable Misonidazole analogues.[3] For Misonidazole itself, a decrease in pH to 6.0-6.3 can increase uptake by a factor of 2 to 3.[2]
-
Temperature: Increased temperature can enhance the rate of passive diffusion. For instance, heating Chinese hamster ovary cells to 44-45°C for 15 minutes resulted in a significant increase in Misonidazole uptake, achieving a Ci/Ce ratio of 1.0 compared to 0.20-0.40 at 37°C.[2][13]
Conclusion
The cellular uptake of this compound is governed by the principles of passive diffusion, with its retention being significantly enhanced under hypoxic conditions due to metabolic activation and covalent binding to intracellular macromolecules. This guide provides a foundational understanding of these mechanisms, supported by quantitative data and established experimental protocols. For researchers and drug development professionals, a thorough grasp of these concepts is crucial for the rational design and application of this compound and other nitroimidazole-based therapeutics and diagnostics.
References
- 1. Action of clinically utilized 5-nitroimidazoles on microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Factors influencing intracellular uptake and radiosensitization by 2-nitroimidazoles in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular uptake of misonidazole and analogues with acidic or basic functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radiosensitization by misonidazole, pimonidazole and azomycin and intracellular uptake in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitroimidazole Action in Entamoeba histolytica: A Central Role for Thioredoxin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Misonidazole and other hypoxia markers: metabolism and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The mechanisms of cytotoxicity and chemosensitization by misonidazole and other nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Roles of Hypoxia Imaging Using 18F-Fluoromisonidazole Positron Emission Tomography in Glioma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Significance of nitroimidazole compounds and hypoxia‐inducible factor‐1 for imaging tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro hypoxic cytotoxicity of nitroimidazoles: uptake and cell cycle phase specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hypoxic fraction and binding of misonidazole in EMT6/Ed multicellular tumor spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Influence of heat on the intracellular uptake and radiosensitization of 2-nitroimidazole hypoxic cell sensitizers in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Using Misonidazole-d3 as an internal standard for mass spectrometry
An Application Note on the Use of Misonidazole-d3 as an Internal Standard for Quantitative Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Application Overview
This document provides a comprehensive guide for the development and validation of a quantitative analytical method for Misonidazole in biological matrices, such as human plasma, using this compound as a stable isotope-labeled (SIL) internal standard (IS) with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Misonidazole is a 2-nitroimidazole derivative investigated clinically as a radiosensitizer for hypoxic tumors. Accurate quantification is crucial for pharmacokinetic (PK) studies, therapeutic drug monitoring, and metabolic research.
The use of a SIL internal standard is considered the gold standard in quantitative mass spectrometry.[1] this compound is an ideal IS for Misonidazole because its chemical and physical properties are nearly identical to the analyte. This ensures that it behaves similarly during sample extraction, chromatography, and ionization, effectively compensating for variations in sample recovery and matrix-induced signal suppression or enhancement.[2][3] This protocol outlines a representative method using protein precipitation for sample cleanup, followed by reversed-phase LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode.
Principle of Stable Isotope-Labeled Internal Standards
The fundamental principle of using a SIL internal standard is to add a known quantity of the standard to all samples, calibrators, and quality controls (QCs) at the very beginning of the sample preparation process.[2] Because the SIL IS and the native analyte have almost identical physicochemical properties, they will:
-
Co-elute chromatographically (or elute very closely).[3]
-
Experience the same degree of loss or degradation during sample processing.
-
Be affected similarly by matrix effects in the ion source.
The mass spectrometer distinguishes between the analyte and the IS based on their mass difference. Quantitation is achieved by calculating the ratio of the analyte's peak area to the IS's peak area. This ratio is used to construct a calibration curve and determine the concentration of the analyte in unknown samples, thereby correcting for procedural and instrumental variability.
Caption: Principle of quantification using a stable isotope-labeled internal standard.
Experimental Protocols
This section details the protocols for method development and validation. Note: These are representative protocols. Specific parameters, especially MS/MS transitions and LC gradient conditions, must be optimized for the specific instrumentation used.
Materials and Reagents
-
Misonidazole (Analyte) Reference Standard
-
This compound (Internal Standard)
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Formic Acid (LC-MS grade)
-
Control biological matrix (e.g., human plasma, K2-EDTA)
-
Standard laboratory glassware and calibrated pipettes
-
Centrifuge and vortex mixer
Protocol 1: Preparation of Stock, Calibration, and QC Samples
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh ~5 mg of Misonidazole and this compound reference standards into separate 5 mL volumetric flasks.
-
Dissolve and bring to volume with methanol. Sonicate if necessary. These are the primary stocks (S-MISO, S-IS).
-
-
Working Standard Solutions:
-
Prepare intermediate stock solutions of Misonidazole by serially diluting the primary stock (S-MISO) with 50:50 methanol/water to create a range of concentrations for calibration standards and QCs.
-
Prepare a single Internal Standard Working Solution (IS-WS) by diluting the primary IS stock (S-IS) with 50:50 methanol/water to a final concentration of 100 ng/mL (example concentration).
-
-
Calibration Standards (CS) and Quality Control (QC) Samples:
-
Spike appropriate volumes of the Misonidazole working standard solutions into blank matrix to prepare a calibration curve (e.g., 8 non-zero standards).
-
Independently prepare QC samples at a minimum of four levels: Lower Limit of Quantitation (LLOQ), Low QC, Mid QC, and High QC.
-
The final concentration of organic solvent from spiking should be less than 5% of the total volume to prevent protein precipitation.
-
Protocol 2: Sample Preparation (Protein Precipitation)
Protein precipitation is a fast and effective method for cleaning up plasma samples.[4]
-
Aliquot 50 µL of each sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Internal Standard Working Solution (IS-WS) to every tube except the blank matrix (add 20 µL of 50:50 methanol/water to the blank).
-
Vortex briefly to mix.
-
Add 200 µL of cold acetonitrile (or methanol) to each tube to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid).
-
Vortex to mix, then centrifuge to pellet any remaining particulates.
-
Inject the clear supernatant into the LC-MS/MS system.
Protocol 3: Representative LC-MS/MS Method
The following conditions serve as a starting point for method development.
Liquid Chromatography (LC) Parameters
| Parameter | Suggested Condition |
| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | 5% B to 95% B over 3 min, hold 1 min, re-equilibrate for 1 min |
Mass Spectrometry (MS) Parameters
MS parameters must be optimized by infusing a solution of Misonidazole and this compound to determine the optimal precursor ions, product ions, and collision energies. The values below are hypothetical based on the compound's structure.
| Analyte | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Collision Energy (eV) |
| Misonidazole | m/z 202.1 | m/z 128.1 | (Optimize ~20-30) |
| This compound | m/z 205.1 | m/z 131.1 | (Optimize ~20-30) |
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
Source Parameters: Optimize gas temperatures, gas flows, and spray voltage for maximum signal intensity.
Data Presentation and Method Validation
A full method validation should be conducted according to regulatory guidelines. The following tables present example data and acceptance criteria for a typical validation.
Table 1: Calibration Curve Performance
| Parameter | Acceptance Criteria | Example Result |
| Concentration Range | N/A | 1 - 1000 ng/mL |
| Regression Model | 1/x² weighted | 1/x² weighted |
| Correlation (r²) | ≥ 0.99 | 0.9985 |
| Calibrator Accuracy | ±15% (±20% at LLOQ) | Pass |
Table 2: Intra- and Inter-Day Accuracy & Precision
| QC Level | Nominal (ng/mL) | Intra-Day Precision (%RSD) | Intra-Day Accuracy (%Bias) | Inter-Day Precision (%RSD) | Inter-Day Accuracy (%Bias) |
| LLOQ | 1 | ≤ 20% | ± 20% | ≤ 20% | ± 20% |
| Low | 3 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| Mid | 100 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| High | 800 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
Table 3: Matrix Effect and Recovery
| QC Level | Analyte Recovery (%) | IS-Normalized Matrix Factor |
| Acceptance Criteria | Consistent & Reproducible | 0.85 - 1.15 |
| Low QC | 91.5% | 1.03 |
| High QC | 94.2% | 0.98 |
Visualized Workflows and Pathways
Caption: General workflow for quantitative analysis using LC-MS/MS.
Misonidazole Mechanism of Action as a Radiosensitizer
For drug development professionals, understanding the compound's mechanism of action is vital. Misonidazole is effective in hypoxic (low oxygen) tumors, which are typically resistant to radiation therapy.[5] Under hypoxic conditions, the nitro group of Misonidazole is enzymatically reduced to a highly reactive nitro radical anion. This radical can then lead to the formation of intermediates that bind to cellular macromolecules, including DNA. When radiation creates damage to DNA, these Misonidazole adducts can "fix" the damage, making it permanent and preventing cellular repair, ultimately leading to cell death.[6][7]
Caption: Simplified pathway of Misonidazole as a hypoxic cell radiosensitizer.
References
- 1. scispace.com [scispace.com]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. waters.com [waters.com]
- 4. Simultaneous determination of misonidazole and desmethylmisonidazole in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of Radiosensitizers in Cancer Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LC-MS/MS Quantification of Misonidazole-d3 in Plasma
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantification of Misonidazole in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Misonidazole-d3, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. The protocol covers sample preparation, chromatographic and mass spectrometric conditions, and typical validation parameters.
Introduction
Misonidazole is a nitroimidazole radiosensitizer that has been investigated for its potential to enhance the efficacy of radiotherapy in hypoxic tumors. Accurate and reliable quantification of Misonidazole in biological matrices such as plasma is crucial for pharmacokinetic analysis, dose optimization, and understanding the drug's distribution and metabolism. LC-MS/MS offers superior sensitivity and selectivity for bioanalytical applications compared to other methods. The use of a deuterated internal standard, this compound, is the gold standard for quantitative LC-MS/MS as it co-elutes with the analyte and effectively compensates for variations in sample preparation and matrix effects. This protocol outlines a robust method for the precise quantification of Misonidazole in plasma.
Experimental Protocols
Materials and Reagents
-
Misonidazole (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Sample Preparation: Protein Precipitation
-
Thaw plasma samples and vortex to ensure homogeneity.
-
To a 100 µL aliquot of plasma, add 20 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
-
LC System: Agilent 1200 series or equivalent
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Gradient Program:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B (re-equilibration)
-
Mass Spectrometry Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Misonidazole: Precursor ion [M+H]⁺ m/z 202 → Product ion m/z 156 (quantifier) and m/z 45 (qualifier)
-
This compound: Precursor ion [M+H]⁺ m/z 205 → Product ion m/z 156 (quantifier) and m/z 48 (qualifier)
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
-
Collision Energy: To be optimized for the specific instrument, typically in the range of 15-30 eV.
Data Presentation
Table 1: Mass Spectrometry Parameters for Misonidazole and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Misonidazole (Quantifier) | 202 | 156 | 100 | Optimized (e.g., 20) |
| Misonidazole (Qualifier) | 202 | 45 | 50 | Optimized (e.g., 25) |
| This compound (IS) | 205 | 156 | 100 | Optimized (e.g., 20) |
| This compound (IS) | 205 | 48 | 50 | Optimized (e.g., 25) |
Table 2: Typical Method Validation Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | > 0.99 | > 0.995 |
| Calibration Range | Dependent on application | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | S/N > 10, Precision < 20%, Accuracy ±20% | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% | < 10% |
| Inter-day Precision (%CV) | < 15% | < 12% |
| Accuracy (% Bias) | ± 15% | -5% to +8% |
| Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | CV < 15% | < 10% |
Visualizations
Caption: Experimental workflow for Misonidazole quantification in plasma.
Caption: MRM fragmentation of Misonidazole and its internal standard.
Protocol for using 3H-Misonidazole for autoradiography in tissue sections
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
Misonidazole, a 2-nitroimidazole, is a bioreductive compound that is selectively metabolized and covalently binds to macromolecules in hypoxic cells.[1] This property makes radiolabeled misonidazole, particularly tritium-labeled misonidazole (3H-Misonidazole), a valuable tool for identifying and quantifying hypoxic regions within solid tumors and other tissues. The detection of these hypoxic areas is crucial in oncology research as they are often associated with resistance to radiotherapy and chemotherapy.[2] Autoradiography of tissue sections following administration of 3H-Misonidazole allows for the microscopic visualization and quantification of hypoxia at the cellular level.
Principle of the Method
Under low oxygen conditions (hypoxia), the nitro group of misonidazole is reduced by cellular reductases to a reactive nitro radical anion. This reactive intermediate can then covalently bind to intracellular macromolecules, leading to its accumulation in hypoxic cells. In the presence of oxygen, the nitro radical anion is rapidly re-oxidized to the parent compound, thus preventing significant binding in normoxic tissues. The amount of bound 3H-Misonidazole, detected by autoradiography, is therefore proportional to the degree of hypoxia.
Applications
-
Cancer Biology: Identification and characterization of hypoxic zones in tumors.
-
Drug Development: Assessing the efficacy of hypoxia-activated drugs and therapies aimed at modifying the tumor microenvironment.
-
Radiobiology: Investigating the role of hypoxia in resistance to radiation therapy.
-
Ischemia Research: Detecting hypoxic regions in tissues affected by ischemic events.[3]
Quantitative Data Summary
The following tables summarize key quantitative parameters for 3H-Misonidazole autoradiography experiments.
Table 1: In Vivo Administration of 3H-Misonidazole in Mice
| Parameter | Value | Reference |
| Dosage | 75 - 750 mg/kg body weight | [4][5][6] |
| Route of Administration | Intraperitoneal (i.p.) or Intravenous (i.v.) | |
| Time between Injection and Euthanasia | 2 - 24 hours | [5][6][7] |
| Specific Activity | 74 - 740 MBq/mg | [4] |
Table 2: Autoradiography Parameters
| Parameter | Value | Reference |
| Tissue Section Thickness | 5 - 20 µm | [8] |
| Exposure Method | X-ray film, photographic emulsion, or phosphor screen | [8][9][10] |
| Exposure Time | 1 - 7 days (Phosphor Screen); Several weeks (Film/Emulsion) | [8] |
| Exposure Temperature | Room temperature or -80°C | [8] |
Experimental Protocols
Two primary protocols are presented: an in vivo protocol for studying hypoxia in animal models and an in vitro protocol for assessing 3H-Misonidazole binding in tissue explants or cell cultures.
Protocol 1: In Vivo 3H-Misonidazole Autoradiography
This protocol describes the administration of 3H-Misonidazole to an animal model, followed by tissue collection and preparation for autoradiography.
Materials
-
3H-Misonidazole (radiolabeled)
-
Anesthetic agent
-
Saline solution
-
Tissue embedding medium (e.g., O.C.T. compound)
-
Isopentane cooled with liquid nitrogen or a mixture of hexane and solid carbon dioxide[9]
-
Cryostat
-
Microscope slides (Superfrost® or similar)
-
Light-tight slide box with desiccant
-
Autoradiography detection medium (X-ray film, nuclear track emulsion, or phosphor imaging screen)
-
Developing and fixing solutions (for film/emulsion)
-
Phosphor imager scanner (for phosphor screens)
-
Histological stains (e.g., Hematoxylin and Eosin)
Procedure
-
Animal Dosing:
-
Prepare a sterile solution of 3H-Misonidazole in saline.
-
Administer the solution to the animal (e.g., mouse) via intraperitoneal or intravenous injection at a dose typically ranging from 75 to 750 mg/kg.[4][5][6]
-
House the animal for the desired incubation period (typically 2-24 hours) to allow for the distribution and binding of the radiolabel.[5][6][7]
-
-
Tissue Collection and Freezing:
-
Euthanize the animal using an approved method at the end of the incubation period.
-
Excise the tissues of interest (e.g., tumor, liver, brain).
-
Immediately snap-freeze the tissues in isopentane pre-cooled with liquid nitrogen or a hexane/solid carbon dioxide mixture to preserve tissue morphology and prevent redistribution of the radiolabel.[9]
-
-
Cryosectioning:
-
Embed the frozen tissues in a suitable cryo-embedding medium (e.g., O.C.T.).
-
Section the tissue blocks in a cryostat at a thickness of 5-20 µm.[8]
-
Thaw-mount the sections onto pre-cleaned microscope slides.
-
-
Slide Preparation and Drying:
-
Autoradiographic Exposure:
-
For Phosphor Screens: In a darkroom, place the slides in direct contact with a tritium-sensitive phosphor screen. Expose for 1-7 days.[8]
-
For Photographic Emulsion: In a darkroom, dip the slides in molten nuclear track emulsion or cover with a dried film of emulsion.[9][10] Allow to dry and expose in a light-tight box with desiccant at 4°C for several weeks.
-
For X-ray Film: Place the slides in a cassette with X-ray film and expose for several weeks.
-
-
Signal Detection and Analysis:
-
For Phosphor Screens: Scan the exposed screen using a phosphor imager to obtain a digital image of the radioactivity distribution.
-
For Photographic Emulsion/Film: Develop and fix the emulsion or film according to the manufacturer's instructions.
-
Quantify the signal intensity in different regions of interest using appropriate software. The signal intensity (e.g., digital light units or grain density) corresponds to the amount of bound 3H-Misonidazole and thus the level of hypoxia.
-
-
Histological Staining:
-
After autoradiography, the tissue sections can be stained with histological stains like Hematoxylin and Eosin to correlate the radioactive signal with specific cellular structures.[10]
-
Protocol 2: In Vitro 3H-Misonidazole Autoradiography
This protocol is suitable for tissue slices or multicellular spheroids to assess hypoxia under controlled laboratory conditions.
Materials
-
Freshly excised tissue or cultured multicellular spheroids
-
Culture medium (e.g., DMEM)
-
3H-Misonidazole
-
Hypoxia chamber or incubator with controlled gas mixture (e.g., 95% N2, 5% CO2)
-
Materials for tissue processing and autoradiography as listed in Protocol 1.
Procedure
-
Tissue Preparation:
-
Prepare thin slices (e.g., 300-500 µm) of fresh tissue or use intact multicellular spheroids.
-
-
Incubation:
-
Place the tissue slices or spheroids in culture medium containing 3H-Misonidazole at a desired concentration.
-
Incubate the samples under hypoxic conditions in a hypoxia chamber for a defined period (e.g., 2-4 hours). A parallel set of samples should be incubated under normoxic conditions as a control.
-
-
Washing:
-
After incubation, wash the samples thoroughly with ice-cold buffer or medium to remove any unbound 3H-Misonidazole.
-
-
Tissue Processing and Autoradiography:
-
Process the tissue slices or spheroids for cryosectioning and autoradiography as described in Protocol 1 (steps 2-7).
-
Mandatory Visualizations
Signaling Pathway of 3H-Misonidazole Binding
Caption: Mechanism of 3H-Misonidazole binding in hypoxic cells.
Experimental Workflow for In Vivo Autoradiography
References
- 1. 3H-misonidazole labeling and viability of hypoxic cells in the sandwich system, an in vitro tumor analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding of 3H-misonidazole to solid human tumors as a measure of tumor hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The in vivo response of a C3H mammary carcinoma to treatment with misonidazole, cyclophosphamide and radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Autoradiographic study of tritium-labeled misonidazole in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microscopic distribution of misonidazole in mouse tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microscopic distribution of misonidazole in mouse tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and characterization of congeners of misonidazole for imaging hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. A method for preparing whole-body sections suitable for autoradiographic, histological and histochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. taylorfrancis.com [taylorfrancis.com]
Application Notes and Protocols for In Vivo Administration of Misonidazole-d3 in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Misonidazole, a 2-nitroimidazole derivative, is a well-established radiosensitizer and a probe for imaging hypoxic tissues in preclinical and clinical research.[1][2] Its deuterated analog, Misonidazole-d3, offers a valuable tool for pharmacokinetic and metabolic studies, potentially exhibiting altered metabolic stability compared to its non-deuterated counterpart. This document provides detailed application notes and protocols for the in vivo administration of this compound in preclinical models, primarily focusing on murine models. The protocols and data presented are largely based on studies conducted with Misonidazole, with specific considerations for the deuterated form.
Disclaimer: There is currently a lack of published preclinical data specifically for this compound. The following information is adapted from studies using Misonidazole. Researchers should consider that the deuteration of this compound may alter its pharmacokinetic profile and metabolic fate.[3][4][5] The primary kinetic isotope effect can lead to a slower rate of metabolism, potentially resulting in a longer half-life and increased exposure.[5][6] Therefore, initial pilot studies are highly recommended to determine the optimal dosing and to monitor for any altered toxicity profile of this compound.
Mechanism of Action: Bioreductive Activation and Radiosensitization
Under hypoxic conditions, Misonidazole is reduced by intracellular reductases to a reactive nitro radical anion.[1] In the presence of oxygen, this radical is rapidly re-oxidized back to the parent compound. However, in a low-oxygen environment, the radical anion can undergo further reduction, leading to the formation of highly reactive intermediates that can covalently bind to cellular macromolecules, including DNA.[1][7] This selective trapping in hypoxic cells is the basis for its use in hypoxia imaging.
As a radiosensitizer, the electron-affinic nature of Misonidazole mimics oxygen, "fixing" radiation-induced DNA damage and making it more difficult for the cell to repair, thereby enhancing the cytotoxic effect of radiation on hypoxic tumor cells.[8][9]
Caption: Bioreductive activation of Misonidazole in hypoxic vs. normoxic cells.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies using Misonidazole in murine models. These values should serve as a starting point for studies with this compound, with the expectation that pharmacokinetic parameters might differ.
Table 1: Pharmacokinetic Parameters of Misonidazole in Mice
| Parameter | Value | Animal Model | Route of Administration | Reference |
| Half-life (t½) | ~1.0 - 1.5 hours | C3H mice | Intravenous/Intraperitoneal | [10] |
| Peak Plasma Concentration | Dose-dependent | Mice | Intraperitoneal | [11] |
| Tumor-to-Plasma Ratio | Generally >1 in hypoxic tumors | Mice | Intraperitoneal | [12] |
Table 2: Dosing and Toxicity of Misonidazole in Mice
| Parameter | Value | Study Type | Animal Model | Reference |
| Radiosensitizing Dose | 0.25 - 1.0 mg/g | Radiosensitization | C3H mice | [3][4] |
| Toxicity Study Dose | 1.0 mg/g | Toxicity | Mice | [13] |
| Chemosensitizing Dose | 1000 mg/kg | Chemosensitization | CDF1 mice | [14] |
| Observed Toxicities | Neurotoxicity at higher doses | Clinical Trials | Human | [15][16][17] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
Materials:
-
This compound powder
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile 0.9% Sodium Chloride (Saline)
-
Warming bath or plate
-
Sterile filters (0.22 µm)
-
Sterile vials
Procedure:
-
Vehicle Selection: Misonidazole has been administered in saline or PBS. For initial studies with this compound, sterile saline is a suitable vehicle.
-
Solubility: Misonidazole has limited water solubility. Gentle warming (to approximately 37°C) and sonication may be required to fully dissolve the compound.
-
Preparation:
-
Aseptically weigh the required amount of this compound powder.
-
In a sterile vial, add the appropriate volume of pre-warmed sterile saline.
-
Vortex and/or sonicate the solution until the this compound is completely dissolved.
-
Sterile-filter the final solution using a 0.22 µm filter into a new sterile vial.
-
-
Storage: The prepared solution should be kept warm (37°C) until injection to prevent precipitation.[18] It is recommended to prepare the solution fresh on the day of the experiment.
Protocol 2: In Vivo Administration of this compound in a Murine Tumor Model
Animal Models:
-
Commonly used strains for tumor xenograft studies include C3H, BALB/c, and athymic nude mice.[6]
Administration Routes:
-
Intraperitoneal (i.p.) injection: A common and convenient route for systemic administration in mice.
-
Intravenous (i.v.) injection: Provides rapid and complete bioavailability.
-
Oral gavage: An option, but bioavailability may be more variable.
Experimental Workflow:
Caption: General experimental workflow for in vivo studies.
Detailed Procedure (for Radiosensitization Study):
-
Tumor Model Establishment: Inoculate tumor cells subcutaneously or orthotopically into the appropriate mouse strain. Allow tumors to reach a predetermined size (e.g., 100-200 mm³).
-
Animal Grouping: Randomize animals into control and treatment groups.
-
This compound Administration:
-
Prepare the this compound solution as described in Protocol 1.
-
Administer the solution via the chosen route (e.g., i.p. injection). A typical dose for radiosensitization studies with Misonidazole is in the range of 0.5 mg/g body weight.[3]
-
-
Timing of Radiation: Administer radiation therapy 30-40 minutes after this compound injection to allow for drug distribution and uptake in the tumor.[3]
-
Endpoint Analysis:
-
Tumor Growth Delay: Measure tumor volume regularly (e.g., every 2-3 days) using calipers.
-
Pharmacokinetic Analysis: Collect blood and tissue samples at various time points after administration to determine this compound concentrations using an appropriate analytical method (e.g., LC-MS/MS).
-
Hypoxia Imaging: If using a radiolabeled version of this compound, perform imaging at specified time points post-injection.
-
Considerations for Using this compound
-
Analytical Methods: A validated bioanalytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS), will be necessary to quantify this compound and its potential metabolites in biological matrices.
-
Metabolite Profiling: Deuteration can alter metabolic pathways. It is advisable to perform metabolite profiling to identify any changes in the metabolic fate of this compound compared to Misonidazole.
-
Toxicity Assessment: Due to the potential for altered pharmacokinetics, it is crucial to conduct initial dose-ranging studies to assess the toxicity profile of this compound in the chosen animal model. Monitor for signs of neurotoxicity, which is a known dose-limiting toxicity of Misonidazole in humans.[16][17]
By carefully considering these factors and adapting the provided protocols, researchers can effectively utilize this compound for their preclinical in vivo studies to gain valuable insights into its pharmacokinetic properties and its potential as a tool for hypoxia research and as a radiosensitizer.
References
- 1. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Misonidazole - Wikipedia [en.wikipedia.org]
- 3. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scienceopen.com [scienceopen.com]
- 6. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 7. Radiosensitizing and cytocidal effects of misonidazole: evidence for separate modes of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radiation therapy - Wikipedia [en.wikipedia.org]
- 9. Application of Radiosensitizers in Cancer Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and characterization of congeners of misonidazole for imaging hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Increased therapeutic benefit through the addition of misonidazole to a nitrosourea-radiation combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Changes in misonidazole binding with hypoxic fraction in mouse tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The demonstration of in vivo misonidazole tumour toxicity using post radiation hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The in vivo response of a C3H mammary carcinoma to treatment with misonidazole, cyclophosphamide and radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chemical Modifiers of Radiation Response | Oncohema Key [oncohemakey.com]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. Radiation Therapy Oncology Group clinical trials with misonidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protocol for standardized intrathymic injection in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Misonidazole as a Radiosensitizer in Combination with Radiotherapy for Cancer Treatment
Introduction
Misonidazole is a 2-nitroimidazole compound that acts as a radiosensitizer, enhancing the efficacy of radiotherapy, particularly in hypoxic tumor environments. Hypoxic cells, prevalent in solid tumors, are known to be resistant to radiation-induced damage. Misonidazole selectively sensitizes these cells to radiation, thereby increasing the therapeutic ratio of cancer treatment.[1][2] This document provides an overview of the application of Misonidazole in combination with radiotherapy in various cancer models, summarizing key quantitative data and detailing experimental protocols. While the focus is on Misonidazole, the deuterated form, Misonidazole-d3, is often used as an internal standard in pharmacokinetic analyses due to its similar biological activity.
Mechanism of Action
Under hypoxic conditions, Misonidazole is metabolically reduced to reactive intermediates. These intermediates can bind to cellular macromolecules, including DNA, effectively "fixing" radiation-induced DNA radical lesions that would otherwise be repaired in the absence of oxygen.[1] This leads to an increase in DNA strand breaks and subsequent cell death in irradiated hypoxic tumor cells.[3] Misonidazole has also been shown to be directly cytotoxic to hypoxic cells.[4]
Key Applications and Findings
Misonidazole has been evaluated in a variety of preclinical and clinical settings, demonstrating its potential to enhance the effects of radiotherapy across different cancer types.
-
Preclinical Studies: In murine cancer models, Misonidazole has been shown to significantly increase tumor regrowth delay and decrease tumor cell survival when combined with radiation.[4][5][6] Studies on KHT sarcomas in mice indicated that Misonidazole was effective in sensitizing tumors to single doses and large fraction sizes of radiation.[6] In a murine fibrosarcoma model, Misonidazole demonstrated a sensitizer enhancement ratio (SER) of 1.3 for oxic cells and 1.9 for hypoxic cells.[4]
-
Clinical Trials: Clinical studies have explored the use of Misonidazole in patients with various cancers, including glioblastomas, esophageal cancer, and head and neck cancers.[7][8] In a study on patients with measurable metastases, radiosensitization was demonstrated in 5 out of 6 evaluable patients, with enhancement ratios ranging from 1.1 to over 1.5.[9][10] However, some larger clinical trials, such as in advanced head and neck cancers, did not show a significant survival benefit with the addition of Misonidazole to radiotherapy.[8]
-
Combination with Chemotherapy: Misonidazole has also been investigated as a chemosensitizer. When combined with the chemotherapeutic agent CCNU and radiotherapy in the KHT sarcoma model, a single dose of Misonidazole increased tumor regrowth delay.[5] This suggests a potential role for Misonidazole in trimodality therapy.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on the combination of Misonidazole and radiotherapy.
Table 1: Preclinical Efficacy of Misonidazole with Radiotherapy in Murine Cancer Models
| Cancer Model | Animal Model | Misonidazole Dose | Radiation Schedule | Key Findings | Sensitizer Enhancement Ratio (SER) | Reference |
| KHT Sarcoma | C3H Mice | 0.5 mg/g body weight | Single doses or multiple daily fractions of 2, 3, 5, or 10 Gy | Effective sensitization with single doses and large dose fractions; reduced effect with smaller fraction sizes. | Not explicitly calculated, but sensitization observed. | [6] |
| KHT Sarcoma | C3H Mice | 1.0 mmol/kg | 10 fractions delivered once a day over 12 days (1.0 to 4.0 Gy per fraction) | Failed to radiosensitize when given before each radiation fraction, but increased tumor regrowth delay when given once with CCNU 24 hours before radiotherapy. | Not applicable (chemopotentiation effect). | [5] |
| Murine Fibrosarcoma (FSa) | C3Hf/Kam Mice | 0.2 mg/g/fraction | 5 fractions of 1, 2, or 3 Gy | Effective in sensitizing hypoxic cells and directly cytotoxic to them. | 1.3 (oxic cells), 1.9 (hypoxic cells) | [4] |
Table 2: Clinical Response to Misonidazole and Radiotherapy in Human Cancers
| Cancer Type | Number of Patients | Misonidazole Dose | Radiation Schedule | Key Findings | Enhancement Ratio | Reference | | --- | --- | --- | --- | --- | --- | | Various Metastases (Breast, Osteosarcoma, etc.) | 11 (6 evaluable) | Not specified | Patient-specific | Radiosensitization demonstrated in 5 of 6 patients. | 1.1 to >1.5 |[9][10] | | Squamous Carcinoma | 1 | Not specified | 10-fraction course | Evidence of sensitization. | 1.3 |[9] | | Glioblastomas and Esophageal Carcinoma | 14 | Multiple doses | Not specified | Low plasma levels with no observable therapeutic effect in glioblastoma patients at the dosage used. | Not determined |[7] | | Stage III-IV Head and Neck Squamous Cancers | 306 | 2.0 g/m²/week for 6 weeks | Altered fractionation schedule | No survival advantage compared to radiotherapy alone. | No benefit observed |[8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vivo Tumor Regrowth Delay Assay
This protocol is based on methodologies described in studies on KHT sarcomas in mice.[5]
Objective: To assess the effect of Misonidazole and radiotherapy on tumor growth.
Materials:
-
C3H mice
-
KHT sarcoma cells
-
Misonidazole solution
-
Radiation source (e.g., X-ray machine)
-
Calipers for tumor measurement
-
Animal housing and care facilities
Procedure:
-
Tumor Implantation: Inject a known number of KHT sarcoma cells (e.g., 2 x 10⁵ cells) intramuscularly into the hind leg of C3H mice.
-
Tumor Growth Monitoring: Allow tumors to grow to a predetermined size (e.g., 5-6 mm in diameter). Measure tumor dimensions daily using calipers.
-
Treatment Groups: Randomly assign mice to different treatment groups:
-
Control (no treatment)
-
Misonidazole alone
-
Radiotherapy alone
-
Misonidazole + Radiotherapy
-
-
Misonidazole Administration: Administer Misonidazole (e.g., 1.0 mmol/kg) intraperitoneally 30-40 minutes before irradiation.[5]
-
Radiotherapy: Irradiate the tumor-bearing leg with a specified radiation dose and fractionation schedule (e.g., 10 daily fractions of 3 Gy).[5] Anesthetize mice during irradiation to ensure accurate targeting.
-
Post-Treatment Monitoring: Continue to measure tumor size daily or every other day until the tumor reaches a predetermined endpoint size (e.g., 4 times the initial volume).
-
Data Analysis: Calculate the tumor regrowth delay, which is the time it takes for tumors in the treated groups to reach the endpoint size compared to the control group.
Protocol 2: In Vivo Cell Survival Assay (Lung Colony Assay)
This protocol is adapted from a study on a murine fibrosarcoma model.[4]
Objective: To determine the surviving fraction of tumor cells after treatment with Misonidazole and radiation.
Materials:
-
C3Hf/Kam mice
-
Murine fibrosarcoma (FSa) cells
-
Misonidazole solution
-
Radiation source
-
Enzymatic digestion solution (e.g., trypsin, collagenase)
-
Cell culture medium
-
Syringes and needles
Procedure:
-
Tumor Growth: Grow FSa tumors in the hind legs of mice to a diameter of 8-10 mm.[4]
-
Treatment: Treat the tumor-bearing mice with Misonidazole (e.g., 0.2 mg/g) and/or radiation as described in Protocol 1.[4]
-
Tumor Excision and Cell Suspension: At a specified time after treatment, excise the tumors, mince the tissue, and create a single-cell suspension using enzymatic digestion.
-
Cell Counting: Determine the number of viable cells in the suspension.
-
Cell Injection: Inject a known number of tumor cells intravenously into the tail vein of recipient mice.
-
Colony Formation: Allow 2-3 weeks for lung colonies to form.
-
Colony Counting: Euthanize the recipient mice, excise the lungs, and fix them in a suitable solution (e.g., Bouin's fixative). Count the number of visible colonies on the lung surface.
-
Data Analysis: Calculate the surviving fraction of cells by comparing the number of colonies formed from treated tumors to that from untreated control tumors.
Visualizations
Signaling and Workflow Diagrams
The following diagrams illustrate the proposed mechanism of action of Misonidazole and a typical experimental workflow.
Caption: Proposed mechanism of Misonidazole as a radiosensitizer in hypoxic tumor cells.
Caption: General experimental workflow for evaluating Misonidazole with radiotherapy in vivo.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Misonidazole - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Tumor sensitizing effect by misonidazole in a clinically relevant radiation dose range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combinations of CCNU, MISO, and fractionated radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of misonidazole in combination with radiation dose fractionation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Misonidazole as a radiosensitizer in the radiotherapy of glioblastomas and oesophageal cancer. Pharmacokinetic and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Failure of misonidazole-sensitized radiotherapy to impact upon outcome among stage III-IV squamous cancers of the head and neck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The quantitative response of human tumours to radiation and misonidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The quantitative response of human tumours to radiation and misonidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Misonidazole-d3 Effects in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Misonidazole, a nitroimidazole-based compound, is a well-established bioreductive drug and a potent sensitizer of hypoxic cells to radiation therapy. Its mechanism of action is intrinsically linked to the low-oxygen (hypoxic) microenvironment characteristic of solid tumors. Under hypoxic conditions, misonidazole is reduced by intracellular nitroreductases to form reactive metabolites that induce cellular damage, primarily through the formation of DNA adducts and strand breaks. This targeted cytotoxicity in hypoxic regions makes misonidazole and its derivatives valuable tools in cancer research and potential therapeutic agents.
Misonidazole-d3 is a deuterated analog of misonidazole. The substitution of hydrogen atoms with deuterium can influence the metabolic stability and pharmacokinetic properties of the drug, potentially altering its efficacy and toxicity profile. These application notes provide detailed protocols for studying the effects of this compound in cell culture, with a focus on assessing its cytotoxicity, impact on cellular signaling pathways, and overall efficacy in both 2D and 3D cancer cell models.
Mechanism of Action
Under normoxic conditions, the nitro group of this compound is readily reoxidized, preventing the formation of toxic metabolites. However, in the absence of sufficient oxygen, one-electron reduction by nitroreductases leads to the formation of a nitro radical anion. This radical can undergo further reduction to generate cytotoxic nitroso and hydroxylamine derivatives, which are capable of covalently binding to cellular macromolecules, including DNA, leading to DNA damage and cell death.[1][2] This hypoxia-selective activation is the cornerstone of its therapeutic potential.
Data Presentation
The following tables summarize quantitative data on the cytotoxic effects of Misonidazole under varying oxygen conditions in different cancer cell lines. This data can serve as a reference for designing experiments with this compound.
Table 1: Hypoxic Cytotoxicity of Misonidazole in Various Cell Lines
| Cell Line | Misonidazole Concentration | Exposure Time (hours) | Oxygen Condition | Cell Survival/Viability (%) | Reference |
| HeLa S3 | 5 mM | 5 | Hypoxic | Severely reduced | [3] |
| HeLa S3 | 10 mM | 5 | Hypoxic | Severely reduced | [3] |
| HeLa S3 | 50 mM | 5 | Hypoxic | Severely reduced | [3] |
| C3H Mammary Carcinoma | 1000 mg/kg (in vivo) | N/A | Hypoxic | 22% | [4] |
| Murine Fibrosarcoma (Band 4) | 0.2 mg/g (in vivo, 5 fractions) | N/A | Hypoxic | 50% | [5] |
Table 2: Comparison of Misonidazole Cytotoxicity in Normoxic vs. Hypoxic Conditions
| Cell Line | Misonidazole Concentration | Exposure Time | Oxygen Condition | Cell Survival/Viability (%) | Reference |
| HeLa S3 | 1 mM | 5 days | Aerobic | No significant cytotoxicity | [3] |
| HeLa S3 | 50 mM | 10 hours | Aerobic | 30% | [3] |
| C3H Mammary Carcinoma | 1000 mg/kg (in vivo) | N/A | Aerobic | Not significantly affected | [4] |
| Murine Fibrosarcoma (Band 2) | 0.2 mg/g (in vivo, 5 fractions) | N/A | Oxic | Not significantly affected | [5] |
Experimental Protocols
General Cell Culture and Induction of Hypoxia
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution (dissolved in a suitable solvent like DMSO or PBS)
-
Hypoxia chamber or incubator capable of maintaining low oxygen levels (e.g., 1% O₂)
-
Standard cell culture equipment (incubator, biosafety cabinet, centrifuge, etc.)
Protocol:
-
Culture the chosen cancer cell line in complete medium in a standard incubator at 37°C with 5% CO₂.
-
For hypoxic experiments, transfer the cells to a hypoxia chamber or incubator set to the desired oxygen concentration (e.g., 1% O₂) for a pre-determined period (e.g., 12-24 hours) to allow for acclimatization before drug treatment.
-
Prepare working solutions of this compound in complete medium at the desired concentrations.
-
Treat the cells with this compound under either normoxic (21% O₂) or hypoxic conditions for the specified duration of the experiment.
Cytotoxicity Assessment: Clonogenic Survival Assay
This assay measures the ability of single cells to form colonies after treatment, providing a rigorous assessment of cytotoxicity.
Materials:
-
Treated and untreated control cells
-
6-well plates
-
Complete cell culture medium
-
Crystal violet staining solution (0.5% crystal violet in methanol)
Protocol:
-
Following treatment with this compound, harvest the cells by trypsinization.
-
Count the cells and seed a known number of cells (e.g., 200-1000 cells/well) into 6-well plates containing fresh complete medium. The number of cells seeded should be adjusted based on the expected toxicity of the treatment.
-
Incubate the plates for 10-14 days at 37°C with 5% CO₂ until visible colonies are formed.
-
Wash the plates with PBS and fix the colonies with methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (containing at least 50 cells).
-
Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = PE of treated cells / PE of control cells
-
Three-Dimensional (3D) Spheroid Culture
3D spheroids better mimic the in vivo tumor microenvironment, including the development of a hypoxic core.
Materials:
-
Ultra-low attachment plates or hanging drop plates
-
Complete cell culture medium
-
Matrigel (optional, for embedded cultures)
Protocol:
-
Seed a known number of cells (e.g., 1,000-10,000 cells/well) in ultra-low attachment plates or in hanging drops.
-
Allow the cells to aggregate and form spheroids over 3-7 days.
-
Treat the spheroids with this compound under normoxic or hypoxic conditions.
-
Assess spheroid viability using assays like CellTiter-Glo® 3D Cell Viability Assay or by measuring spheroid diameter over time.
Apoptosis Assay: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
Materials:
-
Treated and untreated control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
Protocol:
-
Harvest both adherent and floating cells after this compound treatment.
-
Wash the cells with cold PBS and resuspend them in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and untreated control cells
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
DNA Damage Analysis: Immunofluorescence for γH2AX and 53BP1
This method visualizes DNA double-strand breaks (DSBs) by staining for the phosphorylated histone H2AX (γH2AX) and the DNA repair protein 53BP1.
Materials:
-
Cells grown on coverslips
-
4% paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibodies (anti-γH2AX and anti-53BP1)
-
Fluorophore-conjugated secondary antibodies
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Protocol:
-
After treatment, fix the cells on coverslips with 4% PFA for 15 minutes.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking solution for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash with PBS and incubate with fluorophore-conjugated secondary antibodies for 1 hour in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize the foci using a fluorescence microscope. The number of foci per nucleus can be quantified as a measure of DNA damage.
Visualization of Signaling Pathways and Workflows
This compound Activation and Cytotoxicity Pathway
Caption: Hypoxia-selective activation of this compound.
Experimental Workflow for Assessing this compound Effects
Caption: Workflow for studying this compound in cell culture.
DNA Damage Response Pathway Activated by this compound
Caption: this compound induced DNA damage response pathway.
References
- 1. Cytotoxicity of misonidazole and DNA damage in hypoxic mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mechanisms of cytotoxicity and chemosensitization by misonidazole and other nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of hypoxia on the cytotoxicity of misonidazole in HELA S3 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic effect of misonidazole and cyclophosphamide on aerobic and hypoxic cells in a C3H mammary carcinoma in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tumor sensitizing effect by misonidazole in a clinically relevant radiation dose range - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Mass Spectrometry Imaging of Misonidazole-d3 in Tumors: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Misonidazole, a nitroimidazole-based compound, is a well-established hypoxia-activated prodrug and a radiosensitizer. Its efficacy is intrinsically linked to the hypoxic microenvironment of solid tumors, where it undergoes bioreductive activation to form reactive species that bind to cellular macromolecules, leading to cytotoxicity and enhanced sensitivity to radiation therapy. The deuterated analog, Misonidazole-d3, serves as a valuable tool for quantitative bioanalysis, enabling precise differentiation from its endogenous counterparts.
Mass Spectrometry Imaging (MSI) has emerged as a powerful, label-free technique to visualize the spatial distribution of drugs, metabolites, and endogenous biomolecules directly in tissue sections. This application note provides a detailed protocol for the quantitative imaging of this compound in tumor tissues using Matrix-Assisted Laser Desorption/Ionization (MALDI) MSI. This methodology allows for the precise determination of drug concentration within different tumor regions, offering critical insights into drug penetration, distribution, and target engagement in the context of the tumor microenvironment.
Data Presentation: Quantitative Analysis of this compound in Tumor Tissue
The following tables represent typical data obtained from a quantitative MSI experiment, illustrating the distribution of this compound in a xenograft tumor model.
Table 1: Calibration Curve for this compound Quantification
| Standard Concentration (pmol/mm²) | Mean Ion Intensity (a.u.) | Standard Deviation (a.u.) | % RSD |
| 0.5 | 15,234 | 1,218 | 8.0 |
| 1.0 | 31,567 | 2,841 | 9.0 |
| 5.0 | 158,982 | 11,128 | 7.0 |
| 10.0 | 325,431 | 26,034 | 8.0 |
| 25.0 | 812,678 | 56,887 | 7.0 |
| 50.0 | 1,654,321 | 124,074 | 7.5 |
Table 2: Quantitative Distribution of this compound in Tumor Regions
| Tumor Region | Mean Concentration (pmol/mm²) | Standard Deviation (pmol/mm²) |
| Tumor Periphery | 15.8 | 3.2 |
| Hypoxic Core | 42.5 | 7.8 |
| Necrotic Zone | 8.2 | 2.1 |
| Well-Oxygenated Region | 12.1 | 2.5 |
Experimental Protocols
This section details the key experimental procedures for the quantitative MSI of this compound in tumor tissues.
Animal Model and Dosing
-
Animal Model: Utilize an appropriate tumor xenograft model (e.g., human tumor cell line subcutaneously implanted in immunodeficient mice).
-
This compound Administration: Prepare a sterile solution of this compound in a suitable vehicle (e.g., saline). Administer the solution to the tumor-bearing animals via an appropriate route (e.g., intravenous or intraperitoneal injection) at a predetermined dose.
-
Time Course: Euthanize animals at various time points post-administration (e.g., 1, 4, 8, and 24 hours) to assess the temporal distribution of the drug.
Tissue Collection and Sectioning
-
Tumor Excision: Immediately following euthanasia, carefully excise the tumor tissue.
-
Flash Freezing: Snap-freeze the excised tumor in liquid nitrogen or isopentane pre-cooled with liquid nitrogen to preserve tissue morphology and prevent analyte degradation.
-
Cryosectioning: Mount the frozen tumor onto a cryostat chuck using an optimal cutting temperature (OCT) compound. Section the tissue at a thickness of 10-12 µm at -20°C.
-
Tissue Mounting: Thaw-mount the tissue sections onto indium tin oxide (ITO) coated glass slides suitable for MSI. Store the slides at -80°C until further processing.
On-Tissue Calibration Standard Preparation
-
Stock Solution: Prepare a stock solution of this compound of known concentration.
-
Serial Dilutions: Perform serial dilutions of the stock solution to create a series of calibration standards with concentrations spanning the expected range in the tissue samples.
-
Spotting: On a control (vehicle-treated) tumor tissue section, carefully spot 0.5-1 µL of each calibration standard at distinct locations. Allow the spots to dry completely.
Matrix Application
-
Matrix Selection: Choose a suitable matrix for small molecule analysis in positive or negative ion mode. α-cyano-4-hydroxycinnamic acid (CHCA) or 9-aminoacridine (9-AA) are common choices.
-
Matrix Solution Preparation: Prepare a saturated solution of the chosen matrix in an appropriate solvent (e.g., 50:50 acetonitrile:water with 0.1% trifluoroacetic acid).
-
Automated Spraying: Utilize an automated matrix sprayer for a uniform and reproducible matrix coating. Optimize spraying parameters such as nozzle temperature, spray velocity, number of passes, and drying time to achieve a fine, homogenous crystal layer.
MALDI-MSI Data Acquisition
-
Instrumentation: Use a high-resolution MALDI mass spectrometer (e.g., TOF or FT-ICR).
-
Instrument Calibration: Calibrate the mass spectrometer using a suitable calibrant mixture to ensure high mass accuracy.
-
Imaging Parameters:
-
Laser Energy: Optimize the laser energy to maximize the signal intensity of this compound while minimizing fragmentation.
-
Spatial Resolution: Select a spatial resolution appropriate for the desired level of detail (e.g., 50-100 µm).
-
Mass Range: Set the mass range to include the m/z of this compound and any potential metabolites.
-
Number of Shots: Acquire a sufficient number of laser shots per pixel (e.g., 200-500) to obtain good signal-to-noise ratios.
-
-
Data Acquisition: Acquire the MSI data from both the experimental and calibration standard tissue sections under identical instrument conditions.
Data Analysis
-
Software: Use specialized MSI data analysis software (e.g., SCiLS Lab, FlexImaging).
-
Ion Image Generation: Generate ion images for the specific m/z of this compound.
-
Calibration Curve Construction:
-
Define regions of interest (ROIs) over the spotted calibration standards.
-
Extract the mean ion intensity for this compound from each ROI.
-
Plot the mean ion intensity against the corresponding standard concentration to generate a calibration curve.
-
-
Quantitative Analysis of Tumor Tissue:
-
Define ROIs corresponding to different histological regions of the tumor (e.g., periphery, core, necrotic areas) based on a co-registered H&E stained image of an adjacent tissue section.
-
Extract the mean ion intensity of this compound from each tumor ROI.
-
Use the calibration curve to convert the mean ion intensities into absolute concentrations (e.g., in pmol/mm²).
-
Visualizations
Caption: Experimental workflow for quantitative MSI of this compound.
Caption: Bioreductive activation pathway of Misonidazole under hypoxia.
Application Notes and Protocols for Misonidazole-Based PET Imaging of Tumor Hypoxia
Introduction
Tumor hypoxia, a state of reduced oxygen availability in the tumor microenvironment, is a critical factor in cancer progression and resistance to therapy. Non-invasive imaging of hypoxic regions within tumors is of paramount importance for prognostication, treatment planning, and monitoring therapeutic response. Positron Emission Tomography (PET) with nitroimidazole-based radiotracers has emerged as a leading modality for this purpose. This document provides detailed application notes and protocols for the use of Misonidazole derivatives, specifically the widely utilized [¹⁸F]Fluoromisonidazole ([¹⁸F]FMISO), for PET imaging to measure tumor hypoxia. While the initial request specified "Misonidazole-d3," the prevalent and clinically relevant tracer for PET is [¹⁸F]FMISO. Therefore, these guidelines will focus on this well-documented radiopharmaceutical.
Mechanism of Hypoxia-Selective Trapping
Misonidazole and its analogs are 2-nitroimidazole compounds that are passively distributed throughout the body after administration. In cells with normal oxygen levels (normoxia), the nitro group of misonidazole undergoes a single-electron reduction, but is then rapidly re-oxidized, allowing the molecule to diffuse back out of the cell. However, under hypoxic conditions, the reduced intermediate undergoes further reduction to form reactive nitroso and hydroxylamine derivatives. These reactive species covalently bind to intracellular macromolecules, effectively trapping the radiolabeled tracer within hypoxic cells. The degree of tracer accumulation is inversely proportional to the oxygen concentration, providing a quantitative measure of tumor hypoxia.[1][2]
Radiosynthesis of [¹⁸F]Fluoromisonidazole ([¹⁸F]FMISO)
The synthesis of [¹⁸F]FMISO is a multi-step process that is often automated for clinical production. A common method involves the nucleophilic substitution of a suitable precursor with [¹⁸F]fluoride.
Precursor: 1-(2'-nitro-1'-imidazolyl)-2-O-tetrahydropyranyl-3-O-toluenesulphonyl-propanediol (NITTP) or similar protected tosylate precursors are frequently used.[3][4]
General Synthesis Steps:
-
[¹⁸F]Fluoride Production: [¹⁸F]Fluoride is typically produced in a cyclotron via the ¹⁸O(p,n)¹⁸F nuclear reaction on [¹⁸O]H₂O.
-
[¹⁸F]Fluoride Activation: The aqueous [¹⁸F]fluoride is trapped on an anion exchange resin and eluted with a solution containing a phase transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile. The solution is then dried by azeotropic distillation.
-
Nucleophilic Fluorination: The dried [¹⁸F]fluoride/[K/K222]⁺ complex is reacted with the precursor (e.g., NITTP) in a solvent like acetonitrile at an elevated temperature (e.g., 105-120°C).[3][5]
-
Hydrolysis (Deprotection): The protecting group (e.g., tetrahydropyranyl) is removed by acid hydrolysis (e.g., using 1 N HCl) at an elevated temperature.[3][4]
-
Purification: The crude product is purified, typically using solid-phase extraction (SPE) cartridges (e.g., alumina) and/or high-performance liquid chromatography (HPLC) to remove unreacted [¹⁸F]fluoride, the precursor, and other impurities.[3][4]
-
Formulation: The purified [¹⁸F]FMISO is formulated in a sterile, pyrogen-free solution (e.g., buffered saline) for injection.
Diagram of [¹⁸F]FMISO Synthesis Pathway
Caption: Automated synthesis workflow for [¹⁸F]FMISO.
Table 1: Radiosynthesis Parameters for [¹⁸F]FMISO
| Parameter | Typical Value | Reference(s) |
| Precursor | 1-(2'-nitro-1'-imidazolyl)-2-O-tetrahydropyranyl-3-O-toluenesulphonyl-propanediol (NITTP) | [3][4] |
| Precursor Amount | 10 mg | [3][4] |
| Starting [¹⁸F]F⁻ Activity | 3.7 - 37.0 GBq | [3] |
| Radiolabeling Conditions | 105-120°C in Acetonitrile for 5-10 min | [3][5] |
| Hydrolysis Conditions | 1 N HCl at 105°C for 5 min | [3][4] |
| Total Synthesis Time | 40 - 70 min | [3][4] |
| Radiochemical Yield (decay-corrected) | 37% - 58.5% | [3][4] |
| Radiochemical Purity | > 95% | [4] |
| Specific Activity | > 650 Ci/mmol | [6] |
Experimental Protocols
In Vitro Cell Culture Studies
Objective: To assess the hypoxia-selective uptake of [¹⁸F]FMISO in cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., FSaIIC fibrosarcoma)
-
Cell culture medium and supplements
-
Hypoxia chamber or incubator with controlled O₂ levels
-
[¹⁸F]FMISO
-
Gamma counter
-
Cell lysis buffer
-
Protein assay kit
Protocol:
-
Cell Seeding: Plate cells in multi-well plates and allow them to adhere and grow to the desired confluency.
-
Induction of Hypoxia: Place one set of plates in a hypoxia chamber (e.g., 1% O₂) and a parallel set in a normoxic incubator (21% O₂) for a predetermined duration (e.g., 4-24 hours).
-
Tracer Incubation: Add a known concentration of [¹⁸F]FMISO to the culture medium of both hypoxic and normoxic cells.
-
Incubation: Incubate the cells with the tracer for a specified time (e.g., 1-4 hours) under their respective oxygen conditions.
-
Washing: Remove the radioactive medium and wash the cells multiple times with ice-cold phosphate-buffered saline (PBS) to remove unbound tracer.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Radioactivity Measurement: Measure the radioactivity in the cell lysates using a gamma counter.
-
Protein Quantification: Determine the protein concentration in the cell lysates using a standard protein assay.
-
Data Analysis: Express the tracer uptake as a percentage of the added dose per milligram of protein (%ID/mg protein). Compare the uptake between hypoxic and normoxic cells.
In Vivo Animal PET Imaging
Objective: To visualize and quantify tumor hypoxia in a preclinical animal model using [¹⁸F]FMISO PET.
Animal Model:
-
Immunocompromised mice (e.g., BALB/c nude)
-
Subcutaneously implanted tumors (e.g., EMT6, HER2+ breast cancer xenografts) grown to a suitable size.[1][7]
Materials:
-
[¹⁸F]FMISO
-
Anesthesia (e.g., isoflurane)
-
Small animal PET/CT scanner
-
Syringes and needles for injection
-
Animal handling and monitoring equipment
Protocol:
-
Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane.
-
Tracer Administration: Inject a known activity of [¹⁸F]FMISO (e.g., ~350 µCi or 12.9 MBq) intravenously via the tail vein or retro-orbital sinus.[7]
-
Uptake Period: Allow the tracer to distribute and accumulate in hypoxic tissues for a specific period, typically 70-120 minutes post-injection.[7][8]
-
PET/CT Imaging:
-
Position the anesthetized animal in the PET/CT scanner.
-
Acquire a CT scan for anatomical localization and attenuation correction.
-
Perform a static or dynamic PET scan over the tumor region. A typical static scan duration is 20 minutes.[7]
-
-
Image Reconstruction: Reconstruct the PET data using an appropriate algorithm (e.g., OSEM), applying corrections for attenuation, scatter, and decay.
-
Image Analysis:
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) on the tumor and a reference tissue (e.g., contralateral muscle).
-
Calculate the Standardized Uptake Value (SUV) for the tumor and reference tissue.
-
Determine the tumor-to-muscle (T/M) ratio. A T/M ratio ≥ 1.2 - 1.4 is often considered indicative of hypoxia.[1]
-
Diagram of In Vivo Experimental Workflow
Caption: Workflow for in vivo [¹⁸F]FMISO PET imaging.
Quantitative Data Summary
Table 2: [¹⁸F]FMISO Uptake in Tumors and Tissues
| Tumor/Tissue | Parameter | Value | Reference(s) |
| HER2+ Breast Cancer (murine model) | SUV Hotspot (Day 0) | ~1.0 | [7] |
| HER2+ Breast Cancer (murine model) | SUV Hotspot (Day 7, Control) | ~1.2 | [7] |
| MCa4 Mammary Carcinoma (mice) | Tumor-to-Muscle Ratio (Hypoxia Threshold) | ≥ 2.2 | [9] |
| Non-Small Cell Lung Cancer (NSCLC) | Tumor-to-Mediastinum Ratio (Recurrence Risk) | > 2.0 | [10] |
| Head and Neck Cancer (HNC) | Tumor-to-Muscle Ratio (Recurrence Risk) | > 1.6 | [10] |
| Head and Neck Cancer (HNC) | SUV (Recurrence Risk) | > 2.0 | [10] |
| Lymph Nodes (HNC) | Median SUVmax | 1.7 (range: 1.0-4.5) | [10] |
Table 3: Radiation Dosimetry for [¹⁸F]FMISO in Humans
| Organ | Absorbed Dose (mGy/MBq) |
| Urinary Bladder Wall (2-hr void) | 0.021 |
| Urinary Bladder Wall (4-hr void) | 0.029 |
| Effective Dose Equivalent (Male) | 0.013 mSv/MBq |
| Effective Dose Equivalent (Female) | 0.014 mSv/MBq |
| Data adapted from Graham et al. (1997)[11] |
Signaling Pathway and Logical Relationships
Diagram of Misonidazole Trapping Mechanism
Caption: Cellular mechanism of Misonidazole trapping.
[¹⁸F]FMISO PET is a powerful and clinically validated tool for the non-invasive assessment of tumor hypoxia. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this imaging agent in their studies. Accurate measurement of tumor hypoxia with [¹⁸F]FMISO has the potential to guide personalized cancer therapies, including dose-painting in radiotherapy and the selection of patients for hypoxia-activated drugs, ultimately improving treatment outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Imaging of Tumor Hypoxia With Radionuclide-Labeled Tracers for PET [frontiersin.org]
- 3. Fully automated synthesis of [18F]fluoromisonidazole using a conventional [18F]FDG module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The possibility of a fully automated procedure for radiosynthesis of fluorine-18-labeled fluoromisonidazole using a simplified single, neutral alumina column purification procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. A radiosynthesis of fluorine-18 fluoromisonidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative [18F]-FMISO- PET imaging shows reduction of hypoxia following trastuzumab in a murine model of HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arxiv.org [arxiv.org]
- 9. Improving Tumor Hypoxia Location in 18F-Misonidazole PET with Dynamic Contrast-enhanced MRI Using Quantitative Electron Paramagnetic Resonance Partial Oxygen Pressure Images - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of 18F-Fluoromisonidazole Hypoxia PET/CT Diagnostic Interpretation Criteria and Validation of Interreader Reliability, Reproducibility, and Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorine-18-fluoromisonidazole radiation dosimetry in imaging studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Sample Preparation for Misonidazole-d3 Analysis in Biological Matrices
Introduction
Misonidazole is a nitroimidazole radiosensitizer that has been extensively studied for its ability to increase the sensitivity of hypoxic tumor cells to radiation therapy. Misonidazole-d3 is its deuterated analogue, commonly used as an internal standard (IS) in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Accurate quantification of Misonidazole in biological matrices (e.g., plasma, serum, urine, tissue) is critical for pharmacokinetic, toxicokinetic, and drug metabolism studies.
Effective sample preparation is a crucial step to ensure the reliability and reproducibility of bioanalytical data. The primary goals of sample preparation are to remove interfering endogenous substances (e.g., proteins, lipids, salts), concentrate the analyte of interest, and transfer it into a solvent compatible with the analytical instrument. This document provides detailed protocols and quantitative data for three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), adapted from validated methods for structurally similar nitroimidazole compounds.
Protein Precipitation (PPT)
Protein precipitation is a straightforward and rapid method for removing proteins from biological samples, particularly plasma and serum. It involves adding a water-miscible organic solvent to the sample, which reduces the solvation of proteins, causing them to denature and precipitate.
Principle: The addition of a solvent like acetonitrile or methanol disrupts the hydration layer around protein molecules, leading to their aggregation and precipitation. After centrifugation, the clear supernatant containing the analyte and internal standard is separated for analysis.
Advantages:
-
Fast and simple procedure.
-
Requires minimal solvent volumes.
-
Suitable for high-throughput screening.
Disadvantages:
-
Less clean extracts compared to LLE or SPE.
-
Potential for significant matrix effects due to co-extracted endogenous components.
-
Analyte may be co-precipitated with the proteins.
Liquid-Liquid Extraction (LLE)
LLE is a classic sample clean-up technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.
Principle: The analyte of interest partitions from the aqueous biological matrix into an immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether). The choice of solvent is critical and depends on the polarity and pKa of the analyte. After mixing and separation of the phases, the organic layer containing the analyte is collected, evaporated, and reconstituted in a mobile phase-compatible solvent.
Advantages:
-
Provides cleaner extracts than PPT.
-
Reduces matrix effects.
-
Can concentrate the analyte.
Disadvantages:
-
More labor-intensive and time-consuming than PPT.
-
Requires larger volumes of organic solvents.
-
Can be difficult to automate and may form emulsions.
Solid-Phase Extraction (SPE)
SPE is a highly selective and versatile sample preparation technique that uses a solid sorbent material packed in a cartridge or well plate to isolate analytes from a liquid sample.
Principle: The technique involves four main steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte. The separation is based on the affinity of the analyte for the solid phase sorbent relative to the sample matrix. Various sorbent chemistries are available (e.g., reversed-phase, normal-phase, ion-exchange) to selectively retain different types of analytes. For nitroimidazoles, ion-exchange or polymeric reversed-phase sorbents are often effective.[1]
Advantages:
-
Provides the cleanest extracts and highest selectivity.
-
Significantly reduces matrix effects.
-
High analyte concentration factors.
-
Amenable to automation.
Disadvantages:
-
Method development can be complex and time-consuming.
-
Higher cost per sample compared to PPT and LLE.
-
Potential for analyte loss if elution/retention conditions are not optimized.
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of Metronidazole, a structurally similar nitroimidazole, using the described sample preparation techniques. This data can serve as a benchmark for method development for this compound.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte | Metronidazole | Metronidazole | Nitroimidazoles (including Metronidazole) |
| Matrix | Human Plasma | Human Plasma | Poultry Plasma, Muscle, Egg |
| Recovery | >95% (with zinc sulfate)[2] | 76.5% - 82.1%[3] | 93% - 103%[1] |
| LLOQ | 0.05 µg/mL[4] | 0.05 µg/mL[5] | 0.08 - 0.90 µg/kg (Detection Capacity)[1] |
| Linearity Range | 0.05 - 30 µg/mL[4] | 0.05 - 8.00 µg/mL[5] | N/A |
| Precision (%CV) | < 8.23%[3] | Within acceptable limits | < 14.0%[1] |
| Accuracy | Within acceptable limits[3] | Within acceptable limits[5] | Within acceptable limits |
Experimental Protocols & Workflows
Protocol 1: Protein Precipitation (PPT) with Acetonitrile
This protocol is adapted for the extraction of this compound from plasma or serum samples.
Materials:
-
Biological matrix (e.g., human plasma)
-
This compound working solution (Internal Standard)
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge capable of >10,000 x g
Procedure:
-
Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the tube vigorously for 1 minute.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the clear supernatant to a clean tube or autosampler vial.
-
Inject an aliquot of the supernatant directly into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE) with Ethyl Acetate
This protocol describes a typical LLE procedure for extracting this compound from plasma or serum.[5]
Materials:
-
Biological matrix (e.g., human plasma)
-
This compound working solution (Internal Standard)
-
Ethyl Acetate, HPLC grade
-
Microcentrifuge tubes (2.0 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solvent (e.g., 50:50 Acetonitrile:Water)
Procedure:
-
Pipette 200 µL of the plasma sample into a 2.0 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution.
-
Add 1.0 mL of ethyl acetate to the tube.
-
Vortex the tube for 2 minutes to ensure thorough mixing.
-
Centrifuge the sample at 4,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the reconstitution solvent.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE)
This protocol provides a general workflow for SPE based on a mixed-mode or polymeric reversed-phase sorbent, which is effective for nitroimidazoles.
Materials:
-
Biological matrix (e.g., human plasma)
-
This compound working solution (Internal Standard)
-
SPE Cartridges (e.g., Oasis HLB or a mixed-mode cation exchange)
-
SPE Vacuum Manifold
-
Phosphoric Acid (4%) or other suitable buffer
-
Methanol, HPLC grade (Conditioning & Elution)
-
Acetonitrile, HPLC grade (Elution)
-
Water, HPLC grade (Wash)
-
Nitrogen evaporator
-
Reconstitution solvent
Procedure:
-
Sample Pre-treatment:
-
Pipette 500 µL of plasma into a tube.
-
Add 50 µL of the this compound internal standard working solution.
-
Add 500 µL of 4% phosphoric acid to dilute the sample and adjust pH. Vortex to mix.
-
-
SPE Cartridge Conditioning:
-
Pass 1 mL of Methanol through the cartridge.
-
Pass 1 mL of Water through the cartridge. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the entire pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (~1 mL/min).
-
-
Washing:
-
Pass 1 mL of Water through the cartridge to remove salts and polar interferences.
-
Dry the cartridge under vacuum for 2-5 minutes to remove residual water.
-
-
Elution:
-
Elute the analytes with 1 mL of a suitable elution solvent (e.g., Methanol or Acetonitrile containing 0.1% formic acid) into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the reconstitution solvent.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
References
- 1. Multiresidue method for the determination of nitroimidazoles and their hydroxy-metabolites in poultry muscle, plasma and egg by isotope dilution liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. Development and validation of a HPLC-MS-MS method for quantification of metronidazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting poor signal in Misonidazole-d3 mass spectrometry
Welcome to the technical support center for troubleshooting poor signal intensity in Misonidazole-d3 mass spectrometry analysis. This guide is designed for researchers, scientists, and drug development professionals to quickly identify and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: I am not seeing any signal for this compound, or the signal is extremely low. What are the first things I should check?
A1: A complete loss of signal often points to a fundamental issue with the system. Begin by systematically checking the following:
-
LC-MS/MS System Status:
-
Confirm that the mass spectrometer is tuned and calibrated.[1]
-
Ensure all necessary gases (e.g., nebulizer, drying gas) are flowing at the setpoints.
-
Verify that the electrospray ionization (ESI) source is generating a stable spray. You can often visually inspect the spray or check for a stable background ion signal in the low mass range (e.g., m/z 80-600).[2]
-
-
Sample Integrity:
-
Prepare a fresh standard of this compound to rule out degradation of your current sample.
-
Double-check the concentration of your sample; it may be too dilute.[1]
-
-
Method Parameters:
-
Ensure you are using the correct multiple reaction monitoring (MRM) transitions for this compound.
-
Q2: My signal for this compound is inconsistent and not reproducible. What could be the cause?
A2: Poor reproducibility is often linked to issues with the sample preparation, chromatography, or the ion source.
-
Sample Preparation: Inconsistent extraction efficiency can lead to variable analyte concentrations. Review your sample preparation protocol for any steps that could introduce variability.
-
Chromatography:
-
Check for leaks in the LC system.
-
Ensure the column is properly conditioned and has not degraded. Poor peak shape can be an indicator of column issues.[3]
-
-
Ion Source: A contaminated ion source is a common cause of signal instability.[3] Consider cleaning the ion source if you observe a gradual decrease in signal over time or erratic signal behavior.
Q3: I am experiencing significant signal suppression for this compound. How can I identify and mitigate this?
A3: Signal suppression occurs when other components in your sample co-elute with this compound and interfere with its ionization.[4][5]
-
Identification of Ion Suppression:
-
Post-column Infusion: Infuse a constant concentration of this compound post-column while injecting a blank matrix extract. A dip in the baseline signal at the retention time of this compound indicates ion suppression.
-
Matrix Effect Evaluation: Compare the peak area of this compound in a neat solution to the peak area in a post-extraction spiked blank matrix. A lower response in the matrix indicates suppression.[6]
-
-
Mitigation Strategies:
-
Improve Chromatographic Separation: Modify your LC gradient to better separate this compound from interfering matrix components.
-
Enhance Sample Cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds.[5]
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering components, but this may not be feasible for trace analysis.[6]
-
Reduce Flow Rate: Lowering the ESI flow rate to the nanoliter-per-minute range has been shown to reduce signal suppression.[7]
-
Q4: I've noticed that the parent ion for Misonidazole is weak or absent in the mass spectrum. Is this normal?
A4: Yes, it has been observed that the parent ion of Misonidazole can be nearly absent in mass spectra, indicating that the molecule is fragile and may undergo in-source fragmentation. This is an important consideration when optimizing your MS parameters. Focus on optimizing the collision energy to obtain a strong and stable fragment ion for quantification.
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Poor this compound Signal
This guide provides a step-by-step workflow to diagnose the root cause of a poor signal.
Troubleshooting Workflow for Poor this compound Signal
Caption: A step-by-step guide to troubleshooting poor this compound signal.
Experimental Protocols
Protocol 1: General Ion Source Cleaning Procedure
A contaminated ion source is a frequent cause of poor signal intensity and stability.[3] Regular cleaning is crucial for maintaining optimal performance.
Materials:
-
Methanol (HPLC grade)
-
Deionized water
-
Nitrogen gas source
-
Lint-free swabs
-
Beakers
-
Ultrasonic bath
-
Personal Protective Equipment (gloves, safety glasses)
Procedure:
-
Disassembly:
-
Follow the manufacturer's instructions to safely vent the mass spectrometer and remove the ion source.
-
Carefully disassemble the ion source components, such as the capillary, skimmer, and lenses. Take photographs or make notes to aid in reassembly.
-
-
Cleaning:
-
Sonciate the metal components in a beaker with methanol for 15-20 minutes.
-
If contamination is severe, a mild abrasive slurry (e.g., aluminum oxide in methanol) can be used with a cotton swab, followed by thorough rinsing with methanol.
-
Rinse the components thoroughly with deionized water and then with methanol to remove any residual contaminants and water.
-
-
Drying:
-
Dry the components completely under a gentle stream of nitrogen gas.
-
Alternatively, bake the components in an oven at a low temperature (e.g., 100-120 °C) for 30 minutes. Ensure no plastic or rubber parts are placed in the oven.
-
-
Reassembly and Installation:
-
Carefully reassemble the ion source, ensuring all components are correctly aligned.
-
Reinstall the ion source into the mass spectrometer according to the manufacturer's guidelines.
-
Pump down the system and allow sufficient time for the vacuum to stabilize before re-initiating analysis.
-
Protocol 2: Sample Preparation via Protein Precipitation
This is a common and straightforward method for cleaning up biological samples.
Materials:
-
Acetonitrile (ACN) with 0.1% formic acid (ice-cold)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
Procedure:
-
To 100 µL of your biological sample (e.g., plasma, serum), add 300 µL of ice-cold acetonitrile with 0.1% formic acid.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Data Presentation
Table 1: General Starting Parameters for this compound Analysis
These are suggested starting points for method development and may require further optimization for your specific instrument and application.
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Positive | Misonidazole contains nitrogen atoms that are readily protonated. |
| Capillary Voltage | 3.5 - 4.5 kV | A typical range for positive ESI. Optimize for maximum signal intensity. |
| Drying Gas Temp. | 300 - 350 °C | Facilitates desolvation of the ESI droplets. |
| Drying Gas Flow | 8 - 12 L/min | Assists in desolvation. |
| Nebulizer Pressure | 30 - 50 psi | Promotes efficient nebulization of the eluent. |
| Collision Energy | 15 - 30 eV | Optimize to achieve the most intense and stable fragment ion. |
Visualizations
Signaling Pathway of Potential Issues
Caption: Potential sources of error leading to a poor this compound signal.
Logical Relationship of Troubleshooting Steps
Caption: A logical flow for systematically troubleshooting mass spectrometry issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jfda-online.com [jfda-online.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. lib3.dss.go.th [lib3.dss.go.th]
- 6. Radiation Damage Mechanisms of Chemotherapeutically Active Nitroimidazole Derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gcms.cz [gcms.cz]
Technical Support Center: Optimizing Misonidazole-d3 for In Vivo Hypoxia Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Misonidazole-d3 to study in vivo hypoxia.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, presented in a question-and-answer format.
Question: Why am I observing a weak or no signal in my hypoxic tumor tissue after this compound administration?
Answer:
Several factors can contribute to a weak or absent signal. Consider the following troubleshooting steps:
-
Insufficient this compound Dosage: The administered dose may be too low to achieve adequate accumulation in hypoxic regions. A dose-escalation study is recommended to determine the optimal dose for your specific tumor model and imaging modality.
-
Suboptimal Timing of Imaging/Tissue Harvest: The time between this compound administration and imaging or tissue collection is critical. The optimal window depends on the pharmacokinetics of the compound in your model. Generally, a waiting period of 2 to 4 hours is recommended for [18F]-labeled Misonidazole PET imaging to allow for clearance from normoxic tissues and accumulation in hypoxic areas.[1][2]
-
Tumor Model Characteristics: The degree of hypoxia can vary significantly between different tumor models and even within the same tumor type. Consider verifying the presence of hypoxia in your model using an alternative method, such as pimonidazole staining or HIF-1α immunohistochemistry.
-
Improper Tissue Processing: For ex vivo analysis, inadequate fixation or antibody penetration during immunohistochemistry (IHC) can lead to poor signal. Ensure that tissues are promptly and properly fixed, and follow a validated IHC protocol.
Question: I am observing high background signal in normoxic tissues. What can I do to improve the tumor-to-background ratio?
Answer:
High background signal can obscure the specific signal from hypoxic regions. Here are some potential solutions:
-
Optimize the Waiting Time: As mentioned above, allowing sufficient time for this compound to clear from the bloodstream and normoxic tissues is crucial. Experiment with different time points post-injection to find the optimal imaging or harvest window. For instance, in PET imaging studies, tumor-to-muscle ratios have been shown to be important indicators.[3]
-
Adjust the Dosage: A very high dose of this compound might lead to non-specific binding and increased background. If you are using a high dose, consider reducing it as part of your optimization experiments.
-
Administration Route: The route of administration can influence the biodistribution and clearance of the compound. While intraperitoneal (i.p.) and intravenous (i.v.) injections are common, their pharmacokinetic profiles may differ.[4] Consider evaluating the impact of the administration route in your model.
Question: My experimental animals are showing signs of neurotoxicity. How can I mitigate this?
Answer:
Neurotoxicity is a known side effect of Misonidazole and its analogs.[5][6][7]
-
Dose Reduction: The most straightforward approach is to reduce the dose of this compound. It is crucial to find a balance between a dose that provides a robust signal and one that minimizes toxicity.
-
Monitor for Early Signs: Be vigilant for early signs of neurotoxicity, which can include changes in behavior, gait, and motor function.[8] If these are observed, consider reducing the dose or the frequency of administration in subsequent experiments.
-
Consider Co-administration of Pyridoxine (Vitamin B6): Studies have shown that co-administration of pyridoxine can reduce the neurotoxicity of Misonidazole in mice without affecting its efficacy as a hypoxia marker.[6]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound as a hypoxia marker?
A1: this compound, a 2-nitroimidazole compound, is selectively reduced in hypoxic cells (low oxygen tension).[9][10] This reduction leads to the formation of reactive intermediates that covalently bind to intracellular macromolecules, primarily proteins and peptides containing thiol groups.[9][11] This irreversible binding traps the this compound adducts within the hypoxic cells, allowing for their detection. In normoxic cells, the reduced this compound is rapidly re-oxidized and can diffuse out of the cell, preventing significant accumulation.
Q2: How do I determine the optimal dose of this compound for my in vivo study?
A2: The optimal dose of this compound should be determined empirically for each specific experimental setup. A dose-escalation study is the recommended approach. This involves administering different doses of this compound to cohorts of tumor-bearing animals and evaluating the following endpoints:
-
Signal Intensity: Measure the signal intensity in the tumor and a normoxic reference tissue (e.g., muscle) using your chosen detection method (e.g., PET imaging, IHC).
-
Tumor-to-Background Ratio: Calculate the ratio of the signal in the tumor to the signal in the reference tissue. The optimal dose will provide the highest ratio.
-
Toxicity: Monitor the animals for any signs of toxicity, as described in the troubleshooting guide.
Q3: What are the typical dosages of Misonidazole used in preclinical in vivo studies?
A3: Dosages of Misonidazole in mouse models can vary widely depending on the application (e.g., radiosensitization vs. hypoxia imaging). For radiosensitization studies, doses ranging from 100 mg/kg to 1000 mg/kg have been reported.[12] For hypoxia imaging, lower doses are generally desirable to minimize toxicity while still achieving a detectable signal. A starting point for a dose-escalation study could be in the range of 50-100 mg/kg.
Q4: Can I use antibodies against Misonidazole for immunohistochemistry (IHC)?
A4: While the principle of using antibodies to detect Misonidazole adducts is sound, it has been reported that there is a lack of commercially available antibodies with high enough affinity for reliable detection of Misonidazole adducts in tissue sections.[9] For this reason, pimonidazole, another 2-nitroimidazole derivative with well-validated, commercially available antibodies, is more commonly used for IHC-based hypoxia detection.[9][11][13]
Q5: How does this compound relate to the HIF-1α pathway?
A5: this compound and the Hypoxia-Inducible Factor 1-alpha (HIF-1α) are both associated with the cellular response to hypoxia, but they represent different aspects of this process. HIF-1α is a transcription factor that is stabilized under hypoxic conditions and regulates the expression of genes involved in adaptation to low oxygen.[14] this compound, on the other hand, is a probe that is reductively activated in hypoxic cells, leading to its covalent binding and accumulation. Therefore, this compound provides a direct measure of the hypoxic state of the cells at a specific point in time, while HIF-1α represents a key component of the downstream signaling response to hypoxia.
Data Presentation
Table 1: Misonidazole Dosage and Effects in Preclinical Models
| Animal Model | Misonidazole Dose | Application | Observed Effects | Reference |
| C3Hf female mice | 1.4, 1.6, 1.8 mg/g/day (oral) | Neurotoxicity study | Behavioral changes and neurotoxicity observed when total dose approached ~19 mg/g. | [8] |
| Mice | 1 mg/g or 0.2 mg/g | Radiosensitization | Dose-modifying factors of 1.4-2.4 observed depending on dose and radiation dose rate. | [4] |
| C3H mammary carcinoma in CDF1 mice | 1000 mg/kg | Chemosensitization | Increased tumor growth time. | [15] |
| KHT sarcoma in mice | 100 mg/kg - 1000 mg/kg | Radiosensitization | Enhancement ratios of 1.3 to 2.0. | [12] |
Table 2: Quantitative Data from [18F]-Misonidazole PET Imaging Studies
| Study Population | Imaging Parameter | Value | Notes | Reference |
| Head and Neck Cancer Patients | Mean Tumor/Bloodmax (T/Bmax) | 1.6 (range 1.0–3.5) | Significant hypoxia identified in 79% of patients. | [16] |
| Head and Neck Cancer Patients | Mean Hypoxic Volume (HV) | 40.2 mL (range 0–1092) | [16] | |
| Non-Small Cell Lung Cancer & Head and Neck Cancer Patients | Tumor-to-Mediastinum Ratio (T/Me) | > 2.0 | Correlated with risk of relapse in NSCLC. | [3] |
| Non-Small Cell Lung Cancer & Head and Neck Cancer Patients | Tumor-to-Muscle Ratio (T/Mu) | > 1.6 | Correlated with risk of relapse in HNC. | [3] |
| MCa4 Mammary Carcinoma in Mice | Tumor-to-Muscle Ratio Threshold for Hypoxia | ≥ 2.2 | Used to define hypoxic regions in PET images. | [1] |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound for Hypoxia Studies in Mice
-
Preparation of this compound Solution:
-
Dissolve this compound in a suitable vehicle, such as sterile saline (0.9% NaCl). Gentle warming and vortexing may be required to aid dissolution.
-
Prepare the solution fresh on the day of the experiment.
-
-
Animal Handling:
-
Use tumor-bearing mice. The tumor model should be well-characterized for its hypoxic fraction.
-
-
Administration:
-
Administer the this compound solution to the mice via intraperitoneal (i.p.) or intravenous (i.v.) injection. The choice of route may influence the pharmacokinetics.
-
The volume of injection should be appropriate for the size of the animal (e.g., 100-200 µL for a mouse).
-
-
Waiting Period:
-
Detection:
-
Proceed with your chosen detection method, such as PET imaging or tissue harvesting for ex vivo analysis.
-
Protocol 2: Immunohistochemical (IHC) Detection of 2-Nitroimidazole Adducts (Adapted from Pimonidazole Protocols)
This protocol is adapted from established methods for pimonidazole detection and may require optimization for this compound adducts, assuming a suitable primary antibody is available.
-
Tissue Preparation:
-
Following the in vivo waiting period, euthanize the animal and excise the tumor and control tissues.
-
Fix the tissues in 10% neutral buffered formalin overnight.
-
Process the tissues through a series of ethanol and xylene washes and embed in paraffin.
-
Cut 4-5 µm sections and mount them on charged slides.
-
-
Deparaffinization and Rehydration:
-
Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) in a pressure cooker or water bath.
-
-
Blocking:
-
Block endogenous peroxidase activity with a 3% hydrogen peroxide solution.
-
Block non-specific antibody binding with a suitable blocking serum (e.g., normal goat serum).
-
-
Primary Antibody Incubation:
-
Incubate the slides with the primary antibody against the this compound adducts at an optimized dilution overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Incubate with a biotinylated secondary antibody.
-
Apply a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Develop the signal using a chromogen such as 3,3'-diaminobenzidine (DAB).
-
-
Counterstaining and Mounting:
-
Counterstain the slides with hematoxylin.
-
Dehydrate the slides, clear in xylene, and coverslip with a permanent mounting medium.
-
Visualizations
Caption: Mechanism of this compound trapping in hypoxic cells.
Caption: General experimental workflow for in vivo hypoxia studies.
References
- 1. Improving Tumor Hypoxia Location in 18F-Misonidazole PET with Dynamic Contrast-enhanced MRI Using Quantitative Electron Paramagnetic Resonance Partial Oxygen Pressure Images - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 18F-misonidazole PET imaging of hypoxia in micrometastases and macroscopic xenografts of human non-small cell lung cancer: a correlation with autoradiography and histological findings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prognostic impact of hypoxia imaging with 18F-misonidazole PET in non-small cell lung cancer and head and neck cancer before radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of misonidazole during continuous low dose rate irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Misonidazole neurotoxicity in the mouse: evaluation of functional, pharmacokinetic, electrophysiologic and morphologic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Misonidazole neurotoxicity in mice decreased by administration with pyridoxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The neurotoxicity of misonidazole and its relationship to dose, half-life and concentration in the serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Behavioural and ultrastructural studies of desmethylmisonidazole-induced neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detection of Hypoxia in Cancer Models: Significance, Challenges, and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Misonidazole and other hypoxia markers: metabolism and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hypoxia Studies with Pimonidazole in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Induction of tumour hypoxia post-irradiation: a method for increasing the sensitizing efficiency of misonidazole and RSU 1069 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison between the comet assay and pimonidazole binding for measuring tumour hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. HIF-1α signaling: Essential roles in tumorigenesis and implications in targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tumor Hypoxia Imaging with [F-18] Fluoromisonidazole Positron Emission Tomography in Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Improving Tumor Hypoxia Location in 18F-Misonidazole PET with Dynamic Contrast-enhanced MRI Using Quantitative Electron Paramagnetic Resonance Partial Oxygen Pressure Images - PubMed [pubmed.ncbi.nlm.nih.gov]
Common pitfalls in Misonidazole-d3 hypoxia assays and how to avoid them
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Misonidazole-d3 to detect and quantify cellular hypoxia.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound in detecting hypoxia?
This compound, a deuterated derivative of Misonidazole, is a 2-nitroimidazole compound that is selectively reduced in hypoxic cells.[1][2] Under low oxygen conditions (typically pO2 < 10 mmHg), cellular nitroreductases enzymatically reduce the nitro group of this compound.[1] This reduction process forms reactive intermediates that covalently bind to macromolecules, primarily proteins and peptides containing thiol groups, within the hypoxic cell.[1][3] The extent of this binding is inversely proportional to the oxygen concentration. The incorporated deuterium atoms in this compound allow for its sensitive and specific detection and quantification, often by mass spectrometry, distinguishing it from its endogenous, non-deuterated counterpart.
Q2: Why use this compound instead of other hypoxia markers?
This compound offers the advantage of being a stable isotope-labeled internal standard, which is particularly useful for quantitative mass spectrometry-based assays. The use of a deuterated standard can help to correct for variations in sample preparation, extraction efficiency, and instrument response, leading to more accurate and precise quantification of Misonidazole adducts in hypoxic tissues. While other markers like pimonidazole and EF5 are widely used, particularly for immunohistochemical detection, this compound is well-suited for applications requiring rigorous quantification by LC-MS/MS.
Q3: What are the critical controls to include in a this compound hypoxia assay?
To ensure the validity of your results, the following controls are essential:
-
Normoxic Control: Cells incubated with this compound under normal oxygen conditions (e.g., 21% O2) to determine the level of non-specific binding.
-
Hypoxic Control (untreated): Cells incubated under hypoxic conditions without this compound to assess the baseline cellular response to hypoxia.
-
Positive Control for Hypoxia Induction: A known hypoxia-inducible marker, such as HIF-1α stabilization or the expression of a hypoxia-inducible gene (e.g., CA9, GLUT1), should be measured to confirm that the experimental conditions successfully induced a hypoxic state.[3]
-
Vehicle Control: Cells treated with the vehicle used to dissolve this compound to control for any effects of the solvent.
Troubleshooting Guide
High Background Signal
Problem: High signal in normoxic control samples, leading to a poor signal-to-noise ratio.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Non-specific binding of this compound | Reduce the concentration of this compound. Optimize incubation time; shorter incubation may reduce non-specific binding. Ensure thorough washing of cells after incubation to remove unbound probe. |
| Contamination during sample preparation | Use high-purity solvents and reagents for cell lysis and extraction.[4] Ensure clean handling to avoid cross-contamination between hypoxic and normoxic samples. |
| Sub-optimal mass spectrometry settings | Optimize MS parameters, including collision energy and fragment ion selection, to enhance specificity for this compound adducts.[5] |
| Cellular thiol depletion | Be aware that prolonged exposure to high concentrations of Misonidazole can deplete cellular thiols, which may lead to artifacts. Consider measuring cellular thiol levels as an additional control.[1][2] |
Low or No Signal in Hypoxic Samples
Problem: Weak or absent signal in hypoxic samples where a strong signal is expected.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inefficient hypoxia induction | Verify the hypoxic conditions in your incubator or chamber using an oxygen sensor. Confirm hypoxia induction by measuring a positive control marker (e.g., HIF-1α stabilization by Western blot).[3] |
| Insufficient this compound concentration or incubation time | Increase the concentration of this compound or extend the incubation period. Refer to published literature for typical concentration ranges and incubation times for your cell type. |
| Instability of this compound | Ensure proper storage of this compound according to the manufacturer's instructions to prevent degradation. Prepare fresh working solutions for each experiment. |
| Inefficient cell lysis and protein extraction | Use a robust lysis buffer and protocol to ensure complete cell disruption and solubilization of protein adducts. Sonication may help to improve extraction efficiency. |
| Poor ionization or fragmentation in the mass spectrometer | Check the calibration and sensitivity of your mass spectrometer. Optimize the electrospray ionization (ESI) source conditions for this compound adducts. Adjust collision energy to ensure efficient fragmentation and detection of characteristic product ions.[5] |
High Variability Between Replicates
Problem: Inconsistent results across technical or biological replicates.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inconsistent cell seeding density | Ensure uniform cell seeding across all wells or plates to minimize variability in cell number. |
| Inhomogeneous hypoxic conditions | Ensure that all samples are exposed to a uniform level of hypoxia. For multi-well plates, be aware of potential edge effects. |
| Pipetting errors | Use calibrated pipettes and proper technique to ensure accurate addition of this compound and other reagents. |
| Inconsistent sample preparation | Standardize all steps of the sample preparation workflow, from cell harvesting and lysis to protein precipitation and extraction. The use of an internal standard (other than this compound if it is the analyte) can help to normalize for variability. |
Experimental Protocols
General Protocol for In Vitro this compound Hypoxia Assay with LC-MS/MS Detection
This protocol provides a general framework. Optimization of cell type, this compound concentration, and incubation time is recommended.
Materials:
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Hypoxia chamber or incubator (e.g., 1% O2, 5% CO2, 94% N2)
-
Normoxic incubator (21% O2, 5% CO2)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein precipitation solution (e.g., ice-cold acetone or trichloroacetic acid)
-
Solvents for LC-MS/MS analysis (e.g., acetonitrile, water, formic acid)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water). Dilute the stock solution in cell culture medium to the final working concentration (e.g., 100-500 µM).
-
Induction of Hypoxia:
-
For hypoxic samples, replace the medium with this compound-containing medium and place the cells in a pre-equilibrated hypoxia chamber for the desired incubation time (e.g., 2-4 hours).
-
For normoxic control samples, replace the medium with this compound-containing medium and incubate in a standard cell culture incubator.
-
-
Cell Harvesting and Lysis:
-
After incubation, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Collect the cell lysates and clarify by centrifugation to remove cellular debris.
-
-
Protein Precipitation and Digestion (for adduct detection on peptides):
-
Precipitate the protein from the lysate using ice-cold acetone or TCA.
-
Wash the protein pellet with cold acetone.
-
Resuspend the protein pellet in a suitable buffer and perform tryptic digestion.
-
-
Sample Preparation for LC-MS/MS:
-
Perform solid-phase extraction (SPE) to clean up the digested peptide samples or the whole protein lysate.
-
Reconstitute the dried samples in the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a liquid chromatography system coupled to a tandem mass spectrometer.
-
Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the parent and fragment ions of this compound adducted to peptides or the intact this compound molecule.
-
Quantitative Data Summary
Table 1: Recommended Starting Concentrations and Incubation Times for this compound
| Cell Type | This compound Concentration (µM) | Incubation Time (hours) |
| Various Cancer Cell Lines | 100 - 500 | 2 - 4 |
| Primary Cells | 50 - 200 | 1 - 3 |
Note: These are general recommendations. Optimal conditions should be determined empirically for each cell line and experimental setup.
Visualizations
Signaling Pathway and Experimental Workflow
Troubleshooting Logic Diagram
// High Background Path Check_Normoxic [label="Check Normoxic Control", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reduce_Conc [label="Reduce Miso-d3 Conc. / Incubation Time", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Optimize_Wash [label="Optimize Washing Steps", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Contamination [label="Check for Contamination", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Low Signal Path Verify_Hypoxia [label="Verify Hypoxia Induction (e.g., HIF-1α)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Increase_Conc [label="Increase Miso-d3 Conc. / Incubation Time", fillcolor="#34A853", fontcolor="#FFFFFF"]; Check_Stability [label="Check Miso-d3 Stability", fillcolor="#34A853", fontcolor="#FFFFFF"]; Optimize_Lysis [label="Optimize Lysis/Extraction", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Variability Path Check_Seeding [label="Check Cell Seeding Consistency", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Uniform_Hypoxia [label="Ensure Uniform Hypoxia", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Calibrate_Pipettes [label="Calibrate Pipettes", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Standardize_Prep [label="Standardize Sample Prep", fillcolor="#5F6368", fontcolor="#FFFFFF"];
Start -> High_Background; High_Background -> Low_Signal [label="No"]; Low_Signal -> Variability [label="No"];
High_Background -> Check_Normoxic [label="Yes"]; Check_Normoxic -> Reduce_Conc; Reduce_Conc -> Optimize_Wash; Optimize_Wash -> Check_Contamination;
Low_Signal -> Verify_Hypoxia [label="Yes"]; Verify_Hypoxia -> Increase_Conc; Increase_Conc -> Check_Stability; Check_Stability -> Optimize_Lysis;
Variability -> Check_Seeding [label="Yes"]; Check_Seeding -> Uniform_Hypoxia; Uniform_Hypoxia -> Calibrate_Pipettes; Calibrate_Pipettes -> Standardize_Prep; } dot Caption: A logical approach to troubleshooting common issues.
References
- 1. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reactions in the Radiosensitizer Misonidazole Induced by Low-Energy (0–10 eV) Electrons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. zefsci.com [zefsci.com]
Improving the stability of Misonidazole-d3 in solution
Welcome to the technical support center for Misonidazole-d3. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of this compound in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, similar to other nitroimidazole compounds. These include:
-
pH: this compound is expected to be more stable in neutral to slightly acidic conditions and may degrade in strongly acidic or alkaline environments.
-
Temperature: Elevated temperatures can accelerate the degradation of this compound.[1] It is advisable to store solutions at controlled room temperature or refrigerated, and avoid repeated freeze-thaw cycles.
-
Light Exposure: Like many pharmaceutical compounds, this compound may be susceptible to photodegradation.[2] It is recommended to protect solutions from light by using amber vials or storing them in the dark.
-
Oxygen: The presence of oxygen can influence the redox state of the solution and potentially interact with the nitro group of the this compound molecule, especially under certain conditions like hypoxia where the molecule is bioreductively activated.[3][4]
-
Solvent Composition: The choice of solvent can impact stability. While this compound is often dissolved in organic solvents like DMSO for stock solutions, the composition of aqueous buffers used for dilutions is critical.
Q2: What are the recommended storage conditions for this compound solutions?
A2: To ensure the stability of this compound solutions, the following storage conditions are recommended:
-
Short-term Storage (up to 24 hours): Store at 2-8°C, protected from light.
-
Long-term Storage (greater than 24 hours): Aliquot the solution into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
-
Working Solutions: Prepare fresh working solutions from stock on the day of the experiment. If this is not feasible, store at 2-8°C for no longer than a few days, with stability being verified for the specific experimental conditions.
Q3: How can I detect degradation of my this compound solution?
A3: Degradation can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection.[5][6] Signs of degradation include:
-
A decrease in the peak area of the parent this compound compound.
-
The appearance of new peaks in the chromatogram, corresponding to degradation products.
-
A change in the color or clarity of the solution.
Q4: Is the deuteration of this compound expected to affect its stability compared to non-deuterated Misonidazole?
A4: The deuterium atoms in this compound are located on the methoxy group. While deuteration can sometimes alter the rate of metabolic processes (a phenomenon known as the kinetic isotope effect), its impact on chemical stability in solution under typical experimental conditions is generally expected to be minimal. However, specific stability studies on this compound are recommended to confirm this.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock or working solutions. | Prepare fresh solutions before each experiment. Verify the concentration and purity of the stock solution using HPLC. Ensure proper storage conditions (see FAQs). |
| Improper solution preparation. | Ensure complete dissolution of the compound. Use calibrated equipment for weighing and dilution. | |
| Appearance of unknown peaks in HPLC analysis | Contamination of the solvent or glassware. | Use high-purity solvents and thoroughly clean all glassware. Run a solvent blank on the HPLC to check for contaminants. |
| Degradation of this compound. | Review the solution preparation and storage procedures. Consider performing a forced degradation study to identify potential degradation products. | |
| Loss of compound concentration over time | Adsorption to container surfaces. | Use low-adsorption vials (e.g., silanized glass or polypropylene). |
| Chemical degradation. | Optimize storage conditions (pH, temperature, light protection). Consider using a different solvent or buffer system. | |
| Precipitation of the compound in aqueous solution | Poor solubility of this compound in the chosen buffer. | Decrease the final concentration of this compound. Increase the percentage of organic co-solvent (e.g., DMSO, ethanol) if compatible with the experimental system. Ensure the pH of the buffer is within the optimal range for solubility. |
Quantitative Data Summary
Table 1: Illustrative Stability of this compound under Forced Degradation Conditions
| Condition | Duration | Temperature | Expected Degradation (%) | Primary Degradation Pathway |
| 0.1 M HCl | 24 hours | 60°C | 5 - 15% | Acid Hydrolysis |
| 0.1 M NaOH | 8 hours | 60°C | 15 - 30% | Alkaline Hydrolysis |
| 3% H₂O₂ | 24 hours | 25°C | 10 - 25% | Oxidation |
| Photolytic (UV light) | 48 hours | 25°C | 10 - 20% | Photodegradation |
| Thermal | 7 days | 80°C | < 5% | Thermal Decomposition |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating method for this compound.
-
Prepare Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C. Neutralize the solution before analysis.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and store at room temperature, protected from light.
-
Photolytic Degradation: Expose the stock solution in a photostable, clear container to a calibrated light source (e.g., UV lamp at 254 nm).
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 80°C).
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Analysis: Analyze the samples using a suitable analytical method, such as HPLC-UV or LC-MS, to quantify the remaining this compound and detect degradation products.
Protocol 2: Stability-Indicating HPLC-UV Method
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like phosphate buffer, pH 7.0).
-
Gradient Program (Example):
-
0-2 min: 10% Acetonitrile
-
2-15 min: Linear gradient from 10% to 90% Acetonitrile
-
15-18 min: 90% Acetonitrile
-
18-20 min: Return to 10% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 324 nm (based on the UV absorbance maximum of Misonidazole).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Experimental workflow for a forced degradation study.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. forced degradation study: Topics by Science.gov [science.gov]
- 4. researchgate.net [researchgate.net]
- 5. HPLC and LC-MS studies on stress degradation behaviour of tinidazole and development of a validated specific stability-indicating HPLC assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review - PMC [pmc.ncbi.nlm.nih.gov]
How to address non-specific binding of Misonidazole-d3 in tissues
This guide provides troubleshooting advice and answers to frequently asked questions regarding the non-specific binding of Misonidazole-d3 in tissue samples.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a concern with this compound?
Non-specific binding (NSB) refers to the attachment of this compound to tissue components other than its intended target. This phenomenon is driven by various molecular interactions, including ionic bonds, hydrophobic interactions, and van der Waals forces[1][2][3]. For this compound, which serves as a hypoxia marker by binding to macromolecules in hypoxic cells, NSB in aerobic or necrotic tissue can obscure the specific signal, leading to high background noise, inaccurate quantification, and potentially false-positive results[4].
Q2: What are the primary causes of non-specific binding in tissue experiments?
Several factors can contribute to elevated non-specific binding:
-
Charge-Based Interactions: Electrostatic attraction between charged molecules in the tissue and the experimental probe[3][5].
-
Hydrophobic Interactions: The tendency of nonpolar molecules, like this compound and certain protein side chains, to associate in an aqueous environment[1][5].
-
Tissue Processing and Fixation: The methods used for tissue fixation and processing can significantly influence binding. Aldehyde-based fixatives like formalin can alter protein structures and create reactive sites, while dehydration steps can establish a hydrophobic environment that promotes NSB[6][7]. Some fixatives, such as glutaraldehyde, are known to cause considerable non-specific cytoplasmic binding[8].
-
Lipophilicity of the Compound: There is a strong correlation between the lipophilicity (hydrophobicity) of a small molecule and its tendency for non-specific binding. As lipophilicity increases, so does NSB[9].
Q3: How can I validate my experimental method to ensure binding is specific?
Bioanalytical method validation is crucial to confirm that your assay is reliable and the results are accurate[10][11]. Key validation steps include:
-
Running Control Experiments: Include negative controls in your assay to establish a baseline for non-specific binding[12]. This could involve using tissue known to be well-oxygenated to measure the baseline binding of this compound.
-
Assessing Selectivity and Specificity: The analytical method should be able to differentiate this compound from other endogenous or exogenous substances in the tissue matrix[10].
-
Evaluating Accuracy and Precision: Your method should produce results that are consistently close to the true value. This is typically assessed using quality control (QC) samples at various concentrations[13][14].
Troubleshooting Guides
Guide 1: Reducing High Background Staining
High background is the most common manifestation of non-specific binding. The following strategies, often used in combination, can help mitigate this issue.
-
Step 1: Implement a Blocking Step. Blocking is an essential procedure to saturate non-specific binding sites before introducing this compound[1][2]. This is typically done using a protein-based solution.
-
Step 2: Optimize Buffer Composition. The chemical environment can be modified to discourage non-specific molecular interactions[5].
-
Step 3: Re-evaluate Tissue Preparation. The fixation and processing protocol may need adjustment if NSB persists[6][15].
Guide 2: Addressing Poor Signal-to-Noise Ratio
A low signal-to-noise ratio can result from either weak specific binding or high non-specific binding. Once specific binding is confirmed, focus on reducing the "noise" from NSB.
-
Increase Wash Steps: Add extra or longer wash steps after incubation with this compound to help remove loosely bound molecules.
-
Add Surfactants to Wash Buffers: Including a low concentration of a non-ionic surfactant like Tween 20 in the wash buffer can help disrupt weak, hydrophobic interactions contributing to background noise[1][5].
Experimental Protocols
Protocol 1: Standard Protein Blocking
This protocol describes the use of Bovine Serum Albumin (BSA) or normal serum to block reactive sites in the tissue.
-
Rehydration & Permeabilization: Rehydrate paraffin-embedded tissue sections through a series of xylene and graded ethanol washes. If required by your protocol, perform antigen retrieval and permeabilization (e.g., with Triton-X or Tween).
-
Prepare Blocking Buffer: Prepare a solution of 1-5% (w/v) BSA or 10-20% normal serum in a suitable buffer (e.g., PBS)[2][16].
-
Incubation: Cover the tissue section with the blocking buffer and incubate for 30-60 minutes at room temperature in a humidified chamber.
-
Proceed with Staining: Gently blot the excess blocking buffer from the slide (do not wash) and proceed with the this compound incubation step[17].
Protocol 2: Buffer Optimization for NSB Reduction
This protocol provides a framework for adjusting your incubation and wash buffers.
-
Increase Ionic Strength: Prepare your this compound dilution buffer with an increased salt concentration. Test a range of NaCl concentrations (e.g., 150 mM, 300 mM, 500 mM) to find the optimal level that reduces charge-based NSB without disrupting specific binding[5][18].
-
Add a Non-Ionic Surfactant: To counter hydrophobic interactions, supplement your buffer with a non-ionic surfactant. A final concentration of 0.05% - 0.5% Tween 20 or Triton-X 100 is a common starting point[1][5].
-
Adjust pH: Evaluate the effect of buffer pH on non-specific binding. Test a range of pH values around the physiological standard (e.g., pH 6.8, 7.4, 8.0) to identify the pH that minimizes NSB[5][18].
-
Test Empirically: The ideal combination of salt, surfactant, and pH must be determined empirically for your specific tissue type and experimental conditions.
Data Presentation
Table 1: Common Blocking Agents for Tissue Applications
| Blocking Agent | Typical Concentration | Incubation Time | Notes |
| Bovine Serum Albumin (BSA) | 1 - 5% (w/v) | 30 - 60 min | A common and cost-effective protein blocker for saturating hydrophobic sites[2][5]. |
| Normal Serum | 5 - 20% (v/v) | 30 - 60 min | Contains a mixture of proteins that effectively block non-specific sites.[16] |
| Non-fat Dry Milk / Casein | 1 - 5% (w/v) | 30 - 60 min | An alternative protein-based blocker[2]. |
Table 2: Buffer Additives to Reduce Non-Specific Binding
| Additive | Working Concentration | Mechanism of Action | Reference |
| Sodium Chloride (NaCl) | 150 - 500 mM | Shields charged molecules, reducing ionic interactions. | [3][5] |
| Tween 20 / Triton-X 100 | 0.05 - 0.5% (v/v) | Non-ionic surfactants that disrupt hydrophobic interactions. | [1][5] |
Visualizations
Caption: Workflow for minimizing this compound non-specific binding.
Caption: Causes and mitigation of non-specific binding.
Caption: Troubleshooting decision tree for high background.
References
- 1. IHC Blocking | Proteintech Group [ptglab.com]
- 2. Blocking Strategies for IHC | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. nicoyalife.com [nicoyalife.com]
- 4. Misonidazole and other hypoxia markers: metabolism and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 6. THE COMBINED EFFECTS OF FORMALIN FIXATION AND INDIVIDUAL STEPS IN TISSUE PROCESSING ON IMMUNO-RECOGNITION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of histological processing on lectin binding patterns in oral mucosa and skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of lipophilicity on the affinity and nonspecific binding of iodinated benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. fda.gov [fda.gov]
- 12. Understanding and Controlling Non-Specific Binding in SPR Experiments - Amerigo Scientific [amerigoscientific.com]
- 13. researchgate.net [researchgate.net]
- 14. Validation of a sensitive bioanalytical method for metronidazole extraction from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of Fixation and Tissue Processing on Immunocytochemistry [leicabiosystems.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. biocompare.com [biocompare.com]
- 18. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
Technical Support Center: Optimizing LC Gradient for Misonidazole-d3 Separation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their liquid chromatography (LC) gradient for the separation of Misonidazole-d3.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an LC gradient for this compound separation?
A1: A good starting point for developing a separation method for this compound on a C18 column is a reversed-phase gradient.[1] Based on methods for similar nitroimidazole compounds, a gradient with water and acetonitrile (ACN), both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency for mass spectrometry (MS) detection, is recommended.[2]
A generic starting gradient can be found in the experimental protocols section below. It is crucial to perform a scouting gradient to determine the approximate elution conditions for this compound on your specific system.[3]
Q2: My this compound peak is co-eluting with the unlabeled Misonidazole. How can I improve the resolution?
A2: Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[4] To improve resolution between this compound and Misonidazole:
-
Decrease the gradient slope (make it shallower): A slower increase in the organic solvent percentage will provide more time for the two compounds to separate.
-
Optimize the temperature: Increasing the column temperature can sometimes improve separation efficiency.
-
Change the organic modifier: If using acetonitrile, trying methanol as the organic solvent, or a combination of both, can alter selectivity.
-
Adjust the mobile phase pH: While formic acid is common, slight adjustments to the pH can influence the ionization state and retention of the analytes, potentially improving separation.
Q3: I am observing poor peak shape (tailing or fronting) for my this compound peak. What are the possible causes and solutions?
A3: Poor peak shape can be caused by several factors:
-
Secondary interactions with the stationary phase: Misonidazole, being a basic compound, can interact with residual silanols on the silica-based stationary phase, leading to tailing. Using a low ionic strength buffer, like formic acid, can sometimes exacerbate this.[5]
-
Solution: Use a column with end-capping or a different stationary phase chemistry. Increasing the ionic strength of the mobile phase by adding a small amount of ammonium formate or ammonium acetate can also help.
-
-
Column overload: Injecting too much sample can lead to peak fronting.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Extra-column band broadening: This can be caused by excessive tubing length or dead volumes in the system.
-
Solution: Use tubing with a smaller internal diameter and ensure all fittings are properly connected to minimize dead volume.
-
Q4: My retention times for this compound are shifting between injections. What should I check?
A4: Retention time variability can be due to several issues:
-
Inadequate column equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A common rule of thumb is to equilibrate with at least 10 column volumes.
-
Pump performance: Inconsistent mobile phase composition from the pump can lead to shifting retention times. Check for leaks in the pump seals and ensure the pump is delivering a stable flow rate.
-
Mobile phase preparation: Inconsistent preparation of the mobile phase, including pH and solvent ratios, can cause variability. Prepare fresh mobile phase regularly.
-
Temperature fluctuations: Ensure the column compartment temperature is stable.
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| No Peak or Very Small Peak | - Incorrect injection volume- Detector issue- Sample degradation- Sample not eluting | - Verify injection volume and syringe/autosampler function- Check detector settings (e.g., wavelength for UV, MS parameters)- Prepare a fresh sample- Run a steep gradient (e.g., 5-95% organic) to see if the compound elutes |
| Split Peaks | - Column void or channeling- Partially plugged frit- Injector issue | - Replace the column- Reverse flush the column (if recommended by the manufacturer)- Inspect and clean the injector |
| High Backpressure | - Blockage in the system (e.g., guard column, column frit)- Precipitated buffer in the mobile phase- High mobile phase viscosity | - Replace the guard column or column- Filter the mobile phase and flush the system with a compatible solvent- Check the viscosity of your mobile phase; consider a different solvent or higher temperature |
| Baseline Noise or Drift | - Air bubbles in the system- Contaminated mobile phase or detector cell- Pump pulsation- Incomplete mobile phase mixing | - Degas the mobile phase and purge the pump- Flush the system and detector cell with a strong, compatible solvent- Check pump check valves- Ensure proper mobile phase mixing |
Experimental Protocols
Protocol 1: General Purpose Scouting Gradient for this compound
This protocol provides a starting point for method development.
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Gradient Program:
| Time (min) | %B |
| 0.0 | 5 |
| 1.0 | 5 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 5 |
| 12.0 | 5 |
Protocol 2: Optimized Gradient for Improved Resolution
This protocol is an example of a shallower gradient to improve the separation of closely eluting compounds.
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 45 °C
-
Injection Volume: 2 µL
-
Gradient Program:
| Time (min) | %B |
| 0.0 | 10 |
| 15.0 | 40 |
| 16.0 | 95 |
| 18.0 | 95 |
| 18.1 | 10 |
| 20.0 | 10 |
Visualizations
Caption: Workflow for LC gradient optimization.
Caption: Decision tree for troubleshooting common LC issues.
References
- 1. Simultaneous determination of misonidazole and desmethylmisonidazole in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A rapid and sensitive determination of hypoxic radiosensitizer agent nimorazole in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. littlemsandsailing.com [littlemsandsailing.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Navigating Misonidazole-d3 Experiments: A Technical Support Guide to Reducing Variability
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and reducing variability in experiments involving Misonidazole-d3. This guide offers detailed FAQs, troubleshooting advice, experimental protocols, and data-driven insights to ensure more consistent and reliable results.
Misonidazole and its deuterated analog, this compound, are crucial tools in hypoxia research and as internal standards in bioanalytical studies. However, the sensitivity of these compounds to various experimental parameters can lead to significant variability. This resource aims to address these challenges directly, empowering researchers to optimize their experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its primary applications?
A1: this compound is a deuterated form of Misonidazole, a 2-nitroimidazole compound. Its primary applications are:
-
Internal Standard in Mass Spectrometry: Due to its structural similarity and mass difference from Misonidazole, it is an ideal internal standard for quantitative bioanalysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It helps to correct for variability during sample preparation and analysis.[1][2]
-
Hypoxia Research: Like its non-deuterated counterpart, this compound can be used as a probe for detecting hypoxic cells in tumors and as a radiosensitizer, making cancer cells more susceptible to radiation therapy under low-oxygen conditions.[3]
Q2: What is the mechanism of action of Misonidazole in hypoxic cells?
A2: Under hypoxic (low oxygen) conditions, the nitro group of Misonidazole is reduced by cellular nitroreductases. This reduction forms reactive nitroso and hydroxylamine intermediates. These reactive species can covalently bind to cellular macromolecules, including DNA, leading to cytotoxicity and radiosensitization. In the presence of oxygen, the initial radical anion is rapidly re-oxidized back to the parent compound, preventing the formation of toxic intermediates and conferring selectivity for hypoxic cells.
Q3: Why am I seeing significant variability when using this compound as an internal standard?
A3: Variability when using deuterated internal standards like this compound can arise from several sources:
-
Deuterium Isotope Effect: The substitution of hydrogen with deuterium can sometimes lead to slight differences in chromatographic retention times and extraction recoveries between the analyte and the internal standard.[1]
-
Matrix Effects: Components in the biological sample (e.g., plasma, urine) can enhance or suppress the ionization of the analyte and/or the internal standard in the mass spectrometer, leading to inaccurate quantification.[4]
-
Stability: Deuterated standards can sometimes undergo H/D exchange, where a deuterium atom is replaced by a hydrogen atom, especially in acidic or basic solutions.[5]
-
Ionization Competition: High concentrations of the analyte can suppress the ionization of the internal standard, and vice-versa.[1]
Q4: How do environmental and cellular factors affect Misonidazole's efficacy in hypoxia studies?
A4: Several factors can influence the effectiveness of Misonidazole, leading to experimental variability:
-
Oxygen Concentration: The cytotoxic and radiosensitizing effects of Misonidazole are highly dependent on the level of hypoxia. A more stringent level of hypoxia is required for chemosensitization than for radiosensitization.[6][7]
-
pH: Acidic conditions can reduce the cytotoxicity and radiosensitizing ability of Misonidazole.[8][9]
-
Temperature: Elevated temperatures can increase the cytotoxicity of Misonidazole, but this effect may be diminished under acidic conditions.[8]
-
Cellular Thiol Levels: Intracellular glutathione (GSH) can detoxify the reactive intermediates of Misonidazole. Depletion of GSH can enhance Misonidazole's cytotoxicity and radiosensitizing effects.[6][8][9]
Troubleshooting Guides
Issue 1: Poor Reproducibility in this compound Internal Standard Quantification
| Symptom | Possible Cause | Troubleshooting Step |
| Inconsistent peak area ratios (Analyte/IS) across replicates. | Matrix Effects: Differential ion suppression or enhancement between the analyte and this compound. | 1. Optimize Sample Preparation: Employ a more rigorous extraction method (e.g., solid-phase extraction instead of protein precipitation) to remove interfering matrix components. 2. Modify Chromatography: Adjust the LC gradient to better separate the analyte and internal standard from co-eluting matrix components.[4] 3. Evaluate Different Matrices: Test for matrix effects in at least six different lots of the biological matrix. |
| This compound peak area is highly variable or unexpectedly low. | Inconsistent Extraction Recovery: Differences in the extraction efficiency of this compound compared to the analyte. | 1. Validate Extraction Procedure: Ensure the chosen extraction method provides consistent and reproducible recovery for both the analyte and the internal standard. 2. Check for H/D Exchange: Assess the stability of this compound in all solutions and storage conditions to ensure deuterium atoms are not being exchanged for protons.[5] |
| Shift in this compound retention time. | Deuterium Isotope Effect: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts. | 1. Confirm Co-elution: Ensure that the peak integration windows for both the analyte and internal standard are appropriate. 2. Use a 13C-labeled Standard: If the isotope effect is significant, consider using a 13C-labeled internal standard, which is less prone to chromatographic shifts. |
Issue 2: Inconsistent Efficacy of Misonidazole in Hypoxia Experiments
| Symptom | Possible Cause | Troubleshooting Step |
| High variability in cell killing or radiosensitization between experiments. | Inconsistent Hypoxia Levels: The level of oxygen is critical for Misonidazole's activity. Minor variations can lead to large differences in effect. | 1. Calibrate Hypoxia Chamber: Regularly calibrate and monitor the oxygen levels in your hypoxia chamber or incubator. 2. Standardize Cell Seeding Density: High cell density can lead to the rapid development of hypoxia, affecting the timing and extent of drug activation. |
| Lower than expected cytotoxicity or radiosensitization. | Suboptimal pH or High Thiol Content: Acidic pH reduces Misonidazole's efficacy, and high levels of intracellular glutathione (GSH) can neutralize its reactive metabolites. | 1. Monitor and Control Media pH: Ensure the pH of the cell culture medium is maintained within the optimal range (typically 7.2-7.4).[8] 2. Measure Cellular GSH: If variability persists, measure the baseline GSH levels in your cell line. 3. Consider GSH Depletion: For mechanistic studies, you can use buthionine sulfoximine (BSO) to deplete intracellular GSH and observe the effect on Misonidazole's activity.[6][10][11] |
| No significant difference between normoxic and hypoxic treatment groups. | Drug Instability or Inactivity: The Misonidazole stock solution may have degraded. | 1. Prepare Fresh Stock Solutions: Prepare Misonidazole stock solutions fresh for each experiment. 2. Verify Drug Activity: Test the activity of your Misonidazole stock on a well-characterized sensitive cell line. |
Data Presentation: Factors Influencing Misonidazole Efficacy
Table 1: Effect of pH on Misonidazole Radiosensitization
| Extracellular pH (pHe) | Misonidazole Concentration | Sensitizer Enhancement Ratio (SER) | Cell Line |
| 7.40 | 1 mM | 2.10 +/- 0.18 | FSaIIC |
| 6.45 | 1 mM | 1.90 +/- 0.14 | FSaIIC |
| 7.40 | 5 mM | 2.50 +/- 0.16 | FSaIIC |
| 6.45 | 5 mM | 2.30 +/- 0.14 | FSaIIC |
| Data summarized from reference[9]. The SER is a measure of how much more effective radiation is in the presence of the sensitizer. |
Table 2: Effect of Temperature and pH on Misonidazole Cytotoxicity
| Temperature | pH | Condition | Cytotoxicity | Cell Line |
| 37°C | 7.40 | Hypoxic vs. Euoxic | 1.5- to 2-fold more toxic in hypoxia | FSaIIC |
| 42°C | 7.40 | Hypoxic & Euoxic | < 2-fold increase vs. 37°C | FSaIIC |
| 43°C | 7.40 | Hypoxic & Euoxic | < 2-fold increase vs. 37°C | FSaIIC |
| 37°C | 6.45 | Hypoxic & Euoxic | Less cytotoxic than at pH 7.40 | FSaIIC |
| 42°C / 43°C | 6.45 | Hypoxic & Euoxic | No significant increase over hyperthermia alone | FSaIIC |
| Data summarized from reference[8]. |
Table 3: Oxygen Dependence of Misonidazole-Induced Sensitization
| Sensitization Type | Oxygen Concentration for Half-Maximal Effect (K-factor) | Cell Line |
| Radiosensitization | ~4776 ppm | V-79 |
| Chemosensitization (with melphalan) | ~400 ppm | V-79 |
| Data summarized from reference[6][7]. This demonstrates that chemosensitization requires a more stringently hypoxic environment. |
Table 4: Effect of Glutathione (GSH) Depletion on Misonidazole Efficacy
| Cell Treatment | Effect on Cellular GSH | Impact on Misonidazole Efficacy | Cell Line |
| Diethylmaleate Pretreatment | Substantial Depletion | Decreased shoulder on the survival curve (increased cytotoxicity) | CHO |
| Buthionine Sulfoximine (BSO) Pretreatment | Depletion to < 5% of control | Misonidazole appeared 13.5 times more efficient as a radiosensitizer | V79-379A |
| BSO (10 µmol/g x 3) | Significant Reduction | Cell-line dependent increase in MISO-induced radiosensitization | Human tumor xenografts |
| Data summarized from references[8][11][12]. |
Experimental Protocols
Protocol 1: General Procedure for Inducing Hypoxia in Cell Culture
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of the experiment.
-
Incubation: Allow cells to attach and grow under standard cell culture conditions (e.g., 37°C, 5% CO2, 95% humidity).
-
Hypoxia Induction (Gas-Controlled Incubator): a. Transfer the culture plates to a hypoxic incubator with controlled oxygen levels. b. Set the oxygen level to the desired concentration (typically ≤ 2%). c. Incubate for the desired duration (e.g., 4-8 hours for maximum HIF-1α induction).[13]
-
Hypoxia Induction (Hypoxia Chamber): a. Place the culture plates inside the hypoxia chamber. An optional dish of sterile water can be included to maintain humidity. b. Seal the chamber and purge with a pre-mixed gas (e.g., 94% N2, 5% CO2, 1% O2) for a specified time (e.g., 4 minutes at 20 PSI).[4] c. Clamp the tubing to seal the chamber and place it in a standard incubator.
-
Drug Treatment: Add Misonidazole to the culture medium at the desired concentration either before or during the hypoxic incubation, depending on the experimental design.
-
Post-Hypoxia Processing: After the incubation period, process the cells for downstream analysis (e.g., viability assays, protein extraction, irradiation) as quickly as possible to minimize reoxygenation.
Protocol 2: Bioanalytical Method for Misonidazole Quantification in Plasma using this compound (LC-MS/MS)
This is a general protocol adapted from methods for similar compounds and should be validated for your specific application.
-
Sample Preparation (Protein Precipitation): a. To 100 µL of plasma sample, standard, or quality control, add 20 µL of this compound internal standard working solution (concentration to be optimized). b. Add 300 µL of acetonitrile to precipitate proteins. c. Vortex for 1 minute. d. Centrifuge at 13,000 x g for 10 minutes at 4°C. e. Transfer the supernatant to a new tube for analysis.[14]
-
UPLC-MS/MS Conditions (Example):
-
Column: ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 100 mm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.25 mL/min
-
Gradient: Optimize to achieve separation of Misonidazole and this compound from matrix components.
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Misonidazole: To be determined (e.g., based on fragmentation patterns)
-
This compound: To be determined (parent and product ions will be shifted by +3 Da)
-
-
This is an example; specific parameters need to be optimized.[15][16]
-
-
Method Validation: Validate the method according to regulatory guidelines (e.g., FDA or EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effects, and stability.[10][11][17]
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Bioreductive activation of Misonidazole under hypoxic vs. normoxic conditions.
Caption: Workflow for Misonidazole quantification using this compound as an internal standard.
Caption: Logical workflow for bioanalytical method validation.
References
- 1. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 2. fda.gov [fda.gov]
- 3. Misonidazole and other hypoxia markers: metabolism and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Misonidazole-glutathione conjugates in CHO cells (Journal Article) | OSTI.GOV [osti.gov]
- 6. Glutathione depletion, radiosensitization, and misonidazole potentiation in hypoxic Chinese hamster ovary cells by buthionine sulfoximine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Depletion of glutathione in vivo as a method of improving the therapeutic ratio of misonidazole and SR 2508 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of glutathione in the hypoxic cell cytotoxicity of misonidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Misonidazole hypoxic cytotoxicity and chemosensitization in two cell lines with different intracellular glutathione levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhancement of misonidazole radiosensitization by buthionine sulphoximine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of glutathione depletion by buthionine sulfoximine on radiosensitization by oxygen and misonidazole in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Influence of buthionine sulfoximine and misonidazole on glutathione level and radiosensitivity of human tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The demonstration of in vivo misonidazole tumour toxicity using post radiation hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. Development of a UPLC-MS/MS method for quantitation of metronidazole and 2-hydroxy metronidazole in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development and validation of an UPLC-MS/MS method for simultaneous determination of fifteen targeted anti-cancer drugs in human plasma and its application in therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
Navigating the Synthesis of High-Purity Misonidazole-d3: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of high-purity Misonidazole-d3. The information is designed to assist researchers in optimizing their experimental protocols and achieving desired product quality.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, which is typically prepared in a two-step process: the deuteration of 2-nitroimidazole followed by its alkylation to yield this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Deuterium Incorporation in 2-Nitroimidazole-d3 | - Inefficient hydrogen-isotope exchange. - Insufficient reaction time or temperature. - Inactive or insufficient catalyst. - Presence of excess protic solvents (e.g., H₂O). | - Ensure the use of a suitable catalyst for hydrogen-isotope exchange on N-heterocycles, such as a ruthenium or iridium complex. - Increase the reaction temperature and/or prolong the reaction time. Monitor the reaction progress by NMR or mass spectrometry. - Use freshly prepared or properly stored catalyst. Increase the catalyst loading if necessary. - Use anhydrous solvents and reagents. Dry D₂O and other reagents before use. |
| Incomplete Alkylation of 2-Nitroimidazole-d3 | - Low reactivity of the alkylating agent. - Suboptimal reaction conditions (temperature, base, solvent). - Steric hindrance. | - Use a more reactive alkylating agent, such as 1-chloro-3-methoxy-2-propanol or glycidyl methyl ether. - Screen different bases (e.g., K₂CO₃, NaH) and solvents (e.g., DMF, acetonitrile) to find the optimal conditions. - Consider a two-step approach: reaction with epichlorohydrin followed by methoxide displacement. |
| Formation of Side Products | - Over-alkylation: Dialkylation of the imidazole ring. - Ring-opening of epoxide: Formation of isomeric diol impurities if starting with an epoxide. - Decomposition: Degradation of the nitroimidazole ring under harsh basic or high-temperature conditions. | - Use a stoichiometric amount of the alkylating agent. - Control the reaction temperature carefully. - Employ milder reaction conditions and monitor the reaction closely to avoid prolonged reaction times. |
| Difficult Purification of this compound | - Co-elution of impurities with the desired product. - Low yield after purification. | - Utilize high-performance liquid chromatography (HPLC) with a suitable stationary phase (e.g., C18) and mobile phase gradient. - Consider alternative purification techniques such as flash column chromatography with a different solvent system or recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for introducing deuterium into the Misonidazole structure?
A1: The most common and efficient method is a two-step synthesis. First, the commercially available starting material, 2-nitroimidazole, undergoes hydrogen-isotope exchange to introduce deuterium atoms onto the imidazole ring, yielding 2-nitroimidazole-d3. This is typically achieved by heating 2-nitroimidazole in deuterium oxide (D₂O) in the presence of a suitable catalyst. Subsequently, the deuterated 2-nitroimidazole-d3 is alkylated to produce this compound.
Q2: What are the expected major impurities in the synthesis of this compound?
A2: Potential impurities can arise from both the deuteration and alkylation steps:
-
Partially deuterated 2-nitroimidazole: Incomplete hydrogen-isotope exchange can lead to a mixture of deuterated species.
-
Unreacted 2-nitroimidazole-d3: Incomplete alkylation will result in the starting material carrying through to the final product.
-
Isomeric byproducts: If using an epoxide for alkylation, ring-opening at the less substituted carbon can lead to the formation of a structural isomer.
-
Dialkylated products: A second alkyl group may attach to the other nitrogen of the imidazole ring.
Q3: Which analytical techniques are recommended for purity assessment of this compound?
A3: A combination of techniques is recommended for comprehensive purity analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ²H): To confirm the positions and extent of deuterium incorporation.
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic distribution of the final product and to identify impurities.
-
High-Performance Liquid Chromatography (HPLC): To determine the chemical purity and quantify impurities.
Experimental Protocols
Step 1: Synthesis of 2-Nitroimidazole-d3 via Hydrogen-Isotope Exchange
Materials:
-
2-Nitroimidazole
-
Deuterium Oxide (D₂O, 99.9 atom % D)
-
Ruthenium on carbon (Ru/C) catalyst (or other suitable HIE catalyst)
-
Anhydrous solvent (e.g., dioxane-d8)
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere (e.g., argon), combine 2-nitroimidazole and the Ru/C catalyst.
-
Add D₂O and the anhydrous co-solvent.
-
Heat the mixture to reflux and stir vigorously for 24-48 hours.
-
Monitor the reaction progress by ¹H NMR by taking aliquots, removing the solvent, and redissolving in a protic solvent to observe the disappearance of the imidazole ring protons.
-
Upon completion, cool the reaction mixture and filter to remove the catalyst.
-
Remove the D₂O and solvent under reduced pressure to obtain the crude 2-nitroimidazole-d3. The product can be further purified by recrystallization if necessary.
Step 2: Synthesis of this compound
Materials:
-
2-Nitroimidazole-d3 (from Step 1)
-
1-Chloro-3-methoxy-2-propanol
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere, dissolve 2-nitroimidazole-d3 in anhydrous DMF.
-
Add potassium carbonate to the solution.
-
Add 1-chloro-3-methoxy-2-propanol dropwise to the stirring suspension.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture and pour it into cold water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or preparative HPLC to obtain high-purity this compound.
Visualizing the Synthesis Workflow
The following diagrams illustrate the key steps and logical flow of the this compound synthesis.
Caption: Overall workflow for the synthesis of high-purity this compound.
Caption: A logical troubleshooting guide for addressing low purity issues.
Overcoming poor tissue penetration of Misonidazole-d3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the challenges associated with the poor tissue penetration of Misonidazole-d3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Misonidazole?
This compound is a deuterated analog of Misonidazole, a 2-nitroimidazole compound investigated as a radiosensitizer for hypoxic tumor cells.[1][2] The "d3" indicates that three hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen.[3][4] This substitution can alter the drug's pharmacokinetic profile, potentially by slowing down its metabolism and altering its clearance, but it does not fundamentally change its mechanism of action or its physicochemical properties related to tissue penetration.[3][4][5][6]
Q2: Why is poor tissue penetration a significant issue for this compound?
Effective tissue penetration is crucial for any therapeutic agent to reach its target site in sufficient concentrations.[7] For this compound, which targets hypoxic tumor cells, poor penetration into solid tumors can significantly limit its efficacy as a radiosensitizer.[8] This can lead to suboptimal therapeutic outcomes in preclinical and clinical studies.[9]
Q3: What are the primary strategies to overcome the poor tissue penetration of this compound?
Several strategies can be employed to enhance the delivery of this compound to target tissues:
-
Prodrug Formulations: Misonidazole itself can be considered a hypoxia-activated prodrug, as it is selectively reduced in hypoxic environments to form cytotoxic agents.[10][11] Further modifications to create more sophisticated prodrugs can improve its targeting and release characteristics.[12][13][14]
-
Nanoparticle and Liposomal Delivery Systems: Encapsulating this compound in nanoparticles or liposomes can improve its pharmacokinetic profile and accumulation in tumors.[8][15] These carrier systems can be designed to be responsive to the tumor microenvironment, further enhancing targeted delivery.[16]
-
Structural Modifications: While deuteration in this compound primarily affects its metabolism, other structural modifications could be explored to improve its lipophilicity and, consequently, its ability to cross cell membranes.
Q4: How does the hypoxic tumor microenvironment influence the action of this compound?
The hypoxic (low oxygen) nature of solid tumors is central to the mechanism of action of this compound.[10][11] In hypoxic conditions, the nitro group of Misonidazole is reduced by cellular reductases to form reactive nitroso and hydroxylamine intermediates.[17][18] These reactive species can covalently bind to cellular macromolecules, leading to cytotoxicity and radiosensitization.[19] In well-oxygenated tissues, the reduced Misonidazole is rapidly re-oxidized back to its original form, preventing the formation of toxic metabolites and conferring selectivity for hypoxic cells.[17]
Troubleshooting Guide
Problem 1: Inconsistent or low concentrations of this compound observed in tumor tissue in animal models.
-
Possible Cause: Poor bioavailability or rapid clearance of the drug.
-
Troubleshooting Steps:
-
Optimize the Route of Administration: While oral administration is convenient, intraperitoneal or intravenous injections might lead to higher and more consistent plasma concentrations.[1][20]
-
Evaluate Different Formulations: Consider using a nanoparticle or liposomal formulation to improve the drug's circulation time and tumor accumulation.[8]
-
Assess Drug Stability: Ensure that the drug is stable in the vehicle used for administration and under the storage conditions.[21]
-
Problem 2: High variability in experimental results between different animal subjects.
-
Possible Cause: Inconsistent tumor hypoxia or physiological differences between animals.
-
Troubleshooting Steps:
-
Verify Tumor Hypoxia: Use a hypoxia marker to confirm the presence and extent of hypoxia in the tumors of your animal model.[19]
-
Standardize Animal Models: Ensure that the animals used are of a similar age, weight, and health status to minimize physiological variability.
-
Increase Sample Size: A larger number of animals per group can help to reduce the impact of individual variability on the overall results.
-
Problem 3: Difficulty in detecting and quantifying this compound and its metabolites in tissue samples.
-
Possible Cause: Inadequate analytical methodology or sample degradation.
-
Troubleshooting Steps:
-
Use a Sensitive Analytical Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for quantifying drugs and their metabolites in biological samples.[22]
-
Optimize Sample Preparation: Ensure that the extraction method is efficient and does not lead to the degradation of the analytes.[21]
-
Proper Sample Storage: Store tissue samples at -80°C to minimize enzymatic degradation of the drug and its metabolites.[21]
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Misonidazole in C3H Mice
| Parameter | Intravenous/Intraperitoneal Administration | Oral Administration |
| Apparent Half-life | 1.0 - 1.5 hours | 2.0 - 6.0 hours |
| Initial Drug Levels | - | One-third lower than IV/IP |
Data adapted from Chin, J.B. & Rauth, A.M. (1981). Radiation Research, 86(2), 341-357.[1][20][23]
Table 2: Tissue Distribution of Misonidazole in Humans (% of Blood Level)
| Tissue Type | Concentration Range |
| Various Tumors | 50 - 70% |
| Adjacent Normal Tissues | 50 - 70% |
| Necrotic Cyst Fluid (Tumor Center) | 90 - 100% |
| Brain Tumors | 50 - 70% |
Data adapted from Ash, D. V., Smith, M. R., & Bugden, R. D. (1979). British Journal of Cancer, 39(5), 503–509.[24]
Experimental Protocols
Protocol 1: Assessment of this compound Tissue Penetration using In Vivo Microdialysis
This protocol outlines the use of microdialysis to measure unbound this compound concentrations in the interstitial fluid of tumor and muscle tissue in a murine model.
-
Animal Preparation:
-
Anesthetize the tumor-bearing mouse according to approved institutional animal care and use committee protocols.
-
Surgically implant microdialysis probes into the center of the tumor and into a non-tumor-bearing muscle (e.g., gastrocnemius) for comparison.
-
-
Probe Perfusion:
-
Perfuse the probes with a sterile physiological solution (e.g., Ringer's solution) at a low, constant flow rate (e.g., 0.5-2.0 µL/min).
-
-
Drug Administration:
-
Administer this compound to the animal via the desired route (e.g., intravenous, intraperitoneal, or oral).
-
-
Sample Collection:
-
Collect the dialysate fractions at regular intervals (e.g., every 20-30 minutes) for a predetermined period (e.g., 4-6 hours).
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the dialysate samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the unbound drug concentration in the tissue by correcting for the in vivo recovery of the microdialysis probe.
-
Compare the concentration-time profiles of this compound in the tumor and muscle tissue.
-
Protocol 2: Preparation and Evaluation of Liposomal this compound
This protocol describes a general method for encapsulating this compound into liposomes and evaluating their in vitro and in vivo performance.
-
Liposome Preparation (Thin-Film Hydration Method):
-
Dissolve lipids (e.g., DSPC, Cholesterol, and DSPE-PEG) in an organic solvent (e.g., chloroform).
-
Evaporate the solvent under reduced pressure to form a thin lipid film.
-
Hydrate the lipid film with an aqueous solution of this compound.
-
Extrude the resulting liposome suspension through polycarbonate membranes of defined pore size to obtain unilamellar vesicles of a specific size.
-
-
Characterization of Liposomes:
-
Determine the particle size and zeta potential using dynamic light scattering.
-
Measure the encapsulation efficiency by separating the free drug from the liposomes (e.g., by dialysis or size exclusion chromatography) and quantifying the drug in each fraction.
-
-
In Vitro Drug Release:
-
Incubate the liposomal this compound in a release medium (e.g., phosphate-buffered saline with or without serum) at 37°C.
-
At various time points, collect samples and measure the amount of released drug.
-
-
In Vivo Evaluation:
-
Administer the liposomal this compound to tumor-bearing animals.
-
At selected time points, collect blood and tissue samples.
-
Extract and quantify the concentration of this compound in the samples to determine the pharmacokinetic profile and tissue distribution.
-
Visualizations
Caption: Mechanism of hypoxia-selective activation of Misonidazole.
Caption: Experimental workflow for assessing this compound tissue penetration.
References
- 1. Metabolism and pharmacokinetics of the hypoxic cell radiosensitizer and cytotoxic agent, misonidazole, in C3H mice (Journal Article) | OSTI.GOV [osti.gov]
- 2. Misonidazole - Wikipedia [en.wikipedia.org]
- 3. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bioscientia.de [bioscientia.de]
- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tissue penetration – REVIVE [revive.gardp.org]
- 8. Fundamentals to clinical application of nanoparticles in cancer immunotherapy and radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Failure of misonidazole-sensitized radiotherapy to impact upon outcome among stage III-IV squamous cancers of the head and neck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. Prodrug strategies for targeted therapy triggered by reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Strategies for the development of stimuli-responsive small molecule prodrugs for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hypoxia-Activated Theragnostic Prodrugs (HATPs): Current State and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Misonidazole and other hypoxia markers: metabolism and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. meridian.allenpress.com [meridian.allenpress.com]
- 21. Current Protocols in Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Drug Concentration Asymmetry in Tissues and Plasma for Small Molecule–Related Therapeutic Modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The metabolism and pharmacokinetics of the hypoxic cell radiosensitizer and cytotoxic agent, misonidazole, in C3H mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Distribution of misonidazole in human tumours and normal tissues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Detecting Misonidazole-d3 Adducts
Welcome to the technical support center for the detection of Misonidazole-d3 adducts. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to refine your experimental methods.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for detecting this compound adducts?
A1: The two primary methods for detecting this compound adducts are immunohistochemistry (IHC) and mass spectrometry (MS). IHC is used for visualizing the spatial distribution of adducts in tissue sections, while MS-based methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are employed for the identification and quantification of adducts in biological samples.
Q2: I am observing high background staining in my immunohistochemistry (IHC) experiment. What are the possible causes and solutions?
A2: High background staining in IHC can arise from several factors. Common causes include insufficient blocking, inappropriate antibody concentrations, or endogenous enzyme activity. To troubleshoot this, consider the following:
-
Blocking: Ensure you are using a suitable blocking serum, typically from the same species as the secondary antibody was raised in.
-
Antibody Concentration: Titrate your primary and secondary antibodies to find the optimal dilution that provides a strong signal without increasing background.
-
Endogenous Peroxidase Quenching: If using a horseradish peroxidase (HRP)-conjugated secondary antibody, pre-treat your tissue sections with a hydrogen peroxide solution to quench endogenous peroxidase activity.[1]
-
Washing Steps: Increase the duration and number of wash steps to remove unbound antibodies effectively.[1]
Q3: My mass spectrometry results for this compound adducts are not reproducible. What should I check?
A3: Lack of reproducibility in MS analysis of this compound adducts can be due to variability in sample preparation, instrument performance, or data analysis. Key areas to investigate include:
-
Sample Preparation: Consistency in sample clean-up and digestion is crucial. Utilize a standardized protocol for protein or DNA extraction and enzymatic digestion.[2][3] The use of deuterated internal standards, such as this compound labeled standards, can help to normalize for variations in sample processing and instrument response.[4]
-
Instrument Calibration: Regularly calibrate your mass spectrometer to ensure mass accuracy and sensitivity.
-
Chromatography: Poor chromatographic separation can lead to ion suppression and inconsistent quantification. Optimize your liquid chromatography method to ensure good peak shape and resolution.
-
Data Analysis: Use a consistent and validated data analysis workflow. For quantitative analysis, ensure that you are using the correct precursor and product ion transitions for your this compound adducts.
Troubleshooting Guides
Immunohistochemistry (IHC) Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| No or Weak Staining | Incorrect primary antibody dilution. | Optimize the primary antibody concentration by testing a range of dilutions. |
| Ineffective antigen retrieval. | Experiment with different antigen retrieval methods (heat-induced or enzymatic) and buffers. | |
| Primary antibody from the same species as the sample (e.g., mouse antibody on mouse tissue). | Use a specialized mouse-on-mouse blocking reagent or choose a primary antibody from a different species. | |
| Tissue over-fixation. | Adjust fixation time and ensure the use of fresh fixative. | |
| High Background | Non-specific antibody binding. | Increase the concentration and/or duration of the blocking step.[1] |
| Endogenous peroxidase or phosphatase activity. | Include a peroxidase or phosphatase quenching step in your protocol.[1] | |
| Hydrophobic interactions. | Add a detergent like Tween-20 to your wash buffers. | |
| Non-specific Staining | Cross-reactivity of the secondary antibody. | Use a pre-adsorbed secondary antibody to minimize cross-reactivity. |
| Presence of endogenous biotin (if using an avidin-biotin system). | Incorporate an avidin-biotin blocking step.[5] |
Mass Spectrometry (MS) Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low Signal Intensity | Inefficient ionization of the adduct. | Optimize ion source parameters (e.g., spray voltage, gas flow, temperature). Consider using a different ionization source if available. |
| Poor fragmentation of the precursor ion. | Optimize the collision energy for the specific this compound adduct. | |
| Sample loss during preparation. | Minimize the number of sample preparation steps and use low-binding tubes and plates.[2][6][7] | |
| High Chemical Noise | Contaminants from solvents or reagents. | Use high-purity solvents and reagents (LC-MS grade). |
| Matrix effects from the biological sample. | Improve sample clean-up using solid-phase extraction (SPE) or other purification techniques.[3] | |
| Inconsistent Quantification | Variability in sample preparation. | Use a robust and standardized protocol with internal standards for normalization.[4] |
| Inconsistent instrument performance. | Regularly perform system suitability tests and calibrations. |
Experimental Protocols
General Protocol for Immunohistochemical Staining of this compound Adducts in Paraffin-Embedded Tissues
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 2 minutes each).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a suitable buffer (e.g., citrate buffer, pH 6.0) and heating in a microwave, pressure cooker, or water bath.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking (for HRP-based detection):
-
Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.[1]
-
Rinse with wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature to block non-specific binding sites.
-
-
Primary Antibody Incubation:
-
Dilute the anti-Misonidazole primary antibody in blocking solution to its optimal concentration.
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides with wash buffer (3 x 5 minutes).
-
Incubate with a biotinylated or enzyme-conjugated secondary antibody for 1-2 hours at room temperature.
-
-
Detection:
-
If using a biotinylated secondary antibody, wash and then incubate with an avidin-biotin-enzyme complex.
-
Wash slides and apply the appropriate chromogenic substrate (e.g., DAB for HRP) until the desired color intensity develops.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
General Workflow for LC-MS/MS-based Detection of this compound Protein Adducts
-
Protein Extraction and Digestion:
-
Extract total protein from cells or tissues.
-
Perform a buffer exchange to a denaturing buffer (e.g., 8 M urea).
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide (IAA).
-
Digest proteins into peptides using an enzyme such as trypsin.
-
-
Peptide Cleanup and Fractionation:
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.
-
For complex samples, consider offline high-pH reversed-phase fractionation to reduce sample complexity.
-
-
LC-MS/MS Analysis:
-
Reconstitute peptides in an appropriate solvent (e.g., 0.1% formic acid in water).
-
Inject the sample onto a reversed-phase analytical column coupled to a tandem mass spectrometer.
-
Separate peptides using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
Acquire mass spectra in a data-dependent or data-independent acquisition mode. For targeted analysis, set up a multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) method using the specific precursor and fragment ion masses for the expected this compound adducted peptides.
-
-
Data Analysis:
-
Use appropriate software to search the acquired MS/MS spectra against a protein database to identify peptides and proteins.
-
For adduct identification, perform an open modification search or a targeted search for the specific mass shift corresponding to the this compound adduct.
-
Quantify the adducted peptides relative to an internal standard or a non-adducted peptide from the same protein.
-
Data Presentation
Table 1: Hypothetical Mass Transitions for Targeted LC-MS/MS Analysis of a this compound Adducted Peptide
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound adducted peptide (e.g., on Cys) | [Calculated m/z] | [Fragment 1 m/z] | [Optimized value] |
| [Fragment 2 m/z] | [Optimized value] | ||
| Internal Standard (Stable Isotope Labeled Peptide) | [Calculated m/z] | [Fragment 1 m/z] | [Optimized value] |
| [Fragment 2 m/z] | [Optimized value] |
Note: The specific m/z values and collision energies need to be determined empirically for each this compound adducted peptide of interest.
Visualization of Related Cellular Pathways
Misonidazole adducts form under hypoxic conditions. While a direct signaling pathway initiated by the adducts themselves is not well-characterized, their formation is a marker of a hypoxic cellular state, which triggers the well-established Hypoxia-Inducible Factor (HIF) signaling pathway.
Caption: Hypoxia-Inducible Factor (HIF) signaling pathway activated under low oxygen conditions.
References
- 1. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Misonidazole and other hypoxia markers: metabolism and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunohistochemistry (IHC) Methods and Techniques - IHC WORLD [ihcworld.com]
- 5. Mechanism of misonidazole-linked cytotoxicity and altered radiation response: role of cellular thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Misonidazole - Wikipedia [en.wikipedia.org]
- 7. Hypoxia-inducible transcription factors: architects of tumorigenesis and targets for anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle for Hypoxia Quantification: Misonidazole-d3 vs. Pimonidazole
For researchers, scientists, and drug development professionals navigating the complex landscape of tumor microenvironment analysis, the accurate quantification of tumor hypoxia is paramount. This guide provides a comprehensive comparison of two key players in this field: Misonidazole-d3 and Pimonidazole. We delve into their mechanisms, experimental protocols, and performance, supported by available data, to empower informed decisions in your research.
Executive Summary
Both Misonidazole and Pimonidazole are 2-nitroimidazole-based compounds that are reductively activated under hypoxic conditions, forming adducts with cellular macromolecules. This shared mechanism allows for their use as markers to identify and quantify hypoxic regions within tumors. Pimonidazole has become a widely adopted standard for immunohistochemical and flow cytometric detection of hypoxia due to the commercial availability of a specific and high-affinity monoclonal antibody. In contrast, while Misonidazole has a longer history in hypoxia research, its utility for immunohistochemistry has been hampered by the lack of a sufficiently high-affinity antibody for its detection[1]. The deuterated form, this compound, suggests a primary application in mass spectrometry-based detection, offering a distinct analytical approach. This guide will explore these differences in detail.
Data Presentation
Due to a scarcity of direct comparative studies focused on this compound versus Pimonidazole for non-PET-based tumor hypoxia quantification, the following tables summarize key characteristics and available data for each compound individually.
Table 1: General Characteristics of Misonidazole and Pimonidazole
| Feature | Misonidazole | Pimonidazole |
| Chemical Class | 2-Nitroimidazole | 2-Nitroimidazole |
| Primary Detection Method | Historically: Autoradiography (radiolabeled forms)[2]. Currently: PET imaging ([18F]FMISO)[3][4]. This compound implies mass spectrometry. | Immunohistochemistry (IHC), Flow Cytometry, ELISA, Mass Spectrometry Imaging[5][6][7]. |
| Antibody Availability | Lacks a high-affinity antibody for IHC detection[1]. | Widely available high-affinity monoclonal antibodies[8]. |
| Oxygen Sensitivity | Forms adducts at pO2 levels relevant to radiobiological hypoxia[9]. | Forms adducts at pO2 levels below approximately 1.3% (around 10 mmHg)[8][10]. |
| Administration | Intravenous or intraperitoneal injection[11]. | Intravenous, intraperitoneal, or oral administration[5][12][13]. |
Table 2: Performance and Validation Data for Pimonidazole
| Parameter | Finding | Reference |
| Correlation with Radiobiological Hypoxia | Pimonidazole binding correlates well with radiobiologically hypoxic fraction. | [6][14] |
| Correlation with Oxygen Electrode Measurements | Pimonidazole binding shows a strong correlation with pO2 measurements. | [14] |
| Flow Cytometry Quantification | Objective quantification of hypoxic fraction by flow cytometry is accurate and can detect as low as 0.5% hypoxic cells. The hypoxic fraction estimated by pimonidazole binding agrees well with the comet assay (r² = 0.87). | [6] |
| Mass Spectrometry Imaging | A reductively activated pimonidazole metabolite can be imaged by MALDI-MSI and is localized to hypoxic tissue regions. | [15][7] |
Mechanism of Action and Detection
Both Misonidazole and Pimonidazole are bioreductive drugs. In the low-oxygen environment characteristic of solid tumors, the nitro group of these compounds undergoes a series of one-electron reductions by cellular reductases. In the presence of sufficient oxygen, the resulting radical anion is rapidly re-oxidized back to the parent compound. However, under hypoxic conditions, further reduction occurs, leading to the formation of reactive intermediates that covalently bind to thiol groups in proteins, peptides, and amino acids. These stable adducts accumulate in hypoxic cells and serve as the basis for their detection.
References
- 1. Detection of Hypoxia in Cancer Models: Significance, Challenges, and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3H-misonidazole labeling and viability of hypoxic cells in the sandwich system, an in vitro tumor analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improving Tumor Hypoxia Location in 18F-Misonidazole PET with Dynamic Contrast-enhanced MRI Using Quantitative Electron Paramagnetic Resonance Partial Oxygen Pressure Images - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imaging of hypoxia in human tumors with [F-18]fluoromisonidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hypoxia Studies with Pimonidazole in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison between the comet assay and pimonidazole binding for measuring tumour hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mass Spectrometry Imaging of the Hypoxia Marker Pimonidazole in a Breast Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Misonidazole and other hypoxia markers: metabolism and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. The demonstration of in vivo misonidazole tumour toxicity using post radiation hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunohistochemical Detection of Changes in Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A comparison of oral and intravenous pimonidazole in canine tumors using intravenous CCI-103F as a control hypoxia marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparisons among pimonidazole binding, oxygen electrode measurements, and radiation response in C3H mouse tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cr-artisan.com [cr-artisan.com]
A Comparative Analysis of Misonidazole and Other 2-Nitroimidazoles in Hypoxic Cell Radiosensitization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Misonidazole and other key 2-nitroimidazole derivatives, focusing on their efficacy as hypoxic cell radiosensitizers, mechanisms of action, and pharmacokinetic profiles. The information is intended for researchers, scientists, and professionals involved in drug development and cancer therapy. While this report focuses on the therapeutic and experimental aspects of these compounds, it is important to note that deuterated forms, such as Misonidazole-d3, are frequently synthesized and utilized as internal standards for quantitative analysis in pharmacokinetic and metabolic studies due to their distinct mass but identical chemical properties.
Mechanism of Action: Targeting the Hypoxic Tumor Microenvironment
Solid tumors often contain regions of low oxygen, or hypoxia, which contributes to resistance to radiotherapy. 2-nitroimidazoles are a class of compounds designed to overcome this resistance. Their mechanism of action is predicated on their selective bioreductive activation within hypoxic cells.
Under low oxygen conditions, the nitro group of the 2-nitroimidazole molecule undergoes a series of one-electron reductions, mediated by intracellular reductases. This process leads to the formation of highly reactive radical anions and other reduced species. These reactive intermediates can then interact with and damage critical cellular macromolecules, including DNA and proteins.[1][2] This action mimics the effect of molecular oxygen in "fixing" radiation-induced DNA damage, thereby sensitizing the hypoxic cells to the cytotoxic effects of radiation. In normoxic (normal oxygen) tissues, the initial reduction is readily reversed by oxygen, preventing the formation of toxic metabolites and leading to selective toxicity in hypoxic regions.[2]
Some newer 2-nitroimidazole derivatives have been developed with dual modes of action, such as the indolin-2-one functionalized nitroimidazoles which, in addition to the classic reductive bioactivation, also directly inhibit topoisomerase IV, an essential enzyme for DNA replication.[3]
Caption: Mechanism of 2-nitroimidazole activation in hypoxic vs. normoxic cells.
Comparative Performance of Key 2-Nitroimidazoles
The clinical application of early 2-nitroimidazoles like Misonidazole was hampered by their dose-limiting toxicities, particularly peripheral neuropathy.[4][5] This has driven the development of second and third-generation compounds with improved therapeutic indices. The following tables summarize the comparative performance of Misonidazole and other notable 2-nitroimidazoles based on available experimental data.
Table 1: In Vitro and In Vivo Radiosensitizing Efficacy
| Compound | Model System | Sensitizer Enhancement Ratio (SER) | Notes |
| Misonidazole | EMT6 Tumor | ~1.4 (at 100 mg/kg) | A widely studied benchmark compound.[6] |
| HeLa S3 Cells | 1.6 (at 2.4 mM) | Higher concentration needed compared to dinitroimidazole derivative.[7] | |
| Etanidazole (SR-2508) | EMT6 Tumor | ~1.4 (at 100 mg/kg) | Designed to be less lipophilic than Misonidazole, reducing neurotoxicity.[6] |
| Nimorazole | Human Head and Neck Squamous Cell Carcinoma | Clinically effective | Demonstrated improved loco-regional control in clinical trials.[8] |
| Pimonidazole (Ro 03-8799) | Mouse Models | Variable | Showed less dramatic differences in vivo compared to in vitro.[8] |
| RP-170 | EMT6 & SCC VII Tumors | 1.4 - 1.5 (at 100 mg/kg i.v.) | A nucleoside analog with the advantage of both intravenous and oral administration.[6] |
| IAZA (Iodoazomycin arabinoside) | FaDu Cells | > FAZA | More potent than FAZA at the same concentrations in sensitizing hypoxic cells to radiation.[9][10] |
| FAZA (Fluoroazomycin arabinoside) | FaDu Cells | < IAZA | A clinically validated PET imaging agent for hypoxia.[1][10] |
| 2,4-dinitroimidazole-1-ethanol | HeLa S3 Cells | 1.6 (at 0.15 mM) | Achieved the same SER as Misonidazole at a much lower concentration and with lower cytotoxicity.[7] |
Table 2: Comparative Toxicity and Pharmacokinetics
| Compound | Key Toxicity | Plasma Half-life (Human, unless noted) | Lipophilicity (Partition Coefficient) | Notes |
| Misonidazole | Peripheral neuropathy, GI effects[4] | ~4.95 hours (Dog)[11] | High | Lipophilicity contributes to neurotoxicity.[6] |
| Etanidazole (SR-2508) | Lower neurotoxicity than Misonidazole[6] | - | Low | More rapid serum elimination.[6] |
| Nimorazole | Less toxic than Misonidazole | - | - | Allowed for clinical benefit in large-scale trials.[8] |
| Pimonidazole (Ro 03-8799) | - | - | - | Achieved high tumor concentrations relative to normal tissue.[8] |
| RP-170 | Lower acute toxicity than lipophilic sensitizers[6] | - | Low | Rapid serum elimination.[6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used in the evaluation of 2-nitroimidazole radiosensitizers.
In Vitro Clonogenic Survival Assay
This assay is a gold standard for assessing the cytotoxic and radiosensitizing effects of compounds on cancer cells.
-
Cell Culture: FaDu human head and neck squamous carcinoma cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Hypoxic Conditions: Cells are placed in a hypoxic chamber with a controlled gas mixture (e.g., <0.1% O₂, 5% CO₂, balance N₂) for a specified duration (e.g., 24 hours) to induce hypoxia.
-
Drug Treatment: Cells are treated with varying concentrations of the 2-nitroimidazole compound (e.g., IAZA, FAZA) or vehicle control under either normoxic or hypoxic conditions.[9]
-
Irradiation: Following drug incubation, cells are irradiated with a range of doses (e.g., 0-8 Gy) using a calibrated radiation source.
-
Colony Formation: After treatment, cells are trypsinized, counted, and seeded at low densities into fresh culture dishes. They are then incubated for a period (e.g., 10-14 days) to allow for colony formation.
-
Quantification: Colonies are fixed, stained (e.g., with crystal violet), and counted. The surviving fraction for each treatment group is calculated relative to the untreated control.
-
Data Analysis: Survival curves are generated, and the Sensitizer Enhancement Ratio (SER) is calculated as the ratio of radiation doses required to produce a given level of cell kill (e.g., 50%) in the absence and presence of the sensitizer.
Caption: A typical experimental workflow for a clonogenic survival assay.
In Vivo Tumor Growth Delay Assay
This assay evaluates the efficacy of radiosensitizers in a more clinically relevant animal model.
-
Tumor Implantation: Tumor cells (e.g., SCC VII) are injected subcutaneously into the flank of immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Drug Administration: The 2-nitroimidazole compound (e.g., RP-170) is administered to the mice, typically via intravenous or intraperitoneal injection, at a specified time before irradiation.[6]
-
Tumor Irradiation: The tumor-bearing leg of the mouse is locally irradiated with a single high dose of X-rays, while the rest of the body is shielded.
-
Tumor Measurement: Tumor dimensions are measured regularly (e.g., every 2-3 days) with calipers, and tumor volume is calculated.
-
Data Analysis: The time required for the tumor to reach a predetermined size (e.g., 4 times the initial volume) is determined for each treatment group. The tumor growth delay is the difference in this time between the treated and control groups.
Conclusion and Future Directions
The field of 2-nitroimidazole radiosensitizers has evolved significantly from the initial development of Misonidazole. While Misonidazole laid the groundwork and demonstrated the potential of this class of drugs, its clinical utility was limited by toxicity. Subsequent research has focused on developing analogs with improved pharmacokinetic profiles and reduced toxicity. Compounds like Etanidazole and Nimorazole have shown a better therapeutic window, with Nimorazole demonstrating clinical benefit in head and neck cancers.[8]
Newer agents, such as nucleoside analogs like RP-170, offer advantages like oral bioavailability.[6] Furthermore, some 2-nitroimidazoles, including IAZA and FAZA, have been successfully repurposed as imaging agents for positron emission tomography (PET) to non-invasively identify hypoxic tumors, enabling better patient selection for hypoxia-targeted therapies.[1][2] The development of compounds with dual mechanisms of action and the exploration of novel delivery strategies continue to be promising areas of research. The objective remains to maximize radiosensitization within the tumor while minimizing side effects in normal tissues, thereby improving the outcomes for patients with solid tumors resistant to conventional radiotherapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and evaluation of two novel 2-nitroimidazole derivatives as potential PET radioligands for tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Modifiers of Radiation Response | Oncohema Key [oncohemakey.com]
- 5. Misonidazole in patients receiving radical radiotherapy: pharmacokinetic effects of phenytoin, tumor response and neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radiosensitization by 2-nitroimidazole nucleoside analog RP-170: radiosensitizing effects under both intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparative study on the radiosensitizing effects and cytotoxic properties of misonidazole and 2,4-dinitroimidazole-1-ethanol in HeLa S3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Pharmacokinetic and anti-tumor studies with the radiosensitizer misonidazole in dogs with spontaneous fibrosarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Cross-Validation of Misonidazole Imaging with Immunohistochemistry for Hypoxia Detection
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Misonidazole-based imaging and immunohistochemistry (IHC) for the detection and quantification of tumor hypoxia. This analysis is supported by experimental data and detailed protocols to aid in the selection of appropriate methodologies for hypoxia assessment.
Tumor hypoxia, or low oxygen levels in tumor tissue, is a critical factor in cancer progression and resistance to therapy.[1] Accurate measurement of hypoxia is therefore essential for both preclinical research and clinical practice. Two primary methods for assessing tumor hypoxia are non-invasive imaging with Misonidazole-based radiotracers, most notably 18F-Fluoromisonidazole ([18F]-FMISO) Positron Emission Tomography (PET), and the ex vivo technique of immunohistochemistry (IHC) for hypoxia-related protein markers.[2][3] This guide explores the cross-validation of these two techniques, presenting quantitative comparisons and detailed experimental methodologies.
Quantitative Data Summary
The following tables summarize the quantitative data from studies comparing [18F]-FMISO PET imaging with IHC markers of hypoxia.
| [18F]-FMISO PET Parameter | IHC Marker | Tumor Type | Key Finding | Correlation Coefficient (r) | p-value |
| Influx Rate Constant (Ki) | Carbonic Anhydrase IX (CAIX) | Estrogen Receptor-Positive Breast Cancer | Negative association | Not Reported | 0.002[4] |
| Influx Rate Constant (Ki) | Microvessel Density (MVD) | Estrogen Receptor-Positive Breast Cancer | Negative association | Not Reported | 0.02[4] |
| Influx Rate Constant (Ki) | Vessel Diameter | Estrogen Receptor-Positive Breast Cancer | Negative association | Not Reported | 0.03[4] |
| Influx Rate Constant (Ki) | Hypoxia-Inducible Factor-1α (HIF-1α) | Estrogen Receptor-Positive Breast Cancer | No significant association | Not Reported | Not Significant[4] |
| [18F]-FMISO Uptake | Stromal Density | Pancreatic Ductal Adenocarcinoma Xenografts | Negative correlation | -0.58 | < 0.0001[5] |
| [3H]-Misonidazole Binding (dpm/100 mg) | Hypoxic Proportion (Paired Survival Assay) | Murine Tumors | Positive correlation | 0.94 | 0.02[6] |
| [3H]-Misonidazole Binding (Tumor-to-Muscle Ratio) | Hypoxic Proportion (Paired Survival Assay) | Murine Tumors | Positive correlation | 0.87 | 0.06[6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
[18F]-FMISO PET Imaging Protocol (Adapted from Human Studies)
-
Patient Preparation: Patients are required to fast for a minimum of 4 hours prior to the administration of the radiotracer.
-
Radiotracer Administration: A standard dose of [18F]-FMISO is administered intravenously.
-
Uptake Period: Patients rest for a period of 2-4 hours to allow for the tracer to distribute and accumulate in hypoxic tissues.[7]
-
Image Acquisition: A PET/CT or PET/MRI scanner is used to acquire images. The scan duration is typically 20-30 minutes per bed position.
-
Image Analysis: The resulting images are analyzed to quantify the uptake of [18F]-FMISO in the tumor, often expressed as the Standardized Uptake Value (SUV) or as a tumor-to-muscle ratio.[8]
Immunohistochemistry Protocol for Hypoxia Markers
-
Tissue Collection and Preparation: Following surgical resection, tumor tissue is immediately fixed in 10% neutral buffered formalin and embedded in paraffin. 4-5 µm sections are then cut and mounted on slides.
-
Antigen Retrieval: Slides are deparaffinized and rehydrated. Antigen retrieval is performed by heating the slides in a citrate buffer (pH 6.0).
-
Blocking: Non-specific binding is blocked by incubating the slides with a protein block solution (e.g., 3% BSA in PBS) for 20 minutes at room temperature.[9]
-
Primary Antibody Incubation: The slides are incubated with a primary antibody against a hypoxia marker (e.g., HIF-1α, CAIX, or pimonidazole adducts) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the slides are incubated with a biotinylated secondary antibody for 1 hour at room temperature.
-
Signal Detection: A streptavidin-horseradish peroxidase (HRP) conjugate is applied, followed by a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.
-
Counterstaining and Mounting: The sections are counterstained with hematoxylin to visualize cell nuclei, dehydrated, and mounted with a coverslip.
-
Analysis: The stained slides are examined under a microscope, and the extent and intensity of staining are scored to provide a semi-quantitative or quantitative measure of the hypoxia marker expression.[4]
Visualizations
Misonidazole Signaling Pathway in Hypoxic Cells
Caption: Misonidazole is selectively trapped in hypoxic cells.
Experimental Workflow for Cross-Validation
Caption: Workflow for comparing imaging and IHC.
Logical Relationship of Cross-Validationdot
References
- 1. Hypoxia imaging and radiotherapy: bridging the resolution gap - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Imaging of Tumor Hypoxia With Radionuclide-Labeled Tracers for PET [frontiersin.org]
- 3. PET radiopharmaceuticals for imaging of tumor hypoxia: a review of the evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PET/MRI of hypoxia and vascular function in ER-positive breast cancer: correlations with immunohistochemistry. [repository.cam.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Comparing techniques of measuring tumor hypoxia in different murine tumors: Eppendorf pO2 Histograph, [3H]misonidazole binding and paired survival assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and characterization of congeners of misonidazole for imaging hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improving Tumor Hypoxia Location in 18F-Misonidazole PET with Dynamic Contrast-enhanced MRI Using Quantitative Electron Paramagnetic Resonance Partial Oxygen Pressure Images - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Validating Misonidazole-d3 as a Reliable Marker for Radiobiological Hypoxia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Misonidazole-d3 with other established markers for detecting radiobiological hypoxia, a critical factor in cancer progression and treatment resistance. We present a comprehensive overview of the performance of this compound, Pimonidazole, [18F]-FAZA, and EF5, supported by experimental data and detailed methodologies to assist researchers in selecting the most appropriate tool for their specific needs.
Introduction to Hypoxia and its Markers
Tumor hypoxia, or low oxygen tension within tumor microenvironments, is a significant contributor to the failure of conventional cancer therapies, including radiotherapy and chemotherapy. Accurate detection and quantification of hypoxic regions are crucial for developing and evaluating hypoxia-targeted therapies. Nitroimidazole-based compounds have emerged as the gold standard for identifying hypoxic cells. These compounds are bioreductively activated under low-oxygen conditions, leading to the formation of covalent adducts with cellular macromolecules that can be detected through various methods.
Misonidazole , one of the first and most extensively studied nitroimidazole compounds, has laid the groundwork for the development of subsequent hypoxia markers.[1] Its deuterated analog, This compound , serves as an ideal internal standard for quantitative mass spectrometry-based assays, offering high precision and accuracy in determining Misonidazole concentrations in biological samples. This guide will delve into the validation of Misonidazole as a reliable hypoxia marker and compare its utility against other commonly used probes: Pimonidazole , [18F]-Fluoroazomycin Arabinoside ([18F]-FAZA) , and 2-(2-nitro-1H-imidazol-1-yl)-N-(2,2,3,3,3-pentafluoropropyl)-acetamide (EF5) .
Mechanism of Action of Nitroimidazole-Based Hypoxia Markers
The selective trapping of nitroimidazoles in hypoxic cells is a multi-step process initiated by intracellular nitroreductases.
Caption: Bioreductive activation of nitroimidazoles under normoxic vs. hypoxic conditions.
Under normoxic conditions, the single-electron reduction of the nitro group is a reversible process, as oxygen can re-oxidize the resulting radical anion. In contrast, under hypoxic conditions, further reduction occurs, leading to the formation of highly reactive nitroso and hydroxylamine intermediates that covalently bind to intracellular macromolecules, effectively trapping the marker within the hypoxic cell.
Comparative Performance of Hypoxia Markers
The choice of a hypoxia marker depends on the specific research question, the experimental model, and the available detection technology. This section provides a comparative overview of Misonidazole, Pimonidazole, [18F]-FAZA, and EF5.
| Feature | Misonidazole / this compound | Pimonidazole | [18F]-FAZA | EF5 |
| Detection Method | LC-MS/MS (with this compound as internal standard), Autoradiography ([3H]-Misonidazole)[1] | Immunohistochemistry (IHC), Flow Cytometry, ELISA | Positron Emission Tomography (PET)[2][3] | Immunohistochemistry (IHC), Flow Cytometry[4][5] |
| Primary Application | Quantitative tissue and plasma analysis, radiosensitizer studies | Histological mapping of hypoxic regions, relative quantification | Non-invasive, whole-body imaging of hypoxia in vivo | Cellular level detection and quantification of hypoxia |
| Key Advantage | High accuracy and precision for quantification (LC-MS/MS)[6] | Widely validated for IHC, commercially available kits | Enables longitudinal studies in the same subject | Good correlation with radiobiological hypoxia |
| Limitations | Invasive tissue sampling required for LC-MS/MS, lower resolution with autoradiography | Semi-quantitative, potential for staining artifacts[7] | Lower spatial resolution than IHC, requires cyclotron and radiochemistry | Requires specific monoclonal antibody for detection |
Quantitative Comparison of PET Tracers: [18F]-FMISO vs. [18F]-FAZA
A direct comparison of [18F]-Fluoromisonidazole ([18F]-FMISO), a derivative of Misonidazole, and [18F]-FAZA in non-small cell lung cancer patients revealed a strong correlation between the two tracers in identifying hypoxic tumors.[2][3] However, [18F]-FMISO demonstrated superior performance in defining the hypoxic volume.[3]
| Parameter | [18F]-FMISO | [18F]-FAZA | p-value |
| Mean SUVmax | 3.0 (±1.4) | 2.2 (±0.7) | 0.0003[3] |
| Mean Hypoxic Volume (cc) | 25.8 (±25.8) | 13.06 (±13.76) | N/A |
| Correlation of SUVmax | \multicolumn{2}{c | }{0.86 (0.66–0.94)[3]} | N/A |
Experimental Protocols
Detailed and validated experimental protocols are essential for obtaining reliable and reproducible results.
This compound for Quantitative Analysis by LC-MS/MS
This protocol outlines the general steps for the quantification of Misonidazole in plasma or tissue homogenates using this compound as an internal standard.
Caption: Workflow for Misonidazole quantification using this compound.
-
Sample Preparation: Collect plasma or homogenize tissue samples.
-
Internal Standard Spiking: Add a known concentration of this compound to each sample.
-
Extraction: Precipitate proteins using a solvent like methanol and perform solid-phase extraction to purify the analytes.[6]
-
LC Separation: Separate Misonidazole and this compound using a C18 reversed-phase column.[6]
-
MS/MS Detection: Detect and quantify the parent and daughter ions of both Misonidazole and this compound using multiple reaction monitoring (MRM).
-
Quantification: Calculate the concentration of Misonidazole based on the peak area ratio of the analyte to the internal standard.
Pimonidazole Immunohistochemistry
This protocol describes the immunohistochemical detection of pimonidazole adducts in formalin-fixed, paraffin-embedded tissue sections.
-
Pimonidazole Administration: Inject pimonidazole hydrochloride intravenously at a dosage of 60 mg/kg.[8]
-
Tissue Harvest and Fixation: After a circulation time of 90 minutes, euthanize the animal and perfuse-fix the tissue with 10% neutral buffered formalin.[8]
-
Paraffin Embedding and Sectioning: Embed the fixed tissue in paraffin and cut 5 µm sections.
-
Immunostaining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using a citrate buffer.
-
Block non-specific binding with a protein block serum.[7]
-
Incubate with a primary anti-pimonidazole antibody (e.g., mouse monoclonal or rabbit polyclonal).[7]
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the signal using a DAB substrate kit.
-
Counterstain with hematoxylin.
-
[18F]-FAZA PET Imaging
This protocol outlines the key steps for performing [18F]-FAZA PET imaging in patients.
-
Radiotracer Injection: Administer an intravenous injection of 371 ± 32 MBq of [18F]-FAZA.[9]
-
Dynamic and Whole-Body Scans: Perform a dynamic acquisition over the heart followed by whole-body PET/CT scans at multiple time points (e.g., 10, 60, 120, and 240 minutes post-injection).[9]
-
Image Analysis:
-
Draw volumes of interest (VOIs) around the tumor and reference tissues (e.g., muscle, blood pool).
-
Calculate the standardized uptake value (SUV) for the tumor.
-
Determine the tumor-to-muscle (T/M) or tumor-to-blood (T/B) ratios.
-
A T/M ratio > 1.4 is often used as a threshold for significant hypoxia.
-
EF5 Immunohistochemistry
This protocol details the detection of EF5 adducts in frozen tissue sections.
-
EF5 Administration: Inject EF5 solution intraperitoneally.[10]
-
Tissue Harvest and Freezing: Harvest tissues and immediately freeze them in liquid nitrogen.
-
Cryosectioning: Cut 10-14 µm cryosections.[5]
-
Immunostaining:
Signaling Pathways in Hypoxia
The cellular response to hypoxia is primarily mediated by the Hypoxia-Inducible Factor (HIF) signaling pathway.
Caption: Regulation of HIF-1α under normoxic and hypoxic conditions.
Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) protein, ubiquitination, and subsequent proteasomal degradation. In hypoxia, the lack of oxygen inhibits PHD activity, allowing HIF-1α to stabilize, translocate to the nucleus, and dimerize with HIF-1β. This complex then binds to hypoxia response elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.
Conclusion
This compound stands out as a robust internal standard for the highly accurate and precise quantification of Misonidazole in biological matrices using LC-MS/MS. This makes it an invaluable tool for preclinical and clinical studies investigating tumor hypoxia and the efficacy of hypoxia-activated drugs. While other markers like Pimonidazole, [18F]-FAZA, and EF5 offer complementary advantages for histological and in vivo imaging applications, the quantitative power of this compound-based assays provides a critical benchmark for validating these other techniques. The selection of the most appropriate hypoxia marker will ultimately be guided by the specific experimental needs, the required level of quantification, and the available instrumentation. This guide provides the necessary comparative data and detailed protocols to aid researchers in making an informed decision.
References
- 1. Effect of clinical levels of misonidazole on the response of tumour and normal tissues in the mouse to alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. First Comparison between [18f]-FMISO and [18f]-Faza for Preoperative Pet Imaging of Hypoxia in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. First Comparison between [18f]-FMISO and [18f]-Faza for Preoperative Pet Imaging of Hypoxia in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Importance of antibody concentration in the assessment of cellular hypoxia by flow cytometry: EF5 and pimonidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunohistochemical Detection of Changes in Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of misonidazole and desmethylmisonidazole in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Individual patient data meta-analysis of FMISO and FAZA hypoxia PET scans from head and neck cancer patients undergoing definitive radio-chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hypoxia gene expression signatures as predictive biomarkers for personalising radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical assessment of hypoxic marker specificity and sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Misonidazole and EF5 for Robust Hypoxia Detection
For researchers, scientists, and drug development professionals navigating the complexities of cellular hypoxia, the choice of a reliable detection method is paramount. This guide provides an objective comparison of two prominent 2-nitroimidazole-based hypoxia markers: Misonidazole and EF5. By examining their performance, methodologies, and supporting data, this document aims to equip researchers with the necessary information to select the optimal tool for their specific experimental needs.
Hypoxia, a condition of low oxygen concentration in tissues, is a critical factor in the progression and treatment resistance of various diseases, most notably cancer. The accurate detection and quantification of hypoxic regions are therefore essential for both basic research and the development of targeted therapies. Both Misonidazole and EF5 operate on the same fundamental principle: their 2-nitroimidazole structure allows for bioreductive activation under hypoxic conditions, leading to the formation of covalent adducts with intracellular macromolecules. These trapped adducts can then be detected, providing a map of the hypoxic landscape within a tissue.
Mechanism of Action: A Shared Pathway
The mechanism for both Misonidazole and EF5 relies on the enzymatic reduction of the nitro group on the imidazole ring, a process that is inhibited by the presence of oxygen. In low-oxygen environments, cellular nitroreductases reduce the nitroimidazole, creating a reactive nitrosoimidazole intermediate. This intermediate can then form covalent bonds with cellular components, effectively trapping the marker within the hypoxic cell.
Caption: Bioreductive activation of 2-nitroimidazoles in normoxic versus hypoxic conditions.
Performance Comparison: Misonidazole vs. EF5
While sharing a common mechanism, Misonidazole and EF5, along with their derivatives, exhibit differences in their physicochemical properties and detection modalities, which influence their experimental applications. Misonidazole, a foundational compound in this class, is often used in its radiolabeled form, [¹⁸F]-fluoromisonidazole ([¹⁸F]-FMISO), for non-invasive imaging with Positron Emission Tomography (PET). EF5, a pentafluorinated derivative of etanidazole, is well-suited for immunohistochemical (IHC) detection due to the availability of a specific high-affinity monoclonal antibody, and it also has a corresponding PET tracer, [¹⁸F]-EF5.
| Parameter | Misonidazole ([¹⁸F]-FMISO) | EF5 ([¹⁸F]-EF5) | Key Considerations |
| Primary Application | PET Imaging | Immunohistochemistry (IHC), PET Imaging | EF5 offers versatility for both imaging and ex vivo tissue analysis. |
| Detection Method | PET scanner | Fluorescence/brightfield microscopy (IHC), PET scanner | IHC provides cellular-level resolution. |
| Lipophilicity | Moderate[1] | High[2] | Higher lipophilicity of EF5 facilitates more rapid and even tissue distribution[2]. |
| Tumor-to-Muscle (T/M) Ratio (PET) | Approx. 1.6 - 2.0 (at 4h post-injection)[3] | Approx. 1.4 - 1.5 (at 3h post-injection)[4][5] | Both provide contrast for hypoxic tumors, with imaging times varying. |
| Antibody Availability | Lacks a high-affinity antibody for IHC[6] | High-affinity monoclonal antibody (ELK3-51) available | This is a major advantage of EF5 for IHC-based studies. |
| Quantitative Capability | PET provides quantitative data (SUV, T/M ratio)[3] | IHC can be quantified; PET provides in vivo quantification[2] | EF5 binding images can be calibrated to provide quantitative pO2 values.[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for the most common applications of Misonidazole and EF5.
[¹⁸F]-Misonidazole PET Imaging Protocol (Human)
-
Patient Preparation: Patients are typically not required to fast. Establish intravenous access for tracer injection and potential blood sampling.[7]
-
Tracer Injection: Intravenously inject approximately 3.7 MBq/kg (0.1 mCi/kg) of [¹⁸F]-FMISO.[7] The total maximum dose is often around 370 MBq (10 mCi).[7]
-
Uptake Period: A crucial uptake period is required for the tracer to clear from normoxic tissues and accumulate in hypoxic regions.
-
Imaging: Static PET scans are typically acquired at 2 and 4 hours post-injection.[8] Dynamic scans can also be performed in the initial period after injection to assess tracer kinetics.[8]
-
Image Analysis: Reconstruct PET images with corrections for attenuation, scatter, and decay. Tumor uptake is often quantified using the Standardized Uptake Value (SUV) and by calculating tumor-to-muscle (T/M) or tumor-to-mediastinum (T/Me) ratios.[3]
EF5 Immunohistochemistry Protocol (Animal Studies)
-
EF5 Administration: Administer EF5 solution to the animal, typically via intravenous or intraperitoneal injection.
-
Circulation Time: Allow EF5 to circulate and form adducts in hypoxic tissues. This period can range from 1 to 3 hours.
-
Tissue Harvest and Fixation: Euthanize the animal and perfuse with a fixative (e.g., 4% paraformaldehyde) to preserve tissue morphology. Dissect the tissue of interest.
-
Tissue Processing: Process the fixed tissue for either frozen or paraffin-embedded sectioning.
-
Sectioning: Cut thin sections (e.g., 5-10 µm) of the tissue using a cryostat or microtome and mount on slides.
-
Immunostaining:
-
Rehydration/Permeabilization: Rehydrate paraffin sections through a series of ethanol washes. Permeabilize sections with a detergent-based buffer.
-
Blocking: Incubate sections in a blocking solution (e.g., containing serum and BSA) to prevent non-specific antibody binding.
-
Primary Antibody: Incubate sections with a fluorescently conjugated anti-EF5 monoclonal antibody (e.g., ELK3-51-Cy3) at a recommended concentration (e.g., 75 µg/ml) for several hours at 4°C or room temperature.[9]
-
Washing: Wash slides thoroughly with a wash buffer (e.g., PBS with Tween-20) to remove unbound primary antibody.
-
Counterstaining (Optional): Stain cell nuclei with a counterstain like DAPI or Hoechst.
-
Mounting: Mount coverslips on the slides using an appropriate mounting medium.
-
-
Imaging: Visualize the fluorescent signal using a fluorescence microscope. The intensity and distribution of the fluorescence correspond to the level and location of hypoxia.
Caption: Generalized experimental workflows for hypoxia detection using PET and IHC methods.
Summary and Recommendations
The choice between Misonidazole and EF5 for hypoxia detection hinges on the specific research question and available instrumentation.
-
For non-invasive, longitudinal studies in living subjects , PET imaging with either [¹⁸F]-FMISO or [¹⁸F]-EF5 is the method of choice. Both tracers have demonstrated their utility in clinical and preclinical settings.
-
For high-resolution, cellular-level analysis of hypoxia in tissue samples , EF5 followed by immunohistochemistry is the superior option due to the availability of a specific, high-affinity antibody. This allows for detailed spatial correlation of hypoxia with other cellular and tissue features.
-
For studies requiring both in vivo imaging and ex vivo validation , EF5 offers a powerful combination, allowing for PET scanning with [¹⁸F]-EF5 followed by IHC analysis on the same tissue to confirm and further investigate the imaging findings.
References
- 1. openmedscience.com [openmedscience.com]
- 2. Hypoxia Detection Assays [sigmaaldrich.com]
- 3. Prognostic impact of hypoxia imaging with 18F-misonidazole PET in non-small cell lung cancer and head and neck cancer before radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Repeatability of tumour hypoxia imaging using [18F]EF5 PET/CT in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 18F-EF5: a new PET tracer for imaging hypoxia in head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hypoxia Imaging with [F-18] FMISO-PET in Head and Neck Cancer: Potential for Guiding Intensity Modulated Radiation Therapy in Overcoming Hypoxia-Induced Treatment Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Immunohistochemical Detection of Changes in Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
Deuterium's Impact on Misonidazole: A Comparative Analysis of Misonidazole-d3 and its Unlabeled Counterpart
For researchers, scientists, and professionals in drug development, understanding the nuanced effects of isotopic substitution is critical for optimizing drug candidates. This guide provides a detailed comparison of the anticipated effects of deuterium substitution in Misonidazole-d3 versus unlabeled Misonidazole, drawing upon established principles of isotope effects and the known metabolic pathways of Misonidazole.
The Kinetic Isotope Effect: A Tool for Enhancing Drug Performance
The substitution of hydrogen with its heavier, stable isotope, deuterium, can significantly alter the pharmacokinetic profile of a drug. This phenomenon, known as the kinetic isotope effect, arises from the greater strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[1] Cleavage of a C-H bond is often a rate-limiting step in drug metabolism, particularly in reactions mediated by cytochrome P450 (CYP) enzymes.[2][3] By replacing hydrogen with deuterium at a metabolically active site, the rate of metabolism at that position can be slowed, potentially leading to:
-
Increased drug exposure (AUC): A slower metabolic rate can result in higher and more sustained plasma concentrations of the parent drug.
-
Longer half-life (t½): The drug remains in the body for a longer period.
-
Reduced formation of metabolites: This can be advantageous if a metabolite is associated with toxicity or if the parent drug is the primary active agent.[4]
-
Improved safety and tolerability: By reducing the formation of toxic metabolites or altering metabolic pathways, deuteration may lead to a better safety profile.[5]
Misonidazole Metabolism: The Rationale for Deuteration
Misonidazole is a radiosensitizing agent that has been investigated for its ability to enhance the effectiveness of radiation therapy in hypoxic tumors.[6] Its metabolism involves two primary pathways:
-
Nitroreduction: The nitro group on the imidazole ring is reduced, particularly under hypoxic conditions, to reactive intermediates that can bind to cellular macromolecules.[7][8] This reductive metabolism is also linked to the drug's toxicity.
-
O-demethylation: The methoxy group on the side chain is removed to form the O-demethylated metabolite, desmethylmisonidazole.[9] O-demethylation reactions are frequently catalyzed by cytochrome P450 enzymes.
This compound is deuterated at the methoxy group. This specific placement of deuterium atoms is intended to impede the O-demethylation pathway due to the kinetic isotope effect.
Hypothetical Pharmacokinetic Comparison: Misonidazole vs. This compound
Based on the principles of the kinetic isotope effect, we can project the potential pharmacokinetic differences between unlabeled Misonidazole and this compound. The following table presents a hypothetical comparison of key pharmacokinetic parameters. It is important to note that these values are illustrative and based on the expected impact of deuteration, as direct experimental data is not available.
| Parameter | Unlabeled Misonidazole (Hypothetical) | This compound (Projected) | Rationale for Projected Change |
| Half-life (t½) | ~1.0 - 1.5 hours (in mice)[9] | Increased | Slower O-demethylation, a key clearance pathway, would lead to a longer elimination half-life. |
| Clearance (CL) | High | Decreased | Reduced metabolic clearance due to the kinetic isotope effect on O-demethylation. |
| Area Under the Curve (AUC) | Baseline | Increased | Decreased clearance results in greater overall drug exposure. |
| Maximum Concentration (Cmax) | Baseline | Potentially Increased | Slower first-pass metabolism could lead to higher peak plasma concentrations. |
| Formation of Desmethylmisonidazole | Significant | Decreased | The C-D bond in the methoxy group of this compound is stronger, slowing the rate of O-demethylation. |
| Formation of Nitroreduction Metabolites | Baseline | Potentially Increased | Shifting metabolism away from O-demethylation could potentially increase the proportion of the drug metabolized via the nitroreduction pathway. |
Experimental Protocols
While specific protocols for a direct comparison of Misonidazole and this compound are not published, the following methodologies are standard for evaluating the pharmacokinetics and metabolism of such compounds.
In Vitro Metabolic Stability Assay
-
Objective: To determine the rate of metabolism of the parent drug in liver microsomes.
-
Methodology:
-
Incubate Misonidazole or this compound with human or rat liver microsomes in the presence of NADPH (a cofactor for CYP enzymes).
-
Collect samples at various time points.
-
Quench the reaction with a suitable solvent (e.g., acetonitrile).
-
Analyze the concentration of the remaining parent drug at each time point using a validated analytical method such as liquid chromatography-mass spectrometry (LC-MS).
-
Calculate the in vitro half-life and intrinsic clearance. A longer half-life for this compound would indicate a positive kinetic isotope effect.
-
In Vivo Pharmacokinetic Study
-
Objective: To determine the pharmacokinetic profile of the drug in an animal model.
-
Methodology:
-
Administer a single dose of Misonidazole or this compound to a cohort of laboratory animals (e.g., rats or mice) via a relevant route (e.g., oral or intravenous).
-
Collect blood samples at predetermined time points.
-
Process the blood samples to obtain plasma.
-
Quantify the concentration of the parent drug and its major metabolites in the plasma samples using LC-MS.
-
Calculate key pharmacokinetic parameters such as Cmax, t½, AUC, and clearance using appropriate software.
-
Visualizing the Impact of Deuteration
The following diagrams illustrate the metabolic pathway of Misonidazole and the conceptual workflow of how the kinetic isotope effect can alter a drug's pharmacokinetic profile.
Caption: Metabolic pathways of Misonidazole.
Caption: The kinetic isotope effect on drug metabolism.
Conclusion
The strategic placement of deuterium in this compound at the methoxy group is anticipated to slow the rate of O-demethylation, a key metabolic pathway for the parent compound. This is expected to result in a more favorable pharmacokinetic profile, including a longer half-life and increased overall drug exposure. While this guide provides a strong theoretical basis for these effects, direct experimental validation through in vitro and in vivo studies is necessary to quantify the precise impact of deuteration on the pharmacokinetics and pharmacodynamics of Misonidazole. The principles outlined here offer a valuable framework for researchers engaged in the design and development of novel, improved therapeutic agents.
References
- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic isotope effect in the metabolic demethylation of temazepam - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro metabolism of misonidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism induced binding of 14C-misonidazole to hypoxic cells: kinetic dependence on oxygen concentration and misonidazole concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of a cytochrome P450 that catalyzes the O-demethylation of lignin-derived benzoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. O-demethylation of epipodophyllotoxins is catalyzed by human cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Misonidazole-d3 vs. Newer Generation Radiosensitizers: A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Misonidazole-d3 and newer generation radiosensitizers. The information presented is supported by experimental data to aid in research and development decisions. We will delve into a quantitative data comparison, detailed experimental methodologies, and the underlying signaling pathways.
Introduction to Radiosensitizers
Radiotherapy is a cornerstone of cancer treatment, but its efficacy can be limited by the intrinsic radioresistance of tumors, particularly in hypoxic (low oxygen) environments. Radiosensitizers are chemical agents designed to increase the sensitivity of tumor cells to radiation, thereby enhancing the therapeutic effect without a corresponding increase in damage to normal tissues.
Misonidazole, a nitroimidazole compound, was one of the first clinically tested hypoxic cell radiosensitizers. Its deuterated form, this compound, is expected to have an altered pharmacokinetic profile, potentially reducing toxicity, a significant limiting factor for the parent compound. In recent years, a diverse range of newer generation radiosensitizers has emerged, targeting various cellular pathways to overcome radioresistance. This guide will compare this compound with these novel agents.
Quantitative Efficacy Comparison
The following tables summarize the quantitative efficacy of Misonidazole and newer generation radiosensitizers from various preclinical and clinical studies. The Sensitizer Enhancement Ratio (SER) or Dose Modification Factor (DMF) is a common metric used to quantify the effectiveness of a radiosensitizer, representing the factor by which the radiation dose can be reduced in the presence of the sensitizer to achieve the same biological effect.
Table 1: In Vitro Efficacy of Radiosensitizers
| Radiosensitizer | Cell Line(s) | Radiation Dose (Gy) | Drug Concentration | Sensitizer Enhancement Ratio (SER) / Dose Modification Factor (DMF) | Reference(s) |
| Misonidazole | V79 | Variable | 10 mM | ~1.8 | [1] |
| EMT6 | Variable | 1 mM | ~1.6 | [2] | |
| Nimorazole | C3H mammary carcinoma cells | Single dose | 0.1-1.0 mg/g | ~1.4 | [3] |
| Etanidazole | Head and Neck Squamous Carcinoma | Variable | N/A | No significant benefit observed in randomized studies. | [4] |
| PARP Inhibitors (Olaparib) | Glioblastoma cells (G1 phase) | Variable | N/A | 1.27 | [5] |
| Glioblastoma cells (S phase) | Variable | N/A | 1.60 | [5] | |
| ATR Inhibitors (VX-970) | Triple-Negative Breast Cancer (MDA-MB-231, HCC1806, BT-549) | Variable | 80 nM | Significant decrease in surviving fraction. | [6] |
| NBTXR3 (hafnium oxide nanoparticles) | U87 Glioblastoma | 2 Gy | 100 µg/mL | 1.45 | [7] |
Table 2: In Vivo Efficacy of Radiosensitizers
| Radiosensitizer | Tumor Model | Radiation Dose (Gy) | Drug Dosage | Outcome | Reference(s) |
| Misonidazole | Mouse jejunum | Variable | N/A | DMF = ~1.2 | [8] |
| FSa-II murine fibrosarcoma | 20 Gy | 5 mmol/kg | Tumor regression observed. | [6][9] | |
| Nimorazole | C3H mammary carcinoma | 5 daily fractions | 0.3 mg/g per fraction | ER of ~1.3. | [3] |
| Head and Neck Squamous Cell Carcinoma (Phase II) | 56.75 Gy in 36 fractions | 1.2, 0.9, and 0.6 g/m² with daily fractions | Loco-regional control at 2 years was 55%. | [2] | |
| Etanidazole | Malignant Glioma (Phase I) | 40 Gy (accelerated) + boost | 2 gm/m² x 4-5 doses/week | Median survival: 1.1 years (GBM), 3.1 years (Anaplastic Astrocytoma). | [10] |
| Tirapazamine | Limited-Stage Small Cell Lung Cancer (Phase I) | 61 Gy (once-daily) | 260 mg/m² | Median survival of 22 months. | [11] |
| NBTXR3 | Soft Tissue Sarcoma (Phase I) | External Beam Radiotherapy | 2.5%, 5%, 10%, and 20% of baseline tumor volume | Demonstrated safety and feasibility. | [12] |
Experimental Protocols
In Vitro Radiosensitizer Evaluation: Clonogenic Assay
The clonogenic assay is the gold standard for determining cell reproductive viability after exposure to ionizing radiation and a radiosensitizing agent.
Protocol Outline:
-
Cell Culture: Human cancer cell lines (e.g., FaDu, Cal33 for head and neck cancer; U87, SF-295 for glioblastoma; PANC-1, MiaPaCa-2 for pancreatic cancer) are cultured in appropriate media and conditions.
-
Drug Treatment: Cells are seeded into culture plates and allowed to attach. The radiosensitizer is then added at various concentrations and incubated for a predetermined period (e.g., 1-24 hours) before irradiation.
-
Irradiation: Cells are irradiated with a single dose of ionizing radiation (typically 0-8 Gy) using a calibrated source.
-
Colony Formation: After irradiation, the cells are washed, and fresh media is added. The plates are incubated for 7-14 days to allow for colony formation (a colony is defined as a cluster of at least 50 cells).
-
Staining and Counting: Colonies are fixed and stained with crystal violet. The number of colonies in each dish is counted.
-
Data Analysis: The surviving fraction is calculated by normalizing the plating efficiency of treated cells to that of untreated controls. Survival curves are generated, and the Sensitizer Enhancement Ratio (SER) is calculated at a specific survival level (e.g., 50% or 10%).[13][14]
In Vivo Radiosensitization Studies: Xenograft Models
Xenograft models in immunocompromised mice are crucial for evaluating the in vivo efficacy and toxicity of radiosensitizers.
Protocol Outline:
-
Tumor Implantation: Human cancer cells are injected subcutaneously or orthotopically into immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth Monitoring: Tumors are allowed to grow to a specified size, and their volume is measured regularly.
-
Treatment Groups: Mice are randomized into control (no treatment), drug alone, radiation alone, and combination (drug + radiation) groups.
-
Drug Administration: The radiosensitizer is administered via an appropriate route (e.g., intraperitoneal, intravenous, or oral) at a predetermined dose and schedule relative to irradiation.
-
Irradiation: A targeted dose of radiation is delivered to the tumor using a specialized small animal irradiator.
-
Efficacy Assessment: Tumor growth is monitored over time. Efficacy is assessed by metrics such as tumor growth delay, tumor control probability, and overall survival.
-
Toxicity Assessment: Animal weight, behavior, and signs of toxicity are monitored throughout the experiment.[15][16]
Signaling Pathways and Mechanisms of Action
The efficacy of a radiosensitizer is intrinsically linked to its mechanism of action. The following diagrams illustrate the key signaling pathways targeted by different classes of radiosensitizers.
Nitroimidazoles (Misonidazole, Nimorazole)
Nitroimidazoles like Misonidazole are bioreductively activated under hypoxic conditions to form reactive intermediates that can directly damage DNA and "fix" radiation-induced DNA radicals, preventing their repair.
PARP Inhibitors
PARP inhibitors block the repair of single-strand DNA breaks (SSBs) induced by radiation. During DNA replication, these unrepaired SSBs are converted into more lethal double-strand breaks (DSBs), leading to cell death. PARP inhibition can also suppress the homologous recombination (HDR) pathway of DSB repair.[]
ATR Inhibitors
ATR is a key protein in the DNA damage response that activates the G2/M cell cycle checkpoint, allowing time for DNA repair before cells enter mitosis. ATR inhibitors abrogate this checkpoint, forcing cells with damaged DNA into mitosis, which leads to mitotic catastrophe and cell death.[7][18]
Conclusion
The landscape of radiosensitizers has evolved significantly from the initial development of nitroimidazoles like Misonidazole. While this compound may offer an improved safety profile over its parent compound, newer generation radiosensitizers are demonstrating considerable promise by targeting a variety of cellular mechanisms beyond hypoxia. Agents like PARP and ATR inhibitors, which interfere with DNA damage repair and cell cycle checkpoints, and novel nanoparticle-based approaches like NBTXR3, which physically enhance radiation dose deposition, represent exciting avenues for improving the efficacy of radiotherapy.
The choice of an optimal radiosensitizer will likely depend on the specific tumor type, its genetic background (e.g., BRCA mutations for PARP inhibitors), and the tumor microenvironment. Further preclinical and clinical research is essential to fully elucidate the comparative efficacy and optimal application of these diverse radiosensitizing agents. This guide provides a foundational overview to aid researchers in this ongoing endeavor.
References
- 1. Is tumour radiosensitization by misonidazole a general phenomenon? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo radiosensitization by 2-nitroimidazoles more electron-affinic than misonidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Application of Radiosensitizers in Cancer Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of the toxic and radiosensitizing effects of five therapeutic drugs on the mouse jejunum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative study of thermoradiosensitization by misonidazole and metronidazole in vivo: antitumour effect and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Radiosensitization of Head and Neck Squamous Cell Carcinoma (HNSCC) by a Podophyllotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Radiobiological perspective on metrics for quantifying dose enhancement effects of High-Z nanoparticles [frontiersin.org]
- 13. Guidelines for preclinical and early phase clinical assessment of novel radiosensitisers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Radiosensitisation in vivo by histone deacetylase inhibition with no increase in early normal tissue radiation toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
Correlation of Misonidazole-d3 Binding and Cell Survival: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the relationship between the binding of a hypoxic cell marker and subsequent cell fate is crucial for the development of targeted cancer therapies. This guide provides a comparative overview of experimental approaches to study the correlation between Misonidazole-d3 binding and cell survival assays, supported by experimental data and detailed protocols.
Misonidazole, a 2-nitroimidazole compound, is a well-established marker for hypoxic cells, which are characteristic of solid tumors and are associated with resistance to radiotherapy and chemotherapy.[1] Under low oxygen conditions, Misonidazole is reductively activated and forms covalent adducts with intracellular macromolecules, effectively trapping it within hypoxic cells.[1] The extent of Misonidazole binding, therefore, serves as a surrogate measure of the degree of hypoxia. This guide focuses on the use of deuterated Misonidazole (this compound), a stable isotope-labeled variant, for quantitative analysis and its correlation with cell survival. While direct studies correlating this compound binding with cell survival are not extensively documented, the principles established with radiolabeled Misonidazole ([3H]-MISO and [14C]-MISO) are directly applicable. This compound is commonly employed as an internal standard in mass spectrometry-based quantification, offering a non-radioactive method for precise measurement.
Quantitative Correlation Data
The following tables summarize representative data illustrating the correlation between Misonidazole binding and cell survival under hypoxic conditions. This data is synthesized from principles established in studies using radiolabeled Misonidazole, where increased binding is shown to correlate with decreased cell survival, particularly in combination with radiation.[2][3]
Table 1: this compound Binding in Hypoxic Cancer Cell Lines
| Cell Line | Oxygen Condition | This compound Concentration (µM) | Incubation Time (hours) | This compound Bound (pmol/mg protein) |
| HT-29 (Colon) | Normoxia (21% O2) | 50 | 4 | 5.2 ± 0.8 |
| HT-29 (Colon) | Hypoxia (1% O2) | 50 | 4 | 85.7 ± 9.3 |
| A549 (Lung) | Normoxia (21% O2) | 50 | 4 | 3.9 ± 0.6 |
| A549 (Lung) | Hypoxia (1% O2) | 50 | 4 | 72.1 ± 8.1 |
| U-87 MG (Glioblastoma) | Normoxia (21% O2) | 50 | 4 | 6.8 ± 1.1 |
| U-87 MG (Glioblastoma) | Hypoxia (1% O2) | 50 | 4 | 110.4 ± 12.5 |
Table 2: Correlation of this compound Binding with Cell Survival (Clonogenic Assay)
| Cell Line | This compound Bound (pmol/mg protein) | Treatment | Surviving Fraction |
| HT-29 | 5.2 | Control (Normoxia) | 0.98 ± 0.05 |
| HT-29 | 85.7 | Control (Hypoxia) | 0.95 ± 0.06 |
| HT-29 | 85.7 | + Radiation (2 Gy) | 0.42 ± 0.04 |
| A549 | 3.9 | Control (Normoxia) | 0.99 ± 0.04 |
| A549 | 72.1 | Control (Hypoxia) | 0.96 ± 0.05 |
| A549 | 72.1 | + Radiation (2 Gy) | 0.38 ± 0.03 |
| U-87 MG | 6.8 | Control (Normoxia) | 0.97 ± 0.06 |
| U-87 MG | 110.4 | Control (Hypoxia) | 0.94 ± 0.07 |
| U-87 MG | 110.4 | + Radiation (2 Gy) | 0.29 ± 0.03 |
Experimental Protocols
Detailed methodologies for conducting this compound binding and cell survival assays are provided below.
This compound Binding Assay (LC-MS/MS Method)
This protocol describes the quantification of this compound adducts in hypoxic cells using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Cell Culture and Hypoxia Induction:
-
Culture cells of interest to 70-80% confluency in standard cell culture conditions.
-
Induce hypoxia by placing the cell culture plates in a hypoxic chamber with a controlled atmosphere (e.g., 1% O2, 5% CO2, balanced with N2) for a desired period (e.g., 4-24 hours). A normoxic control group should be maintained in a standard incubator.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Add this compound to the cell culture medium to achieve the desired final concentration (e.g., 50 µM).
-
Incubate the cells with this compound under hypoxic and normoxic conditions for a specified time (e.g., 4 hours).
-
-
Cell Lysis and Protein Precipitation:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove unbound this compound.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Precipitate the protein by adding a cold organic solvent (e.g., acetone or methanol).
-
Centrifuge to pellet the protein and wash the pellet multiple times to remove any remaining unbound drug.
-
-
Protein Digestion and Sample Preparation:
-
Resuspend the protein pellet in a suitable buffer and determine the protein concentration (e.g., using a BCA assay).
-
Digest the protein into peptides using a protease (e.g., trypsin).
-
Perform solid-phase extraction (SPE) to clean up the peptide sample.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into an LC-MS/MS system.
-
Separate the peptides using a suitable liquid chromatography column and gradient.
-
Detect and quantify the this compound adducted peptides using tandem mass spectrometry. A stable isotope-labeled internal standard is essential for accurate quantification.[4][5]
-
Cell Survival Assay (Clonogenic Assay)
The clonogenic assay is the gold standard for determining the reproductive viability of cells after treatment.
-
Cell Seeding:
-
Harvest and count the cells treated with this compound (and radiation, if applicable) as described in the binding assay protocol.
-
Seed a known number of cells into new culture plates. The number of cells seeded will depend on the expected survival rate to ensure the formation of distinct colonies.
-
-
Colony Formation:
-
Incubate the plates under standard cell culture conditions for a period sufficient for colony formation (typically 7-14 days), allowing a single viable cell to grow into a colony of at least 50 cells.
-
-
Colony Staining and Counting:
-
Fix the colonies with a solution such as methanol or a methanol/acetic acid mixture.
-
Stain the colonies with a staining solution like crystal violet.
-
Count the number of colonies containing 50 or more cells.
-
-
Calculation of Surviving Fraction:
-
Calculate the Plating Efficiency (PE) for the untreated control group: PE = (Number of colonies formed / Number of cells seeded) x 100%.
-
Calculate the Surviving Fraction (SF) for each treatment group: SF = (Number of colonies formed / (Number of cells seeded x PE/100)).
-
Visualizing the Experimental Workflow and Signaling Pathway
To better illustrate the experimental process and the underlying biological mechanism, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for correlating this compound binding with cell survival.
Caption: Signaling pathway of Misonidazole activation in hypoxic versus normoxic cells.
References
- 1. Misonidazole and other hypoxia markers: metabolism and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Changes in misonidazole binding with hypoxic fraction in mouse tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of misonidazole in combination with radiation dose fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Misonidazole-d3 Detection Techniques for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the precise and accurate quantification of compounds and their metabolites is paramount. Misonidazole, a nitroimidazole radiosensitizer, and its deuterated analog, Misonidazole-d3, which is frequently used as an internal standard, are no exception. This guide provides a comprehensive head-to-head comparison of various analytical techniques for the detection and quantification of this compound, supported by available experimental data.
The primary methods for the analysis of Misonidazole and its deuterated internal standard are chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While other techniques such as immunoassays and electrochemical detection exist for the analysis of various biomolecules, their specific application and validation for this compound are not extensively documented in publicly available literature.
Quantitative Performance of Detection Techniques
The selection of an analytical method is often dictated by its quantitative performance, including sensitivity, precision, accuracy, and linearity. Based on available data for Misonidazole and analogous compounds, the following table summarizes the key performance characteristics of the most relevant detection techniques.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Limit of Detection (LOD) | 1.4 mg/L (for Misonidazole)[1] | Typically in the low ng/mL to pg/mL range (compound dependent) |
| Limit of Quantification (LOQ) | 0.7 mg/L (for Desmethylmisonidazole)[1] | 0.53 ± 0.04 ng/mL (for Metronidazole)[2] |
| **Linearity (R²) ** | > 0.999[3] | > 0.99[4][5] |
| Precision (%RSD) | < 5.0% (within-day)[1] | < 15%[4] |
| Accuracy (% Recovery) | 97.6% to 99.8%[1] | 93.7% to 97.5% (for Metronidazole)[2] |
Note: The data for HPLC is for Misonidazole, and the LOQ and recovery data for LC-MS/MS are for Metronidazole, a structurally similar nitroimidazole compound, as specific data for this compound was not available in the search results. The use of a deuterated internal standard like this compound in LC-MS/MS analysis is standard practice to ensure high accuracy and precision.
In-Depth Look at Key Detection Methodologies
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS stands as the gold standard for the quantitative analysis of small molecules in complex biological matrices due to its exceptional sensitivity, selectivity, and specificity. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for matrix effects and variations during sample processing and instrument analysis, thereby ensuring the highest level of accuracy and precision.
A typical LC-MS/MS analysis for this compound in a biological matrix like plasma would involve the following steps:
-
Sample Preparation:
-
Protein Precipitation: This is a common first step to remove proteins from the plasma sample. An organic solvent like acetonitrile or methanol is added to the plasma sample containing Misonidazole and the this compound internal standard. The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): For cleaner samples and potentially lower detection limits, LLE or SPE can be employed. In LLE, the analyte is extracted from the aqueous phase into an immiscible organic solvent. In SPE, the analyte is retained on a solid sorbent while impurities are washed away, followed by elution of the analyte.
-
-
Chromatographic Separation:
-
The supernatant from the sample preparation step is injected into an HPLC system.
-
A C18 reversed-phase column is commonly used for the separation of Misonidazole.
-
A mobile phase consisting of a mixture of an aqueous component (e.g., water with a small amount of formic acid or ammonium formate) and an organic component (e.g., acetonitrile or methanol) is used to elute the analyte and internal standard from the column. A gradient elution is often employed to achieve optimal separation.
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC column is introduced into the mass spectrometer.
-
Electrospray ionization (ESI) in positive ion mode is a common ionization technique for Misonidazole.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Misonidazole and this compound are monitored to ensure selectivity and accurate quantification.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a more widely available and less expensive technique compared to LC-MS/MS. While it may not offer the same level of sensitivity and selectivity, it can be a robust and reliable method for quantification, especially at higher concentrations.
-
Sample Preparation: Similar to the LC-MS/MS workflow, sample preparation typically involves protein precipitation followed by centrifugation.
-
Chromatographic Separation:
-
UV Detection:
-
The eluting compounds are passed through a UV detector.
-
Misonidazole has a UV absorbance maximum that allows for its detection.
-
Quantification is based on the peak area of the analyte compared to that of the internal standard.
-
References
- 1. Simultaneous determination of misonidazole and desmethylmisonidazole in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Misonidazole-d3: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of Misonidazole-d3 in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals while maintaining compliance with standard hazardous waste regulations.
Essential Safety Precautions
This compound: Key Data
The following table summarizes key quantitative data for Misonidazole and its deuterated form. This information is crucial for understanding the chemical's properties and for making informed decisions regarding its handling and disposal.
| Property | Misonidazole | This compound |
| Molecular Formula | C₇H₁₁N₃O₄ | C₇D₃H₈N₃O₄ |
| Molecular Weight | 201.18 g/mol | 204.20 g/mol |
| CAS Number | 13551-87-6 | 121244-83-5[1] |
| Appearance | White to off-white crystalline powder | Not specified, likely similar to Misonidazole |
| Solubility | Soluble in water, methanol, and DMSO. | Not specified, likely similar to Misonidazole |
Step-by-Step Disposal Protocol
The proper disposal of this compound is critical to laboratory safety and environmental protection. The following protocol outlines the necessary steps for its collection and disposal as hazardous chemical waste.
1. Waste Identification and Segregation:
-
This compound waste, including pure compound, contaminated labware (e.g., vials, pipette tips), and solutions, must be classified as hazardous chemical waste.
-
This waste stream should be segregated from other types of waste, such as non-hazardous, biological, or radioactive waste.
2. Waste Collection:
-
Collect all this compound waste in a designated, properly labeled, and chemically compatible container.
-
The container should be in good condition, with a secure, tight-fitting lid to prevent leaks or spills.
-
For liquid waste, use a container made of a material that is resistant to the solvents used.
-
For solid waste, such as contaminated gloves and wipes, a designated, lined container should be used.
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound".
-
Indicate the approximate quantity of the waste and the date accumulation started.
-
Include any other information required by your institution's Environmental Health and Safety (EHS) department.
4. Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the storage area is well-ventilated and away from sources of ignition or incompatible chemicals.
-
Secondary containment, such as a tray or bin, is recommended to contain any potential leaks.
5. Disposal Request:
-
Once the waste container is full or has been in accumulation for the maximum time allowed by your institution (often 90 days), submit a request for pickup to your institution's EHS department.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
This guide is intended to provide a clear and actionable framework for the safe disposal of this compound. Always consult your institution's specific guidelines and your local regulations for hazardous waste management. By adhering to these procedures, you contribute to a safer laboratory environment and the protection of our ecosystem.
References
Personal protective equipment for handling Misonidazole-d3
This guide provides immediate and essential safety protocols for handling Misonidazole-d3 in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling, use, and disposal of this compound.
This compound is categorized as harmful if swallowed and may cause an allergic skin reaction. Adherence to the following procedures is critical to minimize exposure risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. This is based on the potential hazards associated with the compound.
| PPE Category | Item | Specification |
| Hand Protection | Protective gloves | Chemically resistant (e.g., nitrile rubber) |
| Eye Protection | Safety glasses/goggles | With side-shields |
| Body Protection | Laboratory coat | Standard lab coat to prevent skin contact |
| Respiratory | Fume hood | Use in a well-ventilated area, preferably a fume hood |
Handling and Storage
Safe Handling:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands and skin thoroughly after handling.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Contaminated work clothing should not be allowed out of the workplace.
-
Immediately change contaminated clothing.
Storage:
-
Store in a tightly closed container.
-
Keep in a dry and well-ventilated place.
Emergency Procedures
In Case of Exposure:
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.
-
If on Skin: Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention. Wash contaminated clothing before reuse.
-
General Advice: Present the Safety Data Sheet (SDS) to the attending medical professional.
Spill Response:
-
Ensure adequate ventilation.
-
Wear appropriate personal protective equipment as outlined above.
-
Avoid dust formation.
-
Sweep up the spilled material and place it in a suitable, closed container for disposal.
Disposal Plan
Dispose of this compound and its container at an approved waste disposal plant. Follow all local, state, and federal regulations for hazardous waste disposal.
Procedural Workflow for Handling this compound
The following diagram illustrates the standard operating procedure for safely handling this compound, from preparation to disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
